molecular formula C23H42O11 B15349504 5-Cyclohexylpentyl beta-D-maltoside

5-Cyclohexylpentyl beta-D-maltoside

Cat. No.: B15349504
M. Wt: 494.6 g/mol
InChI Key: RVTGFZGNOSKUDA-GNKAUAAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexylpentyl beta-D-maltoside is a useful research compound. Its molecular formula is C23H42O11 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclohexylpentyl beta-D-maltoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclohexylpentyl beta-D-maltoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H42O11

Molecular Weight

494.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23+/m1/s1

InChI Key

RVTGFZGNOSKUDA-GNKAUAAYSA-N

Isomeric SMILES

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The In-Depth Guide to 5-Cyclohexylpentyl β-D-maltoside (CYMAL-5) for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Leveraging a Unique Cycloalkyl Maltoside Detergent for Structural and Functional Biology

In the intricate world of membrane protein science, the choice of detergent is a critical determinant of success. These amphipathic molecules are the unsung heroes that coax integral membrane proteins from their native lipid bilayer environment, keeping them soluble and, ideally, in their functionally active conformation. Among the vast arsenal of available detergents, 5-Cyclohexylpentyl β-D-maltoside, commonly known as CYMAL-5, has carved out a niche for itself as a valuable tool for the solubilization, purification, and crystallization of challenging membrane protein targets.[1][2][3] This guide provides a comprehensive technical overview of CYMAL-5, grounded in scientific principles and practical application, to empower researchers in their quest to unravel the mysteries of membrane proteins.

The Rationale for Detergent Selection: A Balancing Act

The journey to a high-resolution structure or a functional assay of a membrane protein begins with its gentle yet effective extraction from the cell membrane.[4] This process is a delicate balancing act. The detergent must be potent enough to disrupt the lipid-lipid and lipid-protein interactions that hold the membrane together, yet mild enough to preserve the intricate three-dimensional structure and biological activity of the protein of interest.[5][6] Non-ionic detergents, such as those in the maltoside family, are often favored for their ability to break these interactions without disrupting the protein-protein contacts essential for structural integrity.[5][7]

CYMAL-5 belongs to this class of non-ionic detergents, but with a key structural distinction: a cyclohexyl group in its hydrophobic tail.[8] This feature imparts unique properties that can be advantageous for specific membrane proteins, contributing to the stability of detergent micelles and the resulting protein-detergent complexes.[8]

Physicochemical Properties of CYMAL-5: A Comparative Overview

To appreciate the utility of CYMAL-5, it is essential to understand its key physicochemical parameters in the context of other commonly used detergents. The critical micelle concentration (CMC) is a particularly important property; it is the concentration at which detergent monomers begin to self-assemble into micelles.[5][6] For effective solubilization, the detergent concentration should be significantly above its CMC.

DetergentChemical ClassMolecular Weight ( g/mol )CMC (mM in H2O)Aggregation Number
CYMAL-5 Non-ionic (Cycloalkyl Maltoside) 494.57 [9]2.4 - 5.0 [9]~66 [10]
CYMAL-6 Non-ionic (Cycloalkyl Maltoside)508.600.5691
n-Dodecyl-β-D-maltoside (DDM) Non-ionic (Alkyl Maltoside)510.620.17~78
n-Decyl-β-D-maltoside (DM) Non-ionic (Alkyl Maltoside)482.561.8~73
n-Octyl-β-D-glucoside (OG) Non-ionic (Alkyl Glucoside)292.37~20-25~27-100
Lauryl Maltose Neopentyl Glycol (LMNG) Non-ionic (Maltose Neopentyl Glycol)1053.20.01~120
Lauryldimethylamine-N-oxide (LDAO) Zwitterionic229.421-2~75

This table presents a selection of commonly used detergents and their properties for comparative purposes. Values can vary depending on experimental conditions such as temperature, pH, and ionic strength.

The relatively high CMC of CYMAL-5 compared to long-chain alkyl maltosides like DDM can be advantageous for certain applications, as it can be more easily removed during downstream steps like reconstitution into liposomes or for certain analytical techniques.

Experimental Workflows: A Practical Guide to Using CYMAL-5

The following sections outline detailed, step-by-step methodologies for the use of CYMAL-5 in the key stages of membrane protein research. These protocols are synthesized from established principles and best practices in the field.

Workflow 1: Solubilization of Integral Membrane Proteins

This workflow describes the initial extraction of a target membrane protein from a cellular membrane preparation. The goal is to efficiently solubilize the protein while maintaining its structural integrity.

Solubilization_Workflow cluster_prep Membrane Preparation cluster_solubilization Solubilization with CYMAL-5 cluster_analysis Analysis Membrane_Pellet Isolated Membrane Pellet Resuspend Resuspend in Solubilization Buffer Membrane_Pellet->Resuspend Add_CYMAL5 Add CYMAL-5 Stock Solution Resuspend->Add_CYMAL5 To final concentration of 1-2% (w/v) Incubate Incubate with Gentle Agitation Add_CYMAL5->Incubate 4°C, 1-2 hours Centrifuge High-Speed Centrifugation Incubate->Centrifuge >100,000 x g, 1 hour, 4°C Supernatant Collect Supernatant (Solubilized Proteins) Centrifuge->Supernatant Pellet Discard Pellet (Insoluble Material) Centrifuge->Pellet SDS_PAGE Analyze by SDS-PAGE & Western Blot Supernatant->SDS_PAGE

Caption: Workflow for membrane protein solubilization using CYMAL-5.

Detailed Protocol:

  • Membrane Preparation: Start with a high-quality preparation of isolated cell membranes containing the overexpressed target protein. This is typically achieved through cell lysis followed by differential centrifugation.

  • Buffer Preparation: Prepare a suitable solubilization buffer. A common starting point is 50 mM Tris-HCl or HEPES at a pH appropriate for the target protein (typically 7.5-8.0), 150-300 mM NaCl, 10-20% glycerol (for stability), and protease inhibitors.

  • Resuspension: Resuspend the membrane pellet in the solubilization buffer to a final protein concentration of 5-10 mg/mL.

  • Detergent Addition: From a 10% (w/v) stock solution of CYMAL-5 in water, add the detergent to the resuspended membranes to a final concentration of 1-2% (w/v). The optimal concentration may need to be determined empirically but should be well above the CMC.

  • Incubation: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator or rocker) to allow for efficient solubilization.

  • Clarification: Pellet the insoluble material by ultracentrifugation at >100,000 x g for 1 hour at 4°C.

  • Collection and Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze a small aliquot by SDS-PAGE and Western blotting to assess the efficiency of solubilization.

Workflow 2: Purification of a Solubilized Membrane Protein

This workflow outlines a two-step purification strategy for a His-tagged membrane protein solubilized in CYMAL-5, utilizing immobilized metal affinity chromatography (IMAC) followed by size-exclusion chromatography (SEC).

Purification_Workflow cluster_imac IMAC Purification cluster_sec Size-Exclusion Chromatography cluster_final Final Product Solubilized_Protein Solubilized Protein in CYMAL-5 Bind_IMAC Bind to Ni-NTA Resin Solubilized_Protein->Bind_IMAC Wash Wash with Low Imidazole Bind_IMAC->Wash Buffer with 0.05% CYMAL-5 Elute Elute with High Imidazole Wash->Elute Buffer with 0.05% CYMAL-5 IMAC_Eluate IMAC Eluate Elute->IMAC_Eluate Inject_SEC Inject onto SEC Column IMAC_Eluate->Inject_SEC Collect_Fractions Collect Monodisperse Peak Inject_SEC->Collect_Fractions Buffer with 0.05% CYMAL-5 Pure_Protein Pure, Homogeneous Protein Collect_Fractions->Pure_Protein

Caption: Two-step purification of a membrane protein in CYMAL-5.

Detailed Protocol:

  • IMAC equilibration: Equilibrate a Ni-NTA affinity column with a buffer containing 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, and 0.05% (w/v) CYMAL-5. The detergent concentration is lowered after solubilization to maintain protein stability while minimizing excess micelles.

  • Binding: Load the clarified supernatant from the solubilization step onto the equilibrated column.

  • Washing: Wash the column extensively with the equilibration buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein with a similar buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • SEC equilibration: Equilibrate a size-exclusion chromatography column (e.g., a Superdex 200 or similar) with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, and 0.05% (w/v) CYMAL-5.

  • Polishing: Concentrate the IMAC eluate and inject it onto the SEC column. Collect the fractions corresponding to the monodisperse peak of the target protein.

  • Analysis and Storage: Analyze the purified protein for purity by SDS-PAGE and for homogeneity by analytical SEC. The purified protein can be concentrated and stored at -80°C.

Workflow 3: Crystallization of a Membrane Protein

This workflow provides a general framework for setting up crystallization trials for a purified membrane protein in CYMAL-5 using the vapor diffusion method. Finding the optimal crystallization conditions is often an empirical process requiring the screening of many different conditions.[11][12]

Crystallization_Workflow cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_incubation Incubation & Observation cluster_outcome Outcome Pure_Protein Concentrated, Pure Protein in CYMAL-5 Mix Mix Protein with Crystallization Screen Solution Pure_Protein->Mix 1:1 ratio Droplet Pipette Droplet Mix->Droplet Seal Seal Well over Reservoir Droplet->Seal Incubate Incubate at Constant Temperature Seal->Incubate Observe Monitor for Crystal Growth Incubate->Observe Crystals Protein Crystals Observe->Crystals

Caption: Vapor diffusion crystallization setup for a membrane protein.

Detailed Protocol:

  • Protein Concentration: Concentrate the purified, monodisperse protein to 5-15 mg/mL.

  • Crystallization Screens: Utilize commercially available or custom-made sparse matrix screens to test a wide range of precipitants, salts, and pH values.

  • Vapor Diffusion Setup: In a crystallization plate, mix a small volume (e.g., 100-200 nL) of the concentrated protein solution with an equal volume of the reservoir solution from the crystallization screen.

  • Equilibration: Seal the plate and allow the drops to equilibrate against the reservoir solution via vapor diffusion. This slowly increases the concentration of the protein and precipitant in the drop, hopefully leading to nucleation and crystal growth.

  • Incubation and Monitoring: Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor them regularly for the appearance of crystals over several days to weeks.

Conclusion: The Strategic Application of CYMAL-5

5-Cyclohexylpentyl β-D-maltoside is a valuable addition to the membrane protein researcher's toolkit. Its unique cycloalkyl tail provides an alternative hydrophobic environment that can be beneficial for the stability and crystallization of certain membrane proteins that may not perform well in traditional linear-chain detergents. While not a "magic bullet," CYMAL-5 offers a distinct set of properties that can be strategically employed to overcome challenges in membrane protein structural and functional studies. As with any detergent, empirical screening and optimization are key to success. This guide provides a foundational understanding and practical workflows to enable researchers to effectively harness the potential of CYMAL-5 in their scientific endeavors.

References

  • Creative Biolabs. (n.d.). CYMAL-5, Sol-Grade (CAT#: MPD0014K). Retrieved February 13, 2024, from [Link]

  • CliniSciences. (n.d.). cymal. Retrieved February 13, 2024, from [Link]

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

  • Cusabio. (n.d.). Detergents Applications in Membrane Proteins Research. Retrieved February 13, 2024, from [Link]

  • Lee, S. Y. (2013). Biomolecular membrane protein crystallization. Journal of Zhejiang University. Science. B, 14(11), 977–988. [Link]

  • Creative Biostructure. (n.d.). Membrane Protein Crystallization. Retrieved February 13, 2024, from [Link]

  • Koepke, J., & Michel, H. (1997). Crystallization of membrane proteins. Current opinion in structural biology, 7(4), 543–547. [Link]

  • Breyton, C., & Pucci, B. (2014). Detergents for membrane protein solubilization and stabilization. Methods in molecular biology (Clifton, N.J.), 1149, 13–30.
  • Creative Biolabs. (n.d.). CYMAL-5. Retrieved February 13, 2024, from [Link]

  • Lee, A. G. (2015). Methods for the Successful Crystallization of Membrane Proteins. Methods in molecular biology (Clifton, N.J.), 1261, 233–247.
  • GE Healthcare. (2007). Recombinant Protein Purification Handbook. Retrieved February 13, 2024, from [Link]

  • Katayama, H., Tabata, T., Ishihama, Y., & Nishimura, T. (2004). Efficient in-gel digestion procedure using 5-cyclohexyl-1-pentyl-beta-D-maltoside as an additive for gel-based membrane proteomics. Rapid communications in mass spectrometry : RCM, 18(20), 2388–2394.
  • Grisshammer, R. (2006). Purification of recombinant G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 343, 333–351.
  • Reyes, C. L., & Chang, G. (2008). Nucleotide Dependent Packing Differences in Helical Crystals of the ABC Transporter MsbA. Journal of structural biology, 161(2), 169–176.
  • CliniSciences. (n.d.). cymal. Retrieved February 13, 2024, from [Link]

  • Plückthun, A., & de Gier, J. L. (2015). Large-scale production and protein engineering of G protein-coupled receptors for structural studies. Frontiers in pharmacology, 6, 58.
  • Lee, J. Y., Kinch, L. N., Borek, D. M., Wang, J., Wang, J., Urbatsch, I. L., … & Rosenbaum, D. M. (2016). Crystal structure of the human sterol transporter ABCG5/ABCG8.
  • Jamshad, M., Lin, Y. P., Knowles, T. J., Parslow, R. A., Harris, C., Wheatley, M., … & Bill, R. M. (2015). G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Bioscience reports, 35(3), e00212.
  • Lee, S. C., Knowles, T. J., Postis, V. L., Jamshad, M., Parslow, R. A., Lin, Y. P., … & Bill, R. M. (2015). G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent. Bioscience reports, 35(3), e00212.
  • Lee, J. Y., Kinch, L. N., Borek, D. M., Wang, J., Wang, J., Urbatsch, I. L., … & Rosenbaum, D. M. (2016). Crystal structure of the human sterol transporter ABCG5/ABCG8.
  • Son, J., Park, C., & Lee, J. (2021). Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. Current Research in Structural Biology, 3, 85-94.
  • Creative Biostructure. (n.d.). Membrane Protein Crystallization. Retrieved February 13, 2024, from [Link]

  • Locher, K. P. (2009). Structural diversity of ABC transporters. Current opinion in structural biology, 19(4), 426–431.
  • GE Healthcare. (2007). Protein Purification Handbook. Retrieved February 13, 2024, from [Link]

  • GE Healthcare. (2007). Purification of Membrane Proteins. Retrieved February 13, 2024, from [Link]

  • Reyes, C. L., & Chang, G. (2005). Lipopolysaccharide stabilizes the crystal packing of the ABC transporter MsbA. Acta crystallographica. Section D, Biological crystallography, 61(Pt 6), 729–732.
  • Roche Applied Science. (2003). 5.2 Protein purification. In The Complete Guide to Recombinant Protein Expression.

Sources

Cymal-5: The Cyclohexyl-Maltoside Hybrid for Membrane Protein Structural Biology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into Cymal-5 , a cyclohexyl-alkyl maltoside detergent engineered to bridge the gap between stability and crystallizability in membrane protein research.

Executive Summary

Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) represents a strategic compromise in the detergent landscape. Unlike linear alkyl maltosides (e.g., DDM) which form large, stable micelles that can obstruct crystal contacts, or short-chain glucosides (e.g., OG) which are often too harsh for complex proteins, Cymal-5 incorporates a cyclohexyl ring at the terminus of its hydrophobic tail.

This structural rigidity restricts the conformational freedom of the alkyl chain, resulting in a detergent that forms compact micelles (favoring crystallization) while maintaining sufficient hydrophobicity to stabilize sensitive integral membrane proteins (IMPs) like GPCRs and transporters.

Chemical & Physical Profile

The utility of Cymal-5 is dictated by its physicochemical "Vital Statistics." These parameters determine its removal strategy, dialysis potential, and behavior in solution scattering experiments.

Table 1: Cymal-5 Vital Statistics
PropertyValueTechnical Implication
Chemical Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

Non-ionic, maltoside headgroup.[1][2]
Molecular Weight 494.57 DaMonodisperse; suitable for mass spec validation.
CMC (

)
~2.4 – 5.0 mM (0.12%)Intermediate. High enough to be dialyzable; low enough to conserve reagent compared to OG.
Aggregation Number ~47Small Micelle. Forms a compact belt, exposing more hydrophilic protein surface for crystal lattice formation.
Micelle MW ~23 kDaSignificantly smaller than DDM (~72 kDa), reducing background in Cryo-EM and SAXS.
UV Absorbance (280nm) NegligibleThe cyclohexyl ring is saturated; does not interfere with

protein quantification.

Analytic Note: The dn/dc value (refractive index increment) of Cymal-5 is approximately 0.152 mL/g .[3] This is critical for calculating molecular weights in SEC-MALS experiments, where accurate buffer subtraction is required.

Mechanistic Action: The "Rigid Tail" Hypothesis

Standard detergents use flexible alkyl chains (e.g., dodecyl in DDM). These chains are highly dynamic, creating a "fluffy" micelle corona that can shield protein-protein interactions necessary for crystallization.

Cymal-5 replaces the terminal carbons with a cyclohexyl ring .

  • Entropic Restriction: The ring limits the motional freedom of the tail.

  • Packing Density: The bulky terminus prevents the detergent from packing too tightly against the protein's transmembrane helices in a way that might induce denaturation (a common issue with short-chain detergents like OG), yet it does not form the massive, disordered torus seen with DDM.

  • Result: A "Goldilocks" detergent that stabilizes the protein via the maltose headgroup but minimizes the micelle volume via the rigid tail.

Visualization: The Detergent Selection Logic

The following diagram illustrates the decision pathway for selecting Cymal-5 over competitors.

DetergentSelection Start Membrane Protein Target StabilityCheck Is Protein Stable in OG/NG? Start->StabilityCheck Crystallization Goal: High-Res Structure? StabilityCheck->Crystallization No (Aggregates) Use_OG Use OG/NG (Cheaper, easy dialysis) StabilityCheck->Use_OG Yes DDM_Check Is DDM Micelle too large? Crystallization->DDM_Check Use_DDM Use DDM/LMNG (Max stability) DDM_Check->Use_DDM No (Cryo-EM/Large Complex) Select_Cymal SELECT CYMAL-5 DDM_Check->Select_Cymal Yes (Need Crystal Contacts) Reason1 Requirement: Compact Micelle + Stability Select_Cymal->Reason1

Figure 1: Decision matrix for selecting Cymal-5.[4] It serves as the bridge when OG is too harsh but DDM masks surface features required for lattice formation.

Experimental Protocol: Solubilization & Exchange

This protocol describes the extraction of a GPCR-like membrane protein from a crude membrane fraction, utilizing Cymal-5 to balance yield and purity.

Phase A: Preparation
  • Buffer Base: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.

  • Detergent Stock: 10% (w/v) Cymal-5 in water. Note: Cymal-5 dissolves easily; do not vortex vigorously to avoid foaming.

  • Target Concentration: The working concentration for solubilization should be 3–5x CMC (approx. 10–15 mM or 0.5–0.75%).

Phase B: Solubilization Workflow
  • Membrane Resuspension: Resuspend membranes at 2–5 mg/mL total protein concentration. High protein concentration promotes mixed micelle formation (lipid-detergent-protein).

  • Detergent Addition: Add Cymal-5 stock to a final concentration of 1.0% (w/v) .

    • Why 1.0%? Although the CMC is ~0.12%, initial solubilization requires excess detergent to saturate lipid membranes (detergent:lipid ratio > 10:1).

  • Incubation: Rotate gently at 4°C for 1–2 hours.

    • Validation: Remove an aliquot. Spin at 100,000 x g. If the supernatant contains your protein (Western blot), solubilization is successful.

  • Clarification: Centrifuge at 100,000 x g for 45 mins to pellet insoluble aggregates.

Phase C: Purification & Exchange
  • Affinity Binding: Load supernatant onto Ni-NTA or FLAG resin.

  • Wash Step (Critical): Wash with buffer containing 0.2% (4 mM) Cymal-5 .

    • Why drop concentration? You must stay above CMC (2.4 mM) to prevent aggregation, but lowering from 1.0% removes excess free micelles, which is vital for subsequent crystallization or SEC.

  • Elution: Elute in buffer + 0.2% Cymal-5.

Phase D: Detergent Removal (Optional)

Because Cymal-5 has a CMC of ~2.4–5 mM, it can be removed via dialysis (unlike DDM/LMNG).

  • Dialysis: Use a 20–50 kDa MWCO membrane against detergent-free buffer.

  • Kinetics: Exchange buffer every 4–6 hours. The monomer-micelle equilibrium favors monomer release due to the high CMC.

Comparative Analysis

How Cymal-5 stacks up against the industry standards.

FeatureCymal-5DDM (Dodecyl Maltoside)OG (Octyl Glucoside)
Micelle Size Compact (~23 kDa) Large (~72 kDa)Very Small (~25 kDa)
Stability High (Maltoside head)Very HighLow/Moderate
Dialyzable? Yes (Slowly)NoYes (Rapidly)
Crystallization Excellent (Rigid tail)Poor (Large shield)Good (if protein survives)
Cost ModerateLowLow
Primary Use Crystallization of unstable proteinsGeneral Purification / Cryo-EMPorins / Robust proteins

Troubleshooting & Optimization

  • Precipitation during exchange: If protein precipitates when switching from DDM to Cymal-5, the protein likely relies on the larger hydrophobic torus of DDM. Solution: Try Cymal-6 or Cymal-7 , which have longer alkyl spacers, increasing hydrophobicity while retaining the cyclohexyl ring benefits.

  • Cloudiness: Cymal-5 has a high solubility, but high salt (>1M) can affect the Cloud Point. Ensure buffers are <500mM salt unless necessary.

  • SEC Tailing: If the protein peak tails on a sizing column, the detergent concentration is likely too close to the CMC. Increase Cymal-5 to 3x CMC (approx 7-8 mM) in the running buffer.

References

  • Stetsenko, A. & Guskov, A. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals 2017, 7(7), 197.[1] [Link][1][5]

  • Privé, G.G. Detergents for the stabilization and crystallization of membrane proteins. Methods, 2007.[2] [Link]

Sources

5-Cyclohexylpentyl beta-D-maltoside critical micelle concentration (CMC).

Technical Guide: 5-Cyclohexylpentyl -D-Maltoside (Cymal-5)

Critical Micelle Concentration (CMC) & Application in Membrane Protein Biology

Executive Summary

5-Cyclohexylpentyl

Cymal-5

This guide provides a rigorous physicochemical profile of Cymal-5, a validated protocol for CMC determination using pyrene fluorescence, and a strategic framework for its application in structural biology.

Part 1: Physicochemical Profile & Thermodynamics

The utility of Cymal-5 lies in its "intermediate" nature.[1] It possesses a CMC significantly higher than Dodecyl Maltoside (DDM), facilitating easy removal via dialysis, yet it forms a compact micelle suitable for high-resolution X-ray crystallography.

Table 1: Core Physicochemical Parameters[2][3]
ParameterValue / RangeContext & Implications
Chemical Name 5-Cyclohexyl-1-pentyl-

-D-maltoside
Hybrid aliphatic-cyclic tail structure.[3][4][5]
Molecular Weight 494.57 g/mol Monomeric weight.[6]
CMC (

)
2.4 – 5.0 mM (~0.12% w/v)High CMC allows rapid exchange/removal.
CMC (0.15M NaCl) ~2.0 mMIonic strength compresses the electrical double layer, slightly lowering CMC.
Aggregation Number (

)
~47 – 66Moderate assembly size; smaller than DDM (

).
Micelle MW ~23 – 32 kDaCompact micelle size minimizes contribution to protein-detergent complex (PDC) radius.
Headgroup Maltose (

-D-maltoside)
Non-ionic, mimics lipid headgroups, gentle on protein tertiary structure.
Thermodynamic Mechanics: The Cyclohexyl Advantage

The cyclohexyl ring at the terminus of the pentyl spacer restricts the motional freedom of the hydrophobic tail. In linear detergents like DDM, the alkyl chain is "floppy," which can lead to inefficient packing against the rough hydrophobic surface of a transmembrane domain (TMD).

  • Entropic Factor: The rigid cyclohexyl ring reduces the entropic penalty of micellization compared to linear chains of equivalent carbon count.

  • Packing Parameter: Cymal-5 effectively "locks" into hydrophobic crevices of the TMD, potentially stabilizing specific conformational states (e.g., locking a GPCR in an inactive state for crystallization).

Part 2: Experimental Determination of CMC

Methodology: Pyrene Fluorescence Probe

While surface tensiometry is a classical method, fluorescence spectroscopy using Pyrene is the gold standard for biological detergents due to its sensitivity and minimal sample consumption. Pyrene acts as a solvatochromic probe; its emission spectrum changes drastically when it partitions from an aqueous environment into the hydrophobic core of a micelle.[7]

The Principle

Pyrene exhibits five vibronic peaks in its fluorescence emission spectrum. The ratio of the intensity of the first peak (


  • Below CMC (Aqueous): High

    
     ratio (~1.6 - 1.9).
    
  • Above CMC (Micellar): Low

    
     ratio (~1.1 - 1.2).
    
  • The Inflection Point: The CMC is mathematically defined as the intersection of the two linear regimes in the sigmoidal plot of

    
     vs. log[Cymal-5].
    
Validated Protocol

Materials:

  • Cymal-5 (High Purity, Anagrade)

  • Pyrene (Recrystallized from ethanol)

  • Spectrofluorometer (e.g., Horiba Fluorolog or similar)

  • Quartz cuvette (semi-micro)

Step-by-Step Workflow:

  • Pyrene Stock Preparation:

    • Dissolve pyrene in acetone or ethanol to 2 mM.

    • Aliquot 5 µL into varying glass vials (one for each detergent concentration point).

    • Critical Step: Evaporate the solvent completely under a stream of nitrogen. This leaves a thin film of pyrene.[7] Solvent residue will skew results.

  • Detergent Titration Series:

    • Prepare a 50 mM stock solution of Cymal-5 in the buffer of interest (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare 15 dilutions ranging from 0.1 mM to 20 mM . Ensure higher density of points around the expected CMC (2–5 mM).

  • Equilibration:

    • Add the detergent solutions to the vials containing the dried pyrene film.

    • Final Pyrene concentration should be ~0.5–1.0 µM (keep it strictly below 2 µM to avoid excimer formation).

    • Incubate in the dark at room temperature for 12–16 hours with gentle shaking. Micelle-probe equilibrium is slow.

  • Measurement:

    • Excitation Wavelength (

      
      ): 335 nm .
      
    • Emission Scan (

      
      ): 360 nm – 400 nm .
      
    • Slit width: 2.5 nm.

    • Record intensities at

      
       (372-373 nm) and 
      
      
      (383-384 nm).
  • Data Analysis:

    • Calculate Ratio

      
      .
      
    • Plot

      
       vs. 
      
      
      .
    • Perform a sigmoidal fit (Boltzmann function). The center of the sigmoid is the CMC.

Visualization: CMC Determination Workflow

CMC_ProtocolStartStart: Materials PrepPyrenePyrene Stock(Acetone/EtOH)Start->PyreneStockCymal-5 Stock(50 mM)Start->StockFilmEvaporate Solvent(N2 Stream)Pyrene->FilmCreate thin filmIncubateIncubation(12h, Dark, RT)Film->IncubateAdd DetergentDilutionDilution Series(0.1 - 20 mM)Stock->DilutionPrepare 15 pointsDilution->IncubateReadFluorescence ReadEx: 335nmEm: 360-400nmIncubate->ReadEquilibrium ReachedAnalyzeCalculate I1/I3Plot vs Log[C]Read->AnalyzeSigmoidal Fit

Figure 1: Step-by-step workflow for determining Cymal-5 CMC using Pyrene fluorescence.

Part 3: Application Strategy in Drug Development

Choosing Cymal-5 over standard detergents (DDM, LMNG) is a strategic decision based on the protein's stability profile and the downstream application.

Solubilization vs. Crystallization
  • Solubilization: Cymal-5 is rarely the first choice for initial solubilization from crude membranes because its high CMC requires large amounts of detergent (expensive). DDM is preferred here.

  • Purification & Crystallization: Cymal-5 shines in the exchange step. Its smaller micelle size (23 kDa vs DDM's 70+ kDa) reduces the solvent channel size in crystal lattices, often leading to higher resolution diffraction (Type II crystals).

Decision Matrix: When to use Cymal-5?

Decision_MatrixStartMembrane ProteinTargetStabCheckIs Protein Stablein DDM?Start->StabCheckUseDDMStick with DDM/LMNG(Lower Cost)StabCheck->UseDDMYesConsiderCymalSwitch to Cymal-5(Rigid Tail Stabilization)StabCheck->ConsiderCymalNo (Aggregates)YesYesNoNoAppCheckDownstreamApplication?CryoEMCryo-EMAppCheck->CryoEMLarge ComplexXRayX-Ray CrystallographyAppCheck->XRayHigh Res NeededNMRSolution NMRAppCheck->NMRFast TumblingMicelleSizeNeed Small Micelle?XRay->MicelleSizeNMR->ConsiderCymalHigh CMC = Fast Exchange/TumblingUseDDM->AppCheckConsiderCymal->AppCheckMicelleSize->UseDDMNoMicelleSize->ConsiderCymalYes (Better Packing)

Figure 2: Decision logic for selecting Cymal-5 based on stability and structural biology requirements.

Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Protein Aggregation Detergent concentration < CMC.Ensure working concentration is at least 2x CMC (approx 5–6 mM). Remember CMC increases with temperature.
High Background in UV Impure detergent grade.Cymal-5 should have negligible absorbance at 280nm.[2][3] Use "Anagrade" or crystallized purity >99%.
Inconsistent CMC Data Pyrene Excimer formation.Reduce Pyrene concentration to < 0.5 µM. Excimers form at high concentrations, distorting the

ratio.
Dialysis Failure Pore size too large or time too short.Although Cymal-5 dialyzes faster than DDM, it still requires significant buffer volume (100x). Use a cutoff (MWCO) appropriate for the protein, not the micelle.
References
  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[1] Retrieved from [Link]

  • Chattopadhyay, A., & London, E. (1984). Fluorimetric determination of critical micelle concentration avoiding interference from detergent charge. Analytical Biochemistry, 139(2), 408-412.[8] Retrieved from [Link]

  • Chae, P. S., et al. (2012). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein studies. Nature Methods, 7, 1003–1008. (Contextual comparison for rigid tail detergents). Retrieved from [Link]

Technical Guide: Cymal-5 Mechanism of Action in Protein Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep-dive into the mechanism, application, and optimization of Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) for membrane protein solubilization. It is structured for researchers requiring high-fidelity extraction of integral membrane proteins (IMPs) for structural biology (X-ray, Cryo-EM) or functional assays.

Executive Technical Summary

Cymal-5 represents a distinct class of non-ionic detergents known as Cyclohexyl-alkyl-maltosides. Unlike traditional alkyl-maltosides (e.g., DDM) that rely on flexible aliphatic chains, Cymal-5 incorporates a terminal cyclohexyl ring on a pentyl spacer.

This structural modification introduces "hydrophobic rigidity," allowing Cymal-5 to stabilize transmembrane domains (TMDs) that are unstable in flexible detergents, while maintaining a high Critical Micelle Concentration (CMC) (~2.4 mM) that facilitates easy removal via dialysis or ultrafiltration. It occupies a critical "intermediate" niche between the harsh, short-chain detergents (like OG) and the gentle, bulky long-chain detergents (like DDM).

Physicochemical Architecture & The "Cyclohexyl Effect"

To understand the mechanism, one must first understand the molecule's physical constraints. The cyclohexyl group restricts the conformational freedom of the hydrophobic tail.

Table 1: Physicochemical Profile of Cymal-5
PropertyValuebiological Significance
Molecular Formula

Amphiphilic balance.
Molecular Weight 494.5 g/mol Small enough for tight packing.
CMC (

)
~2.4 – 5.0 mM (0.12%)High CMC allows rapid exchange/removal.
Aggregation Number (

)
~47Forms small, compact micelles (~23 kDa).
Micelle Size ~35 Å (radius)Ideal for crystallization (minimizes shielding).
HLB (Hydrophile-Lipophile Balance) IntermediateBalances solubility with lipid-mimicry.
The Mechanistic Differentiator: Tail Rigidity

In standard detergents like Dodecyl-β-D-maltoside (DDM ), the


 alkyl chain is highly flexible (high entropic freedom). While gentle, this flexibility can fail to pack tightly against "gaps" in a protein's hydrophobic belt, leading to conformational breathing and instability.

Cymal-5's Mechanism:

  • Steric Complementarity: The bulky cyclohexyl ring mimics the rigidity of cholesterol or cyclic lipids often found in native membranes.

  • Reduced Entropy: The ring limits the "floppiness" of the tail. When Cymal-5 binds to the protein's transmembrane domain, it acts more like a rigid splint than a flexible fluid, locking the protein into a specific conformational state.

  • Micelle Compactness: The small aggregation number (

    
    ) creates a smaller detergent belt than DDM (
    
    
    
    ). This reduces the "masking" of the protein, facilitating crystal lattice contacts.

Mechanism of Solubilization (Visualized)

The solubilization process with Cymal-5 follows a thermodynamic equilibrium driven by the detergent's monomer-to-micelle transition.

Diagram 1: The Cymal-5 Solubilization Pathway

This diagram illustrates the transition from lipid-embedded protein to detergent-solubilized entity, highlighting the role of the cyclohexyl tail.

CymalMechanism LipidBilayer Native Membrane (Lipid Bilayer) MonomerInsertion Stage 1: Insertion (Monomers partition into bilayer) LipidBilayer->MonomerInsertion [Cymal-5] < CMC MixedMicelle Stage 2: Mixed Micelles (Lipid-Detergent-Protein) MonomerInsertion->MixedMicelle [Cymal-5] ≈ CMC Lipid saturation PureMicelle Stage 3: Solubilized Protein (Cymal-5 Belt) MixedMicelle->PureMicelle [Cymal-5] > CMC Delipidation CyclohexylAction Cyclohexyl Effect: Rigid packing against hydrophobic crevices CyclohexylAction->PureMicelle

Caption: Stepwise transition from lipid bilayer to soluble Cymal-5 micelle. The cyclohexyl tail provides rigid structural support during the delipidation phase.

Comparative Performance Analysis

Why choose Cymal-5 over the "Gold Standards" (DDM or OG)?

Table 2: Detergent Selection Matrix
FeatureCymal-5 DDM (Dodecyl Maltoside) OG (Octyl Glucoside)
Tail Structure Pentyl-Cyclohexyl (Rigid)C12 Alkyl (Flexible)C8 Alkyl (Short/Stiff)
CMC High (~2.4 mM)Low (~0.17 mM)Very High (~20 mM)
Dialyzability Excellent (Fast removal)Poor (Requires weeks/beads)Excellent
Protein Stability High (Rigid support)Very High (Gentle)Low (Often denaturing)
Crystallography Preferred (Small micelle)Difficult (Large micelle)Good (if protein survives)
Use Case GPCRs, Transporters requiring rigid support; Crystallization.General extraction; Cryo-EM.Robust proteins; Rapid exchange.

Expert Insight: Use Cymal-5 when DDM yields a stable but "mushy" protein that refuses to diffract, or when OG denatures your protein immediately.

Optimized Solubilization Protocol

This protocol is designed for a generic 50 kDa transmembrane protein expressed in E. coli or HEK293 membranes.

Reagents
  • Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

  • Cymal-5 Stock: 10% (w/v) in water (Freshly prepared). Note: 10% = 100 mg/mL.

  • Protease Inhibitors: PMSF or cocktail (EDTA-free if using Ni-NTA later).

Workflow Logic (Causality Explained)
  • Ratio Matters: We target a Detergent:Protein (w/w) ratio of roughly 1:1 to 3:1 for pure protein, or a Detergent:Lipid ratio of 2:1 for membranes.

  • Temperature: 4°C is mandatory to reduce hydrophobic effect entropy, preventing aggregation during the delicate lipid-exchange phase.

Diagram 2: Extraction Workflow

Detailed decision tree for the solubilization process.

Protocol Start Membrane Pellet (10 mg/mL protein) Resuspend 1. Resuspend in Buffer A + Inhibitors Start->Resuspend AddDet 2. Add Cymal-5 Target: 1.5% (w/v) Final (~30mM, >10x CMC) Resuspend->AddDet Dropwise addition Incubate 3. Incubation 1 hr @ 4°C, Gentle Nutation AddDet->Incubate Allow lipid exchange Spin 4. Ultracentrifugation 100,000 x g, 45 min Incubate->Spin Supernatant Soluble Fraction (Cymal-5 Micelles) Spin->Supernatant Clear Pellet Insoluble Aggregates Spin->Pellet Cloudy Check QC: FSEC or SDS-PAGE Supernatant->Check

Caption: Step-by-step extraction workflow. Critical control point is the ultracentrifugation step to separate solubilized micelles from aggregates.

Step-by-Step Methodology
  • Membrane Prep: Dilute membranes to ~5–10 mg/mL total protein concentration in Buffer A.

  • Detergent Addition: Add Cymal-5 stock to a final concentration of 1.0% – 2.0% (w/v) .

    • Why? The CMC is ~0.12%.[1][2] We need at least 10x CMC to ensure enough micelles exist to accommodate the lipids and proteins. 1.5% is a safe starting point.

  • Incubation: Rotate gently at 4°C for 1–2 hours.

    • Why? Cymal-5 has a faster exchange rate than DDM, so overnight incubation is rarely necessary and may lead to delipidation/instability.

  • Clearance: Centrifuge at 100,000 × g for 45–60 minutes.

  • Validation: Collect supernatant. Measure protein concentration (A280). Run FSEC (Fluorescence-detection Size Exclusion Chromatography) to verify monodispersity.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Solubilization Yield Detergent concentration too low or lipid:protein ratio too high.Increase Cymal-5 to 2.5% or dilute membranes before adding detergent.
Protein Aggregates over time Delipidation is too severe.Add Cholesterol Hemisuccinate (CHS) (0.1% w/v) to the Cymal-5 stock. The cyclohexyl ring synergizes well with CHS.
Precipitation during Dialysis Removing detergent too fast.Cymal-5 has a high CMC and leaves quickly. Use a membrane with a lower MWCO or step-down dialysis concentrations slowly.

References

  • Anatrace Products. Cymal-5 Physical Properties and CMC Data. Anatrace Technical Datasheet. Link

  • Stetsenko, A. & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[2] Link

  • Katayama, H., et al. (2004). Efficient in-gel digestion procedure using 5-cyclohexyl-1-pentyl-beta-D-maltoside as an additive for gel-based membrane proteomics.[3][4] Rapid Communications in Mass Spectrometry, 18(20), 2388-2394.[3][4] Link

  • Chae, P. S., et al. (2012). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein studies. Nature Methods, 7, 1003–1008. (Contextual comparison of rigid vs flexible tails). Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

Sources

5-Cyclohexylpentyl β-D-maltoside (Cymal-5): A Technical Guide for Membrane Protein Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of the Chemical Structure, Synthesis, and Application of a Key Detergent in Structural Biology and Drug Development

Introduction

In the intricate world of membrane protein research, the choice of detergent is a critical determinant of experimental success. These amphiphilic molecules are indispensable for extracting proteins from their native lipid bilayer environment and maintaining their structural integrity and function in an aqueous solution. Among the diverse array of available detergents, 5-Cyclohexylpentyl β-D-maltoside, commonly known as Cymal-5, has emerged as a powerful tool for researchers, scientists, and drug development professionals.[1][2] This non-ionic detergent, characterized by a bulky cyclohexyl group in its hydrophobic tail and a gentle maltose headgroup, offers a unique combination of properties that make it particularly effective for the solubilization, purification, and stabilization of challenging membrane proteins for structural and functional studies.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic route, and detailed protocols for the application of Cymal-5 in membrane protein research, offering field-proven insights to empower your scientific endeavors.

Chemical Structure and Physicochemical Properties

5-Cyclohexylpentyl β-D-maltoside is a glycosidic surfactant featuring a chiral maltose polar head group and a cyclohexyl-pentyl hydrophobic tail.[5] Its chemical formula is C₂₃H₄₂O₁₁, with a molecular weight of 494.57 g/mol .[6] The presence of the cyclohexyl ring in the aliphatic chain distinguishes it from purely linear alkyl maltosides, contributing to its unique micellar properties and efficacy in stabilizing membrane proteins.[1]

The IUPAC name for 5-Cyclohexylpentyl β-D-maltoside is (2R,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-((5-cyclohexylpentyl)oxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₂₃H₄₂O₁₁[6]
Molecular Weight 494.57 g/mol [6]
Appearance White to off-white powder[6]
Critical Micelle Concentration (CMC) 2.4 - 5 mM (in water)
Aggregation Number ~66[7]
Micellar Molecular Weight ~32,600 Da
Solubility Soluble in water[4]

Synthesis of 5-Cyclohexylpentyl β-D-maltoside: A Plausible Synthetic Route

While detailed proprietary synthesis methods are not always publicly available, a plausible and widely utilized approach for synthesizing alkyl glycosides like Cymal-5 is the Koenigs-Knorr reaction.[8][9][10] This method involves the glycosylation of an alcohol with a glycosyl halide in the presence of a promoter, typically a heavy metal salt.[9]

Conceptual Synthesis Workflow

The following diagram outlines the key stages in the plausible synthesis of 5-Cyclohexylpentyl β-D-maltoside.

cluster_0 Step 1: Preparation of Glycosyl Donor cluster_1 Step 2: Koenigs-Knorr Glycosylation cluster_2 Step 3: Deprotection & Purification A Maltose B Acetobromomaltose (Glycosyl Halide) A->B Acetylation & Bromination D Protected 5-Cyclohexylpentyl β-D-maltoside B->D C 5-Cyclohexylpentanol (Alcohol) C->D E Final Product: 5-Cyclohexylpentyl β-D-maltoside D->E Deacetylation promoter Promoter (e.g., Silver Carbonate) promoter->D F Purification (e.g., Chromatography) E->F

Caption: Plausible synthetic workflow for 5-Cyclohexylpentyl β-D-maltoside.

Experimental Protocol (Hypothetical)

It is crucial to note that this is a representative protocol based on established chemical principles and should be adapted and optimized by experienced synthetic chemists in a controlled laboratory setting.

  • Preparation of Acetobromomaltose (Glycosyl Donor):

    • Maltose is first per-acetylated using acetic anhydride in the presence of a catalyst (e.g., sodium acetate) to protect the hydroxyl groups.

    • The resulting per-acetylated maltose is then treated with a bromine source, such as hydrogen bromide in acetic acid, to form the glycosyl halide, acetobromomaltose.

  • Koenigs-Knorr Glycosylation:

    • In a dry, inert atmosphere, 5-cyclohexylpentanol (the alcohol) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or toluene).

    • A promoter, such as silver carbonate or silver oxide, is added to the solution.[9][10]

    • A solution of acetobromomaltose in the same solvent is added dropwise to the mixture at a controlled temperature (often starting at low temperatures and gradually warming to room temperature).

    • The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solid silver salts are removed by filtration.

  • Deprotection and Purification:

    • The acetyl protecting groups are removed from the glycosylated product. A common method is the Zemplén deacetylation, which involves treating the product with a catalytic amount of sodium methoxide in methanol.

    • The reaction is neutralized, and the solvent is evaporated.

    • The crude product is then purified using column chromatography on silica gel to yield the final high-purity 5-Cyclohexylpentyl β-D-maltoside.[11]

Application in Membrane Protein Research: A Step-by-Step Protocol for Solubilization and Purification

The primary application of Cymal-5 is the extraction and stabilization of membrane proteins for downstream applications such as structural studies (X-ray crystallography, cryo-electron microscopy) and functional assays.[1][12]

Experimental Workflow for Membrane Protein Extraction and Purification

A Cell Lysis & Membrane Isolation B Membrane Solubilization with Cymal-5 A->B C Clarification (Ultracentrifugation) B->C D Affinity Chromatography C->D E Size Exclusion Chromatography (SEC) D->E F Purified & Stable Membrane Protein E->F

Caption: General workflow for membrane protein purification using Cymal-5.

Detailed Protocol for Membrane Protein Solubilization

This protocol provides a general framework for the solubilization of a target membrane protein from isolated cell membranes. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for each specific protein.[13]

  • Preparation of Membrane Fractions:

    • Begin with a pellet of isolated cell membranes containing the overexpressed target protein. The membrane preparation method will vary depending on the expression system (e.g., bacteria, yeast, insect, or mammalian cells).

  • Solubilization Buffer Preparation:

    • Prepare a suitable buffer containing Cymal-5. A typical starting point is a buffer such as 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, and a protease inhibitor cocktail.

    • The concentration of Cymal-5 should be above its CMC. A common starting concentration is 1-2% (w/v). The optimal detergent-to-protein ratio often needs to be determined empirically.

  • Solubilization Step:

    • Resuspend the membrane pellet in the solubilization buffer at a protein concentration of approximately 5-10 mg/mL.

    • Incubate the mixture with gentle agitation (e.g., on a rocker or rotator) at 4°C for 1-4 hours. The optimal incubation time can vary.

  • Clarification of the Solubilized Fraction:

    • Following incubation, pellet the unsolubilized material by ultracentrifugation at high speed (e.g., 100,000 x g) for 1 hour at 4°C.

    • Carefully collect the supernatant, which contains the solubilized membrane protein in Cymal-5 micelles.

  • Downstream Purification:

    • The clarified supernatant is now ready for subsequent purification steps, such as affinity chromatography followed by size exclusion chromatography, to isolate the target protein.[13] It is important to include a low concentration of Cymal-5 (typically 1.5-2 times the CMC) in all subsequent buffers to maintain the stability of the protein-detergent complex.

Comparative Analysis with Other Detergents

The selection of a detergent is a critical step in membrane protein research, and Cymal-5 offers distinct advantages over other commonly used detergents like n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine oxide (LDAO).

DetergentChemical ClassKey AdvantagesKey DisadvantagesBest Suited For
Cymal-5 Non-ionic (Maltoside)Mild, good at stabilizing native protein structure, bulky hydrophobic tail can enhance stability.[1][2]Higher CMC than DDM, can be more expensive.Structural studies (X-ray, cryo-EM), functional assays of sensitive proteins.[1]
DDM Non-ionic (Maltoside)Widely used, effective for a broad range of proteins, lower CMC.[14]Can sometimes be less stabilizing for certain proteins compared to Cymal-5.General purpose membrane protein solubilization and purification.[12]
LDAO ZwitterionicCan be more effective at solubilizing some recalcitrant proteins.More denaturing than non-ionic detergents, can interfere with some functional assays.Initial solubilization screening, particularly for robust proteins.[4]
OG Non-ionic (Glucoside)High CMC allows for easy removal by dialysis.Can be more denaturing than maltosides, smaller micelle size may not be suitable for all proteins.Reconstitution experiments, some crystallization applications.[2]

Quality Control of 5-Cyclohexylpentyl β-D-maltoside

Ensuring the purity and integrity of Cymal-5 is crucial for reproducible experimental results. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful analytical techniques for quality control.[15][16][17]

  • HPLC: Can be used to assess the purity of the detergent, detecting the presence of the α-anomer, unreacted starting materials, or degradation products.[16]

  • Mass Spectrometry: Confirms the molecular weight of the detergent, ensuring its chemical identity.[15]

Conclusion

5-Cyclohexylpentyl β-D-maltoside has established itself as a valuable detergent in the challenging field of membrane protein research. Its unique chemical structure, characterized by a cyclohexyl-containing hydrophobic tail, provides a gentle yet effective means of extracting and stabilizing a wide range of membrane proteins in their native, functional state. This technical guide has provided an in-depth overview of its chemical properties, a plausible synthetic route, and a detailed protocol for its application. By understanding the principles behind its use and employing rigorous quality control, researchers can leverage the power of Cymal-5 to unlock the secrets of membrane protein structure and function, ultimately advancing the frontiers of biology and medicine.

References

  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. (2017). Crystals. [Link]

  • Properties of common detergents[18]. (n.d.). ResearchGate. [Link]

  • Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. (2021). Current Research in Structural Biology. [Link]

  • detergents and their uses in membrane protein science. (n.d.). The Wolfson Centre for Applied Structural Biology. [Link]

  • Detergents Applications in Membrane Proteins Research. (n.d.). CUSABIO. [Link]

  • Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2014). LCGC International. [Link]

  • Detergent selection for enhanced extraction of membrane proteins. (2012). Analytical Biochemistry. [Link]

  • Stabilization versus flexibility: Detergent‐dependent trade‐offs in neurotensin receptor 1 GPCR ensembles. (2021). Protein Science. [Link]

  • Membrane Protein Solubilization Protocol with Polymers. (2022). Cube Biotech. [Link]

  • Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. (2021). PubMed. [Link]

  • Membrane Protein Solubilization Protocol with Copolymers & Detergents. (n.d.). Cube Biotech. [Link]

  • Fusion Partner Toolchest for the Stabilization and Crystallization of G Protein-Coupled Receptors. (2012). Structure. [Link]

  • Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. (2021). Essays in Biochemistry. [Link]

  • Process for the purification of alkyl glycosides, products obtainable by this process and their use. (1989).
  • 5-Cyclohexylpentyl β-D-maltoside. (n.d.). Nanoporation. [Link]

  • Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2004). Molecules. [Link]

  • Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (2004). ResearchGate. [Link]

  • Process for the preparation of alkyl glycosides. (1996). SciSpace. [Link]

  • Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (2017). Organic Letters. [Link]

  • Koenigs–Knorr reaction. (n.d.). Wikipedia. [Link]

  • A mutagenesis-based approach to stabilise D2 dopamine G protein-coupled receptor homomers. (2023). Endocrine Abstracts. [Link]

  • Determination of Anionic Surfactants in Dishwashing Detergents by High-performance Liquid Chromatography. (2016). Journal of the Korean Society of Food Science and Nutrition. [Link]

  • Koenigs-Knorr synthesis of cycloalkyl glycosides. (2004). PubMed. [Link]

  • Protein Expression And Purification Case Studies Archives. (n.d.). Peak Proteins. [Link]

  • Koenigs-Knorr reaction. (n.d.). chemeurope.com. [Link]

  • Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. (2023). Molecules. [Link]

  • Differences between G-Protein-Stabilized Agonist-GPCR Complexes and their Nanobody-Stabilized Equivalents. (n.d.). FAU CRIS. [Link]

  • EXPLORING G PROTEIN-COUPLED RECEPTOR ALLOSTERISM BY IN SILICO METHODS. (n.d.). ddd-UAB. [Link]

  • Controlling Contamination in LC/MS Systems. (n.d.). Waters. [Link]

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A Comprehensive Guide to the Synthesis of 5-Cyclohexylpentyl β-D-Maltoside for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, in-depth overview of a robust and reproducible method for the chemical synthesis of 5-cyclohexylpentyl β-D-maltoside, a non-ionic detergent crucial for the solubilization, stabilization, and structural analysis of membrane proteins. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, structural biology, and drug development. The guide outlines a strategic three-stage synthetic pathway, commencing with the preparation of the lipophilic aglycone, 5-cyclohexylpentanol, followed by a stereoselective Koenigs-Knorr glycosylation to couple the aglycone with the maltose headgroup, and culminating in the deprotection of the glycosylated intermediate to yield the final high-purity product. Each stage is presented with a detailed, step-by-step experimental protocol, an explanation of the underlying chemical principles, and guidance on purification and characterization.

Introduction: The Critical Role of 5-Cyclohexylpentyl β-D-Maltoside in Membrane Protein Research

Membrane proteins are integral to a vast array of cellular processes and represent a major class of therapeutic drug targets.[1] However, their hydrophobic nature presents significant challenges for their extraction from the native lipid bilayer and subsequent biochemical and structural characterization.[1][2] The use of detergents to create a "micellar" environment that mimics the cell membrane is a cornerstone of membrane protein research.[3][4]

5-Cyclohexylpentyl β-D-maltoside, often referred to by its trade name CYMAL®-5, is a highly effective non-ionic detergent in this context.[5][6][7] Its molecular structure, featuring a hydrophilic β-D-maltoside headgroup and a bulky, hydrophobic 5-cyclohexylpentyl tail, confers a unique set of properties. This combination allows for the gentle yet efficient solubilization of membrane proteins, preserving their native structure and function.[1][5][8] The relatively high critical micelle concentration (CMC) of CYMAL®-5 facilitates its removal by dialysis, a crucial step in preparing protein samples for downstream applications such as cryo-electron microscopy (cryo-EM) and X-ray crystallography.[5][6][9]

This guide provides a comprehensive, practical framework for the de novo synthesis of 5-cyclohexylpentyl β-D-maltoside, empowering research laboratories to produce this vital reagent in-house.

Synthetic Strategy: A Three-Stage Approach

The synthesis of 5-cyclohexylpentyl β-D-maltoside is strategically divided into three key stages:

  • Synthesis of the Aglycone: Preparation of the hydrophobic tail, 5-cyclohexyl-1-pentanol.

  • Glycosylation: Stereoselective coupling of the aglycone with a protected maltose derivative.

  • Deprotection: Removal of the protecting groups from the glycosylated intermediate to yield the final product.

This approach ensures a controlled and efficient synthesis, allowing for the purification and characterization of intermediates at each stage.

Stage 1: Synthesis of the Aglycone (5-Cyclohexyl-1-pentanol)

The synthesis of the lipophilic tail, 5-cyclohexyl-1-pentanol, is achieved through the catalytic hydrogenation of a commercially available precursor, 5-phenyl-1-pentanol. This reaction reduces the aromatic phenyl group to a cyclohexyl ring.

Reaction Scheme

A 5-Phenyl-1-pentanol B 5-Cyclohexyl-1-pentanol A->B H2, PtO2 Glacial Acetic Acid A Octa-O-acetyl-β-D-maltose B Hepta-O-acetyl-α-D-maltosyl bromide A->B HBr in Acetic Acid D Protected 5-Cyclohexylpentyl β-D-maltoside B->D Silver Carbonate Dichloromethane C 5-Cyclohexyl-1-pentanol C->D A Protected 5-Cyclohexylpentyl β-D-maltoside B 5-Cyclohexylpentyl β-D-maltoside A->B NaOMe (cat.) Methanol

Sources

An In-Depth Technical Guide to the Aggregation Number of Cymal-5 Micelles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with membrane proteins, the choice of detergent is paramount for successful solubilization, stabilization, and structural studies. Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside), a non-ionic glycosidic surfactant, has emerged as a valuable tool in this field. Its unique molecular structure, featuring a bulky cyclohexyl group in its hydrophobic tail and a maltose headgroup, imparts properties that are often gentle on delicate protein structures.[1] A key parameter for the effective use of any detergent is its aggregation number (Nagg), the average number of monomeric detergent molecules that self-assemble to form a micelle above the critical micelle concentration (CMC).

This guide provides a comprehensive overview of the aggregation number of Cymal-5 micelles, delving into the established value and the experimental methodologies for its determination. We will explore the theoretical underpinnings of these techniques and provide field-proven insights into experimental design and data interpretation, empowering researchers to confidently characterize their detergent systems.

Cymal-5: A Profile for Membrane Protein Research

Cymal-5 is a member of the Cymal family of detergents, which are valued for their ability to solubilize and stabilize membrane proteins in their native conformation.[1] The presence of the cyclohexyl moiety in its hydrophobic tail contributes to the formation of stable micelles that can effectively shield the hydrophobic transmembrane domains of proteins from the aqueous environment.

Table 1: Physicochemical Properties of Cymal-5

PropertyValueSource
Chemical Formula C₂₃H₄₂O₁₁[2]
Molecular Weight 494.57 g/mol [2]
Critical Micelle Concentration (CMC) in H₂O ~2.4 - 5.0 mM (~0.12%)[3]
Aggregation Number (Nagg) in H₂O ~47[3]

Understanding the aggregation number is not merely an academic exercise. It directly impacts the size and mass of the micelle, which in turn influences:

  • Protein-Detergent Complex (PDC) Size: The overall size of the PDC is a combination of the protein and the surrounding detergent micelle. This is a critical factor for structural biology techniques like cryo-electron microscopy (cryo-EM) and size-exclusion chromatography (SEC).

  • Dialysis Efficiency: Detergents with lower aggregation numbers and higher CMCs are generally easier to remove by dialysis, a common step in reconstituting proteins into lipid bilayers.

  • Solubilization Efficacy: The geometry and size of the micelle can affect its ability to effectively extract and solubilize different types of membrane proteins.

Determining the Aggregation Number: A Methodological Deep Dive

Several biophysical techniques can be employed to determine the aggregation number of detergent micelles. Each method relies on different physical principles and offers unique advantages. Here, we will discuss three of the most powerful and commonly used techniques: Light Scattering, Fluorescence Quenching, and Isothermal Titration Calorimetry.

Light Scattering: Probing Micelle Size and Mass

Light scattering is a non-invasive technique that can provide a wealth of information about particles in solution, including their size, molar mass, and aggregation state.[4]

When a beam of light passes through a solution containing micelles, the micelles scatter the light. The intensity of the scattered light is proportional to the molar mass and concentration of the micelles. By measuring the scattered light at one or more angles, we can determine the weight-averaged molar mass (Mw) of the micelles.

The aggregation number (Nagg) can then be calculated using the following relationship:

Nagg = Mw (micelle) / Mw (monomer)

Where:

  • Mw (micelle) is the molar mass of the micelle determined by Static Light Scattering (SLS).

  • Mw (monomer) is the known molar mass of a single Cymal-5 molecule (494.57 g/mol ).

Dynamic Light Scattering (DLS) complements SLS by measuring the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of the micelles. From these fluctuations, the diffusion coefficient (D) can be determined, and subsequently, the hydrodynamic radius (Rh) of the micelles can be calculated using the Stokes-Einstein equation.

DLS_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare a series of Cymal-5 solutions above the CMC in a suitable buffer Prep2 Filter solutions through a low-binding 0.02 µm or 0.1 µm filter to remove dust Prep1->Prep2 Measure Place the filtered sample in a clean cuvette and insert into the light scattering instrument Prep2->Measure Acquire Acquire both Static Light Scattering (SLS) and Dynamic Light Scattering (DLS) data Measure->Acquire SLS_Analysis Analyze SLS data to determine the weight-averaged molar mass (Mw) of the micelles Acquire->SLS_Analysis DLS_Analysis Analyze DLS data to determine the hydrodynamic radius (Rh) of the micelles Acquire->DLS_Analysis Calculate Calculate the Aggregation Number: Nagg = Mw(micelle) / Mw(monomer) SLS_Analysis->Calculate

Caption: Workflow for determining micelle properties using DLS and SLS.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a series of Cymal-5 solutions at concentrations significantly above its CMC (e.g., 5-10 times the CMC) in a well-defined buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be meticulously filtered to remove any particulate contaminants.

  • Sample Filtration: Filter the Cymal-5 solutions directly into a clean, dust-free cuvette using a low protein-binding syringe filter (e.g., 0.1 µm or 0.02 µm pore size). This step is critical to avoid erroneous signals from dust particles.

  • Instrument Setup: Place the cuvette into the light scattering instrument and allow the sample to thermally equilibrate.

  • Data Acquisition: Collect both SLS and DLS data. For SLS, the time-averaged scattered light intensity is measured. For DLS, the fluctuations in scattering intensity are recorded over time.

  • Data Analysis:

    • SLS Analysis: Use the instrument's software to analyze the SLS data. This will typically involve a Debye plot (for multi-angle light scattering) or a simpler analysis for single-angle instruments to extrapolate the data to zero concentration and calculate the weight-averaged molar mass (Mw) of the micelles.

    • DLS Analysis: The autocorrelation function of the scattered light intensity fluctuations is analyzed to determine the diffusion coefficient, which is then used to calculate the hydrodynamic radius (Rh).

  • Aggregation Number Calculation: Divide the experimentally determined Mw of the micelle by the known molecular weight of a Cymal-5 monomer (494.57 g/mol ) to obtain the aggregation number.

Causality and Self-Validation: The consistency of the aggregation number determined across a range of Cymal-5 concentrations above the CMC serves as a self-validating measure. A stable aggregation number indicates that the micelles are well-formed and that the measurements are reliable. The polydispersity index (PDI) from DLS provides an indication of the size distribution of the micelles; a low PDI value suggests a homogenous population of micelles.

Fluorescence Quenching: A Probing Technique

Fluorescence quenching is a sensitive technique that can be used to determine the aggregation number by treating micelles as a collection of discrete compartments.[5]

This method involves the use of a fluorescent probe that preferentially partitions into the hydrophobic core of the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence occurs when a quencher molecule is in the same micelle. The degree of quenching is related to the distribution of quencher molecules among the micelles, which can be described by Poisson statistics.

The relationship between fluorescence intensity and quencher concentration can be described by the following equation:

ln(I₀ / I) = [Quencher] / [Micelle]

Where:

  • I₀ is the fluorescence intensity of the probe in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • [Quencher] is the concentration of the quencher.

  • [Micelle] is the concentration of micelles.

The micelle concentration can be related to the total surfactant concentration ([S]total) and the CMC:

[Micelle] = ([S]total - CMC) / Nagg

By combining these equations, we can determine Nagg from a plot of ln(I₀ / I) versus [Quencher].

FQ_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare a stock solution of Cymal-5 above its CMC containing a fluorescent probe Prep3 Create a series of samples with a fixed Cymal-5 and probe concentration, and varying quencher concentrations Prep1->Prep3 Prep2 Prepare a stock solution of the quencher Prep2->Prep3 Measure Measure the fluorescence intensity of each sample at the probe's emission wavelength Prep3->Measure Plot Plot ln(I₀ / I) versus [Quencher] Measure->Plot Fit Perform a linear regression to find the slope Plot->Fit Calculate Calculate the Aggregation Number from the slope: Nagg = Slope * ([S]total - CMC) Fit->Calculate

Caption: Workflow for determining aggregation number via fluorescence quenching.

Step-by-Step Protocol:

  • Reagent Selection:

    • Fluorescent Probe: Choose a hydrophobic fluorescent molecule that will preferentially partition into the micelle core. Pyrene is a classic choice.

    • Quencher: Select a quencher that also partitions into the micelle and can efficiently quench the probe's fluorescence. Cetylpyridinium chloride is a common quencher for pyrene.

  • Solution Preparation:

    • Prepare a stock solution of Cymal-5 at a concentration well above its CMC, containing a low, fixed concentration of the fluorescent probe.

    • Prepare a stock solution of the quencher.

  • Titration: In a fluorescence cuvette, start with the Cymal-5/probe solution. Sequentially add small aliquots of the quencher stock solution, mixing thoroughly after each addition.

  • Fluorescence Measurement: After each addition of the quencher, measure the steady-state fluorescence intensity of the probe at its emission maximum. Also, measure the fluorescence intensity of a solution with no quencher (I₀).

  • Data Analysis:

    • Plot ln(I₀ / I) as a function of the total quencher concentration.

    • The plot should be linear. Determine the slope of this line.

  • Aggregation Number Calculation: Calculate the aggregation number using the formula: Nagg = Slope × ([S]total - CMC) .

Causality and Self-Validation: The linearity of the ln(I₀ / I) versus [Quencher] plot is a strong indicator that the underlying assumptions of the model are being met. A good linear fit provides confidence in the calculated aggregation number. Time-resolved fluorescence measurements can further validate the static quenching assumption.[6]

Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

Isothermal Titration Calorimetry is a powerful technique that directly measures the heat changes associated with molecular interactions, including the formation and dissociation of micelles.[7][8]

In a typical ITC experiment for determining micellar properties, a concentrated solution of the surfactant (above its CMC) is titrated into a solution containing only the buffer. As the surfactant is injected and diluted in the calorimetry cell, the concentration eventually drops below the CMC, causing the micelles to dissociate. This demicellization process is associated with a specific enthalpy change (ΔHmic), which is measured by the instrument.

By analyzing the thermogram (a plot of heat change versus surfactant concentration), both the CMC and the enthalpy of micellization can be determined. While ITC is excellent for determining the CMC and ΔHmic, obtaining a precise aggregation number can be more challenging, especially for micelles with high aggregation numbers.[9][10] However, for micelles with moderate aggregation numbers, fitting the data to appropriate thermodynamic models can yield an estimate of Nagg.

ITC_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Prepare a concentrated solution of Cymal-5 (well above the CMC) in buffer Prep2 Fill the ITC syringe with the concentrated Cymal-5 solution Prep1->Prep2 Titrate Perform a series of small injections of the Cymal-5 solution into the buffer-filled cell Prep2->Titrate Prep3 Fill the ITC sample cell with the same buffer Prep3->Titrate Measure Measure the heat change associated with each injection Integrate Integrate the heat peaks to generate a binding isotherm Measure->Integrate Fit Fit the isotherm to a micellization model to determine CMC, ΔHmic, and Nagg Integrate->Fit

Caption: Workflow for ITC-based analysis of micelle formation.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a solution of Cymal-5 in the desired buffer at a concentration significantly above the CMC (e.g., 15-20 times the CMC).

    • Prepare a sufficient volume of the exact same buffer for the sample cell. Degas both solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Load the concentrated Cymal-5 solution into the ITC syringe.

    • Fill the sample cell with the corresponding buffer.

    • Allow the system to equilibrate to the desired temperature.

  • Titration: Program the instrument to perform a series of small, sequential injections of the Cymal-5 solution into the buffer-filled cell.

  • Data Acquisition: The instrument will measure the heat absorbed or released after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the enthalpy change per mole of injectant.

    • Plot the enthalpy change as a function of the total Cymal-5 concentration in the cell.

    • Fit the resulting isotherm to a suitable micellization model (e.g., a pseudo-phase separation model) using the instrument's software. This fitting will yield the CMC, the enthalpy of micellization (ΔHmic), and in some cases, an estimate of the aggregation number (Nagg).

Causality and Self-Validation: The sharpness of the transition in the titration isotherm around the CMC is indicative of the cooperativity of micelle formation. A well-defined transition allows for a more accurate determination of the CMC and ΔHmic. The reproducibility of these parameters across multiple runs is a key aspect of self-validation.

Conclusion: An Integrated Approach to Understanding Cymal-5 Micelles

The aggregation number of Cymal-5 micelles, approximately 47 in aqueous solution, is a fundamental parameter that governs its behavior in the context of membrane protein research. While this value provides a crucial starting point, it is essential for researchers to understand the experimental techniques used to determine it. Light scattering, fluorescence quenching, and isothermal titration calorimetry each offer a unique window into the process of micellization.

By employing these techniques, researchers can not only verify the aggregation number under their specific experimental conditions (e.g., different buffers, ionic strengths, or temperatures) but also gain a deeper understanding of the thermodynamics and kinetics of Cymal-5 micelle formation. This knowledge is indispensable for the rational design of experiments aimed at the successful solubilization, purification, and structural characterization of challenging membrane proteins.

References

  • Loh, W., Brinatti, C., & Tam, K. C. (2016). Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 999-1016.
  • D'errico, G., Ciccarelli, D., & Ortona, O. (2005). Aggregation behavior of N-alkanoyl-N-methylglucamides in water: A light scattering and calorimetric study. The Journal of Physical Chemistry B, 109(36), 17117-17124.
  • Chatterjee, A., Moulik, S. P., Sanyal, S. K., Mishra, B. K., & Puri, P. M. (2001). A study on the fluorescence quenching of a number of probes in different micellar media. Journal of Physical Chemistry B, 105(50), 12823-12831.
  • Wydryzynski, T., & Satoh, K. (Eds.). (2005). Photosystem II: The light-driven water:plastoquinone oxidoreductase (Vol. 22). Springer Science & Business Media.
  • Olesen, N. E., Holm, R., & Westh, P. (2014). Determination of the aggregation number for micelles by isothermal titration calorimetry. Thermochimica Acta, 588, 28-37.
  • Turro, N. J., & Yekta, A. (1978). Luminescent probes for detergent solutions. A simple procedure for determination of the mean aggregation number of micelles. Journal of the American Chemical Society, 100(18), 5951-5952.
  • Almgren, M., Grieser, F., & Thomas, J. K. (1979). Dynamic and static aspects of solubilization of neutral arenes in ionic micellar solutions. Journal of the American Chemical Society, 101(8), 2021-2027.
  • Creative Biolabs. (n.d.). CYMAL-5. Retrieved from [Link]

  • Olesen, N. E., Holm, R., & Westh, P. (2014). Determination of the aggregation number for micelles by isothermal titration calorimetry. Thermochimica Acta, 588, 28-37.
  • de la Maza, A., & Parra, J. L. (1994). Time-resolved fluorescence-quenching studies on the interactions between sodium dodecyl sulfate and a poly(oxyethylene) derivative of cholesterol. Langmuir, 10(7), 2141-2146.
  • Chattopadhyay, A., & London, E. (1984). Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching. Biophysical Journal, 45(4), 1580-1587.
  • Olesen, N. E., Holm, R., & Westh, P. (2014). Determination of the aggregation number for micelles by isothermal titration calorimetry. Thermochimica Acta, 588, 28-37.
  • CliniSciences. (n.d.). Cymal. Retrieved from [Link]

  • Creative Biolabs. (n.d.). CYMAL-5. Retrieved from [Link]

  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • GE Healthcare. (n.d.). Amersham - Detergents in protein analysis. Retrieved from [Link]

  • Koley, D., & Bard, A. J. (2010). Triton X-100 concentration effects on the spectroelectrochemistry and electrogenerated chemiluminescence of Ru(bpy)32+/tri-n-propylamine. Journal of the American Chemical Society, 132(26), 9092-9100.

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Optimizing Membrane Protein Solubilization: The Physicochemical Profile of Cymal-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural biology of integral membrane proteins (IMPs), the choice of detergent is rarely a binary decision between "harsh" and "gentle." It is often a search for a specific physicochemical niche. Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) occupies a unique "Goldilocks" zone: it offers the gentle, non-denaturing properties of maltosides while possessing a high Critical Micelle Concentration (CMC) and a compact micelle size typically associated with harsher glucosides.

This guide analyzes the physicochemical properties of Cymal-5, providing a validated framework for its application in G-Protein Coupled Receptor (GPCR) stabilization, transporter extraction, and X-ray crystallography.

Part 1: Chemical Architecture & Mechanism

Unlike linear alkyl maltosides (e.g., DDM) that rely on flexible aliphatic chains, Cymal-5 incorporates a cyclohexyl ring at the terminus of a 5-carbon aliphatic spacer. This structural modification is not merely cosmetic; it fundamentally alters the thermodynamics of micelle formation and protein-detergent complex (PDC) stability.

The "Rigidity" Hypothesis

The cyclohexyl tail restricts the conformational freedom of the detergent's hydrophobic region. When Cymal-5 packs around the transmembrane domain of a protein, this rigidity reduces the entropic penalty often associated with detergent binding.

  • Linear Chains (DDM): Highly flexible, can pack irregularly, forming large, "fluffy" micelles (~72 kDa).

  • Cyclic Tails (Cymal-5): Constrained geometry leads to tighter packing and significantly smaller micelle radii (~23–30 kDa).

DOT Diagram: Structural Logic of Cymal-5

The following diagram illustrates the amphiphilic structure and its impact on micelle curvature compared to linear analogs.

Cymal5_Structure cluster_0 Chemical Components cluster_1 Physicochemical Outcome Head Maltose Head Group (Hydrophilic) Linker 5-Carbon Spacer (Aliphatic) Head->Linker Glycosidic Bond Tail Cyclohexyl Ring (Hydrophobic/Rigid) Linker->Tail Micelle Compact Micelle (~23 kDa) Tail->Micelle Tighter Packing CMC High CMC (~2.4 mM) Tail->CMC Lower Hydrophobicity vs C12 chain

Figure 1: Structural composition of Cymal-5 showing how the cyclohexyl tail influences micelle size and critical micelle concentration.

Part 2: Physicochemical Metrics

The following data aggregates values from primary manufacturers (Anatrace, GoldBio) and seminal characterization papers.

PropertyValueContext/Significance
Molecular Weight (Monomer) 494.57 DaRelatively small monomer facilitates rapid diffusion.
Micelle Molecular Weight ~23,000 – 32,000 DaCritical for Crystallography. Much smaller than DDM (~72 kDa), allowing for tighter crystal lattice contacts.
Critical Micelle Concentration (CMC) ~2.4 – 5.0 mM (0.12% w/v)High CMC allows for easy removal via dialysis or ultrafiltration.
Aggregation Number ~47 (H2O)Indicates a small number of monomers per micelle.
Hydrophile-Lipophile Balance (HLB) ~11.2 - 12.6Soluble in water; non-ionic nature preserves native protein charge states.
Absorbance (280 nm) < 0.04 (1% solution)Optically transparent; does not interfere with UV protein quantification.

Technical Note: CMC values are sensitive to ionic strength. In 0.15 M NaCl, the CMC of Cymal-5 drops slightly to ~2.0 mM.[1] Always calculate buffer specificities before preparing stock solutions.

Part 3: Comparative Analysis (The "Middle Ground")

Cymal-5 is best understood by comparing it to the industry standards: Dodecyl-β-D-maltoside (DDM) and Octyl-β-D-glucoside (OG).

FeatureOctyl Glucoside (OG)Cymal-5 Dodecyl Maltoside (DDM)
Tail Structure Linear C8Cyclohexyl-Pentyl Linear C12
Harshness High (Stripping lipids)Moderate (Stabilizing) Low (Very gentle)
CMC ~20 mM~2.4 mM ~0.17 mM
Dialyzable? Yes (Very Fast)Yes (Moderate) No (Requires beads/dilution)
Micelle Size ~25 kDa~23-30 kDa ~72 kDa
Primary Use Bacterial proteins, refoldingCrystallography, GPCRs Cryo-EM, General Purification

Key Insight: Cymal-5 retains the small micelle size of OG (good for diffraction) but possesses the maltoside headgroup of DDM (gentler on the protein).

Part 4: Validated Experimental Protocols

Protocol A: Membrane Protein Solubilization

Objective: Extract target protein from membrane fraction while maintaining monodispersity.

Reagents:

  • Buffer A: 20 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

  • Cymal-5 Stock: 10% (w/v) in water (Freshly prepared, 0.22 µm filtered).

Workflow:

  • Membrane Preparation: Dilute membranes to a total protein concentration of 2–5 mg/mL in Buffer A.

  • Detergent Addition:

    • Crucial Step: Add Cymal-5 stock dropwise to the stirring membrane suspension.

    • Target Concentration: 1.0% – 1.5% (w/v). This represents ~10x the CMC, ensuring sufficient detergent to solubilize lipids and cover the protein.

  • Incubation: Rotate gently at 4°C for 1–2 hours. Avoid vigorous vortexing.

  • Clarification: Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

  • Validation: Collect supernatant. Measure A280. Proceed immediately to FSEC (Fluorescence-Detection Size-Exclusion Chromatography) to assess monodispersity.

Protocol B: Detergent Exchange (DDM to Cymal-5)

Scenario: A protein is stable in DDM but requires a smaller micelle for crystallization.

Workflow:

  • Bind DDM-solubilized protein to affinity resin (e.g., Ni-NTA or FLAG).

  • Wash 1 (Hybrid): Wash with 10 CV (Column Volumes) of buffer containing 0.03% DDM + 0.2% Cymal-5.

  • Wash 2 (Exchange): Wash with 20 CV of buffer containing 0.24% Cymal-5 (2x CMC).

    • Note: The high CMC of Cymal-5 drives the equilibrium, displacing the lower CMC DDM molecules.

  • Elution: Elute in buffer containing 0.12% – 0.24% Cymal-5.

DOT Diagram: Solubilization & QC Workflow

Protocol_Workflow cluster_QC Quality Control (Critical) Start Membrane Fraction (2-5 mg/mL) AddDet Add 10% Cymal-5 Dropwise Final: 1.2% (w/v) Start->AddDet Incubate Incubate 4°C, 1-2h (Slow Rotation) AddDet->Incubate Spin Ultracentrifuge 100,000 x g Incubate->Spin Supernatant Recover Supernatant Spin->Supernatant FSEC FSEC Analysis (Check Monodispersity) Supernatant->FSEC Stability Thermal Shift Assay (CPM Dye) Supernatant->Stability

Figure 2: Step-by-step workflow for solubilizing membrane proteins with Cymal-5, highlighting the critical quality control steps.

Part 5: Troubleshooting & Critical Control Points

The "Precipitation" Trap

If your protein precipitates upon exchanging from DDM to Cymal-5, the protein likely relies on the larger hydrophobic reservoir of the DDM micelle.

  • Solution: Try Cymal-6 or Cymal-7 . These have longer alkyl spacers (6 and 7 carbons respectively), lowering the CMC and increasing micelle size slightly, offering more stability while retaining the cyclohexyl rigidity.

Dialysis Efficiency

Because Cymal-5 has a CMC of ~2.4 mM, it can be dialyzed. However, standard dialysis tubing often has slow kinetics for detergents.

  • Recommendation: Use a centrifugal concentrator with a high molecular weight cutoff (e.g., 100 kDa) to wash out detergent, or use bio-beads, though bio-beads are less necessary than with DDM.

References

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating crystallization of integral membrane proteins. Nature Methods, 7(12), 1003–1008.
  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[2][3] Retrieved from [Link][3]

Sources

A Technical Guide to Understanding the Hydrophobicity of Cymal-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the physicochemical properties of Cymal-5, with a core focus on its hydrophobicity. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical methodologies to offer a comprehensive understanding of this critical detergent used in membrane protein research.

Introduction: The Unique Role of Cymal-5 in Membrane Science

Cymal-5, known chemically as 5-Cyclohexylpentyl β-D-maltoside, is a non-ionic detergent that has carved out a significant niche in the fields of proteomics and structural biology.[1][2][3] Its primary application lies in the challenging task of extracting, solubilizing, and stabilizing membrane proteins from their native lipid environments for subsequent purification and crystallization.[1][2][4]

The efficacy of any detergent in this role is dictated by its amphipathic nature—a delicate balance between a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Cymal-5 is distinguished by its unique hydrophobic tail, which consists of a pentyl chain capped with a bulky cyclohexyl group. This structure imparts specific hydrophobic characteristics that enhance interactions and stability for many membrane protein complexes, making it a valuable tool for researchers.[4] This guide will dissect the core principles of Cymal-5's hydrophobicity, quantify its key parameters, and provide actionable protocols for its characterization.

Section 1: The Physicochemical Nature of Cymal-5

Cymal-5's behavior in solution is a direct consequence of its molecular structure. It possesses a hydrophilic head composed of a maltose sugar group and a distinct hydrophobic tail.[2][3] The presence of the cyclohexyl moiety is a key differentiator from simple linear-chain detergents, contributing to its unique solubilization properties.[1][4]

cluster_cymal5 Cymal-5 Structure (Amphipathic Nature) hydrophilic Hydrophilic Head (Maltose Group) hydrophobic Hydrophobic Tail (Cyclohexyl-Pentyl Group) hydrophilic->hydrophobic Glycosidic Bond

Caption: Amphipathic structure of the Cymal-5 molecule.

Table 1: Core Properties of Cymal-5

PropertyValueReference(s)
IUPAC Name5-Cyclohexyl-1-Pentyl-β-D-Maltoside[1][5]
Molecular FormulaC₂₃H₄₂O₁₁[1][5]
Molecular Weight494.57 g/mol [1][5]
CAS Number250692-65-0[1][5]
ClassificationNon-ionic, Glycosidic Surfactant[2][3]

Section 2: Fundamental Principles of Surfactant Hydrophobicity

To appreciate the function of Cymal-5, one must first understand the core concepts that govern surfactant behavior in aqueous solutions.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which spherical aggregates, known as micelles, spontaneously form.[6] Below the CMC, surfactant molecules exist primarily as monomers, some of which populate the air-water interface, reducing surface tension. As the total surfactant concentration increases and reaches the CMC, the system minimizes free energy by sequestering the hydrophobic tails away from water, creating a non-polar core within the micelle, while the hydrophilic heads form the outer shell, remaining in contact with the aqueous environment. This phenomenon is central to the solubilization of membrane proteins, where the hydrophobic transmembrane domains are shielded from the aqueous buffer by the detergent's hydrophobic tails. The CMC is a critical parameter, as its value is influenced by temperature, pressure, and the presence of electrolytes in the buffer.[6]

Micelle Formation Above the Critical Micelle Concentration (CMC) cluster_below_cmc Below CMC cluster_above_cmc Above CMC a1 a2 a3 a4 a5 a6 center n1 n1->center n2 n2->center n3 n3->center n4 n4->center n5 n5->center n6 n6->center n7 n7->center n8 n8->center b1 b2 cluster_below_cmc cluster_below_cmc cluster_above_cmc cluster_above_cmc

Caption: Monomers aggregate into micelles above the CMC.

The Hydrophilic-Lipophilic Balance (HLB) System

The Hydrophilic-Lipophilic Balance (HLB) is an empirical scale, typically from 0 to 20, used to describe the degree to which a surfactant is hydrophilic or lipophilic.[7][8] Developed by Griffin, the HLB system helps predict the functional properties of a surfactant. A low HLB value (<10) indicates a lipophilic character, favoring the formation of water-in-oil emulsions, while a high HLB value (>10) signifies a hydrophilic character, suitable for oil-in-water emulsions and solubilization.[8] Surfactants with HLB values in the range of 13-16 are generally classified as detergents, effective at solubilizing and washing.[8][9]

Section 3: Characterizing the Hydrophobicity of Cymal-5

The hydrophobicity of Cymal-5 can be quantified by its CMC and HLB values, which together provide a robust profile of its behavior.

Reported CMC Values

The CMC of Cymal-5 has been reported with some variability in the literature, which likely reflects differences in experimental conditions such as buffer composition, pH, and temperature.[5][6] It is crucial for researchers to recognize that the effective CMC in their specific experimental buffer may differ from standardized values measured in pure water.

Calculated HLB Value

Using Griffin's method, the HLB value can be calculated for non-ionic surfactants based on their molecular weight.[8]

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (the maltose head, C₁₂H₂₁O₁₁ ≈ 341.3 g/mol ).

  • M is the molecular mass of the entire molecule (494.57 g/mol ).[1]

HLB (Cymal-5) = 20 * (341.3 / 494.57) ≈ 13.8

This calculated HLB of ~13.8 places Cymal-5 firmly in the category of detergents, consistent with its primary application.[8][9]

Table 2: Hydrophobicity Profile of Cymal-5

ParameterValueReference(s)
Critical Micelle Conc. (CMC)~0.12% w/v (~2.5 mM)[10]
Micelle Size~23 kDa[10]
Calculated HLB Value~13.8[8]

Note: The CMC value can vary significantly based on the assay conditions. The value presented is a commonly cited figure.

Section 4: Experimental Protocol for CMC Determination

Determining the CMC in your specific experimental buffer is a critical step for optimizing protein solubilization and purification protocols. Fluorescence spectroscopy provides a sensitive and reliable method for this measurement.

Protocol: Determination of CMC using a Hydrophobic Fluorescent Probe

Expertise & Experience (The "Why"): This protocol utilizes a hydrophobic fluorescent probe, such as 8-Anilinonaphthalene-1-sulfonic acid (ANS). In a polar aqueous environment, ANS has a low fluorescence quantum yield.[11] When Cymal-5 monomers assemble into micelles above the CMC, the non-polar micellar cores provide a new hydrophobic environment. ANS preferentially partitions into these cores, experiencing a significant increase in fluorescence intensity.[11] Plotting this intensity change against the logarithm of the Cymal-5 concentration reveals a sigmoidal curve, where the inflection point corresponds to the CMC.

prep 1. Prepare Cymal-5 Stock Solution series 2. Create Logarithmic Dilution Series prep->series dye 3. Add ANS Probe to Each Dilution series->dye incubate 4. Incubate for Equilibration dye->incubate measure 5. Measure Fluorescence (λex=~350nm, λem=~475nm) incubate->measure plot 6. Plot Intensity vs. log[Cymal-5] measure->plot analyze 7. Determine CMC at Inflection Point plot->analyze

Caption: Experimental workflow for CMC determination.

Methodology:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of Cymal-5 (e.g., 5% w/v) in the desired experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of ANS in a suitable solvent (e.g., ethanol) at approximately 1 mM.

  • Dilution Series:

    • Create a series of Cymal-5 dilutions from the stock solution, covering a concentration range well below and above the expected CMC (e.g., from 0.001% to 1.0%). A logarithmic dilution series is most efficient.

  • Probe Addition:

    • To each dilution, add the ANS stock solution to a final concentration of approximately 1-5 µM. Ensure the final concentration of the solvent (e.g., ethanol) is minimal (<1%) and consistent across all samples. Include a "buffer + ANS only" control.

  • Equilibration:

    • Incubate the samples in the dark at a controlled temperature for at least 30 minutes to allow the system to reach equilibrium.

  • Fluorescence Measurement:

    • Using a fluorometer, measure the fluorescence intensity of each sample. Set the excitation wavelength for ANS at ~350 nm and measure the emission spectrum, with the peak expected around 475-480 nm.

  • Data Analysis:

    • Plot the fluorescence intensity (Y-axis) against the logarithm of the Cymal-5 concentration (X-axis).

    • The resulting data should form a sigmoidal curve. The CMC is the concentration at the inflection point of this curve, which can be determined by fitting the data to a suitable model or finding the maximum of the first derivative.

Trustworthiness & Self-Validation: The protocol is self-validating through the observation of a clear, sharp transition in the plotted data. A flat baseline at low concentrations followed by a steep increase and a second plateau at high concentrations confirms that the observed signal change is due to micellization. Consistency in temperature and buffer conditions is paramount for reproducibility.

Section 5: Practical Implications in Membrane Protein Research

A thorough understanding of Cymal-5's hydrophobicity is not merely academic; it is essential for experimental success.

  • Efficient Solubilization: The cyclohexyl-pentyl tail provides a unique hydrophobic environment that can effectively mimic the lipid bilayer, solubilizing membrane proteins while helping to maintain their native conformation and activity.[4]

  • Experimental Design: Knowledge of the CMC is critical. All solubilization and purification steps must be conducted at detergent concentrations well above the CMC to ensure proteins remain within a stable micellar environment. Working too far above the CMC can sometimes be detrimental and is often wasteful, while falling below the CMC will lead to protein aggregation and precipitation.

  • Detergent Exchange: In applications like cryo-EM or crystallization, Cymal-5's properties, including its micelle size (~23 kDa), are important considerations.[10] Its hydrophobicity profile guides its use as either the primary solubilizing agent or as a secondary detergent into which a protein is exchanged for improved stability or crystal formation.

Conclusion

Cymal-5 is a specialized detergent whose effectiveness is rooted in its distinct hydrophobicity, conferred by its maltose head group and unique cyclohexyl-pentyl tail. Key parameters such as its Critical Micelle Concentration and Hydrophilic-Lipophilic Balance provide a quantitative framework for understanding its behavior and application. By employing robust experimental protocols to characterize its properties within specific buffers, researchers can harness the full potential of Cymal-5, advancing the challenging but vital field of membrane protein structural biology.

References

  • cymal. CliniSciences. [Link]

  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

  • CYMAL-5. Creative Biolabs. [Link]

  • CYMAL-5, 98% (TLC). Elex Biotech LLC. [Link]

  • CYMAL-5, Sol-Grade (CAT#: MPD0014K). Creative Biolabs. [Link]

  • Hydrophilic-Lipophilic Balance (HLB). [Link]

  • Hydrophilic–lipophilic balance. Wikipedia. [Link]

  • Critical micelle concentration. Wikipedia. [Link]

  • The HLB System. [Link]

  • Hydrophobicity and Helicity Regulate the Antifungal Activity of 14-Helical β-Peptides. PMC. [Link]

  • HLB - what is it? Hydrophilic-lipophilic balance. Portal Produktowy Grupy PCC. [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

  • Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins. MDPI. [Link]

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. ResearchGate. [Link]

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An In-Depth Technical Guide to Cymal-5: Harnessing a Cycloalkyl Maltoside for Membrane Protein Structural and Functional Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 5-Cyclohexyl-1-Pentyl-β-D-Maltoside (Cymal-5), a non-ionic detergent tailored for the extraction, solubilization, purification, and structural analysis of integral membrane proteins (IMPs). Moving beyond simple protocols, we delve into the core principles of its mechanism, the rationale behind its molecular design, and field-proven strategies to empower researchers, scientists, and drug development professionals in leveraging its unique properties.

The Enduring Challenge: Releasing Membrane Proteins from Their Native Environment

Integral membrane proteins are critical drug targets, mediating a vast array of physiological processes from signal transduction to molecular transport.[1][2] However, their hydrophobic transmembrane domains are inherently unstable in aqueous solutions, necessitating their extraction from the lipid bilayer into a surrogate environment that mimics the native membrane.[3][4] This process, known as solubilization, is the most critical step in the study of IMPs. The choice of detergent is paramount; an ideal candidate must effectively disrupt the lipid-lipid and lipid-protein interactions to liberate the protein while preserving its native three-dimensional structure and biological activity.[5][6] Non-ionic detergents are often preferred for their mild, non-denaturing characteristics.[5][7]

Cymal-5: A Molecular Profile

Cymal-5 is a member of the cycloalkyl aliphatic saccharide family of non-ionic detergents.[8] Its design represents a rational approach to improving upon traditional linear-chain alkyl maltosides.

Chemical Structure and Design Rationale

Cymal-5 is an amphiphilic molecule composed of a hydrophilic maltose headgroup and a hydrophobic tail containing a five-carbon chain and a terminal cyclohexyl group.[8][9][10]

  • Hydrophilic Headgroup: The bulky, uncharged maltose headgroup is a hallmark of many mild detergents, including the widely used n-Dodecyl-β-D-Maltopyranoside (DDM).[1] This polar group interacts favorably with the aqueous solvent, ensuring the solubility of the protein-detergent complex.

  • Hydrophobic Tail: The defining feature of Cymal-5 is its 5-cyclohexyl-1-pentyl tail.[11] The inclusion of the cyclohexyl ring increases the hydrophobicity and introduces conformational rigidity compared to a simple linear alkyl chain.[11][12] This enhanced hydrophobicity is believed to create more stable hydrophobic interactions with the transmembrane domains of IMPs, contributing to the stabilization of the solubilized protein complex.[9]

Key Physicochemical Properties

The behavior and efficacy of a detergent are dictated by its physicochemical properties. The Critical Micelle Concentration (CMC) is a fundamental parameter; it is the concentration at which detergent monomers in solution begin to self-assemble into spherical structures called micelles.[5][13] Above the CMC, the concentration of free monomers remains relatively constant, and additional detergent contributes to the formation of more micelles.[5]

Table 1: Comparative Physicochemical Properties of Cymal-5 and Other Common Detergents

Detergent Chemical Class Molecular Weight ( g/mol ) CMC in H₂O (mM) CMC in H₂O (% w/v) Micelle Size (kDa)
Cymal-5 Cycloalkyl Maltoside 494.6[11] ~2.4 - 5.0[14] ~0.12[15][16] ~23[15][16]
DDM Alkyl Maltoside 510.6 ~0.17[15] ~0.0087[15] ~40-50[15]
DM Alkyl Maltoside 482.6 ~1.8[15] ~0.087[15] ~40[15]
LDAO Zwitterionic 229.4 ~1-2 ~0.023-0.046 ~21.5[15]

| OG | Alkyl Glucoside | 292.4 | ~20[15] | ~0.53[15] | ~25[15] |

Causality Insight: Cymal-5 possesses a relatively high CMC compared to DDM.[15] This has two key practical implications:

  • Concentration for Solubilization: A higher concentration of Cymal-5 is required to reach the CMC and form the micelles necessary for protein extraction and stabilization.

  • Detergent Removal: The high monomer concentration makes Cymal-5 easier to remove during purification steps like dialysis, as monomers can pass through dialysis tubing pores while larger protein-detergent complexes are retained.[17] This is a significant advantage over low-CMC detergents like DDM, which are notoriously difficult to dialyze.

Mechanism of Action: The Solubilization Process

Solubilization is a stepwise process where the organized structure of the lipid bilayer is disrupted and replaced by a detergent micelle encapsulating the integral membrane protein.

The Solubilization Workflow

The process begins by incubating a membrane preparation with a buffered solution containing Cymal-5 at a concentration well above its CMC.

G cluster_0 Initial State cluster_1 Step 1: Partitioning cluster_2 Step 2: Disruption cluster_3 Final State A Intact Cell Membrane (Lipid Bilayer with IMP) B Cymal-5 monomers partition into the bilayer A->B Add Cymal-5 (>CMC) C Lipid-protein interactions are disrupted B->C Saturation D Mixed micelles of lipid, protein, and detergent form C->D E Solubilized IMP in a Cymal-5 Micelle D->E Purification

Caption: Workflow of IMP solubilization by Cymal-5 detergent.

Why Choose Cymal-5? The Logic of Detergent Selection

While no single detergent works for every protein, Cymal-5 offers a compelling combination of properties.[18] Its selection is often guided by a process of elimination and optimization based on the specific requirements of the target protein and downstream applications.

G Start Need to Solubilize a new IMP Q1 Is the protein known to be highly unstable? Start->Q1 A Consider very mild, novel detergents first (e.g., LMNG, GDN). Screen Cymal-5 in parallel. Q1->A Yes B Start with workhorse detergents. Is easy detergent removal critical? Q1->B No E Evaluate solubilization efficiency, monodispersity (SEC), and activity. C High CMC detergents are preferred. Screen Cymal-5 and Octyl Glucoside (OG). B->C Yes D Low CMC detergents are acceptable. Screen DDM and Cymal-5. B->D No C->E D->E

Caption: Decision logic for selecting Cymal-5 in a screening strategy.

Cymal-5, along with Octyl-β-d-glucoside (OG), has been shown to be generally effective in extracting a broad range of membrane proteins.[18] Its utility often shines when used as a primary solubilization agent or as a secondary detergent for stabilization during purification and crystallization.[15][16][19]

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for using Cymal-5. Optimization is crucial, as the ideal conditions are protein-dependent.[18]

Essential Preparations: Reagent and Buffer Formulation
  • Cymal-5 Stock Solution (10% w/v):

    • Weigh 1.0 g of Cymal-5 powder.

    • Add to ~8 mL of high-purity water or desired buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • Gently mix at room temperature until fully dissolved. Avoid vigorous vortexing to prevent excessive foaming.

    • Bring the final volume to 10.0 mL.

    • Store in aliquots at -20°C.[8]

  • Lysis/Solubilization Buffer:

    • 50 mM Tris-HCl or HEPES, pH 7.5

    • 150-300 mM NaCl (salt can help reduce non-specific interactions)

    • 5-10% Glycerol (as a cryo- and protein-stabilizer)[20]

    • Protease Inhibitor Cocktail (add fresh before use)

    • Cymal-5 (to be added to the final working concentration)

Protocol 1: Screening for Optimal Solubilization Conditions

Objective: To determine the minimal concentration of Cymal-5 required for efficient extraction of the target protein from the membrane fraction.

  • Prepare Membrane Fraction: Isolate cell membranes containing the overexpressed target protein using standard protocols (e.g., cell lysis followed by ultracentrifugation). Resuspend the final membrane pellet in a buffer without detergent to a total protein concentration of 10 mg/mL.

  • Set up Screening Reactions: In separate microcentrifuge tubes, set up 100 µL reactions. Add the membrane suspension to achieve a final concentration of 5 mg/mL total protein. Add Cymal-5 from a 10% stock to achieve a range of final concentrations (e.g., 0.25%, 0.5%, 1.0%, 1.5%, 2.0% w/v).

    • Scientist's Note: The detergent-to-protein ratio (D:P) is a critical parameter. Testing a range of detergent concentrations at a fixed protein concentration allows for the empirical determination of this optimal ratio.

  • Solubilization: Incubate the tubes at 4°C for 1-2 hours with gentle, end-over-end rotation.

  • Clarification: Centrifuge the samples at 100,000 x g for 45-60 minutes at 4°C to pellet unsolubilized membrane fragments and aggregated protein.

  • Analysis: Carefully collect the supernatant (this contains the solubilized proteins). Analyze a sample of the supernatant by SDS-PAGE and Western Blot (if an antibody is available) to assess the amount of target protein extracted at each Cymal-5 concentration. The optimal concentration is the lowest one that yields the maximal amount of solubilized target protein.

Protocol 2: Large-Scale Membrane Protein Extraction and Purification

Objective: To extract and purify the target IMP for downstream structural or functional studies.

  • Solubilization: Based on the screening results, resuspend the membrane pellet (e.g., from 1 liter of cell culture) in Lysis/Solubilization Buffer containing the optimal Cymal-5 concentration. Use a volume sufficient to achieve a total protein concentration of 5-10 mg/mL. Incubate at 4°C for 1-2 hours with gentle stirring.

  • Clarification: Perform ultracentrifugation at 100,000 x g for 1 hour at 4°C. Carefully decant the supernatant, which contains the solubilized protein.

  • Affinity Chromatography: If the target protein has an affinity tag (e.g., His-tag, Strep-tag), apply the supernatant to a pre-equilibrated affinity column.

    • Wash Buffer: 50 mM Tris/HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, 20 mM Imidazole (for His-tags), and Cymal-5 at a concentration 1-2x its CMC (e.g., 0.15-0.3% w/v).

    • Scientist's Note: It is crucial to maintain a detergent concentration above the CMC in all buffers throughout purification to prevent the protein from aggregating.[21] Since Cymal-5 has a high CMC, a concentration of ~0.15% is often sufficient to maintain stability while minimizing excess micelles.

    • Elution Buffer: Wash Buffer containing a high concentration of the eluting agent (e.g., 250-500 mM Imidazole).

  • Size Exclusion Chromatography (SEC): As a final polishing step, load the eluted protein onto a SEC column pre-equilibrated with a final buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.15% Cymal-5). SEC separates the protein-detergent complex from aggregates and any remaining contaminants, and also serves as a buffer exchange step. The resulting monodisperse peak contains the purified protein ready for analysis.

Advanced Applications

Cymal-5 has been successfully employed in various structural biology techniques.[15][19] Its relatively small micelle size (~23 kDa) is advantageous as large detergent micelles can sometimes hinder the formation of well-ordered crystals.[6][15] It has been used for the crystallization of membrane proteins for X-ray crystallography and for preparing samples for single-particle cryo-electron microscopy (cryo-EM).[8][10] Furthermore, its mild nature helps in preserving protein function, making it suitable for developing functional assays on the purified protein.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low Solubilization Yield Insufficient detergent concentration (below optimal D:P ratio).Increase Cymal-5 concentration. Re-screen from 0.5% to 2.5% (w/v).
Solubilization time is too short or temperature is not optimal.Increase incubation time to 4 hours or overnight at 4°C. Test solubilization at room temperature for 30-60 min.
Protein Aggregates During Purification Detergent concentration in buffers dropped below the CMC.Ensure all buffers (wash, elution, SEC) contain Cymal-5 at a concentration >0.12% (w/v). A safe concentration is often 1.5-2x CMC.
Protein is inherently unstable even in Cymal-5.Consider adding stabilizing additives like cholesterol analogues (CHS) or specific lipids to the buffers. Screen other detergents like LMNG or DDM.[1]
Loss of Protein Activity The detergent, while preserving structure, may alter the lipid environment required for function.Reconstitute the purified protein into lipid nanodiscs or liposomes.[22] Attempt to co-purify with native lipids by using a gentler solubilization protocol.
Difficulty with Downstream Assays (e.g., Mass Spec) High concentration of non-volatile detergent interferes with ionization.Exchange Cymal-5 for a mass-spectrometry compatible detergent (e.g., C8E4) using SEC or on-column exchange.

Conclusion

Cymal-5 represents a valuable tool in the membrane protein biochemist's toolkit. Its unique cycloalkyl tail offers enhanced stability for a range of challenging protein targets, while its high CMC facilitates its removal when necessary.[9][12] While no detergent is a universal solution, a deep understanding of Cymal-5's properties, coupled with empirical screening and protocol optimization, significantly increases the probability of successfully isolating stable, functional membrane proteins for critical advancements in structural biology and drug discovery.

References

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

  • Stetsenko, A., & Guskov, A. (2019). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

  • Li, S. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Acta Biochimica et Biophysica Sinica. [Link]

  • CUSABIO. Detergents Applications in Membrane Proteins Research. CUSABIO. [Link]

  • CliniSciences. cymal. CliniSciences. [Link]

  • G-Biosciences. (2014). Uncovering the Importance of Detergents in the Study of Membrane Proteins. G-Biosciences. [Link]

  • Bowen, J. (2024). Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]

  • Creative Biolabs. CYMAL-5, Sol-Grade. Creative Biolabs. [Link]

  • Creative Biolabs. CYMAL-5. Creative Biolabs. [Link]

  • Request PDF. (n.d.). Detergents in Membrane Protein Purification and Crystallisation. ResearchGate. [Link]

  • Elex Biotech LLC. CYMAL-5, 98% (TLC). Elex Biotech LLC. [Link]

  • PubChem. Cymal-5. PubChem. [Link]

  • Eldorado - Repository of the TU Dortmund. (2023). Rationalizing the Optimization of Detergents for Membrane Protein Purification. TU Dortmund. [Link]

  • Cook, S. L., et al. (2012). Detergent selection for enhanced extraction of membrane proteins. Protein Expression and Purification. [Link]

  • ResearchGate. (2013). What are the best detergents to use for membrane dissociation and membrane protein complex purification that are likely to retain activity?. ResearchGate. [Link]

  • EMBL Hamburg. (n.d.). Membrane Proteins. EMBL Hamburg. [Link]

  • Royal Society of Chemistry. (2021). Mass spectrometry of intact membrane proteins: shifting towards a more native-like context. Royal Society of Chemistry. [Link]

  • Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Creative Diagnostics. [Link]

  • Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents. Cube Biotech. [Link]

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

  • GE Healthcare. (2007). Purifying Challenging Proteins. GE Healthcare. [Link]

  • ResearchGate. (2018). My membrane protein shows quite significant size shift with different detergents on size exclusion column, are they all suitable for crystallization?. ResearchGate. [Link]

  • SMALP Network. (2021). Detergent-free systems for structural studies of membrane proteins. SMALP Network. [Link]

  • Zhang, R., et al. (2021). Detergent-free systems for structural studies of membrane proteins. Biophysical Reports. [Link]

  • Centre for Medicines Discovery. (n.d.). Membrane Protein Structural and Chemical Biology. University of Oxford. [Link]

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Methodological & Application

Application Notes and Protocols for Cymal-5 in Membrane Protein Extraction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Detergents in Membrane Protein Structural Biology

Membrane proteins, which constitute a significant portion of the proteome and are the targets for a majority of modern pharmaceuticals, present a formidable challenge for structural and functional studies due to their hydrophobic nature.[1] Their extraction from the native lipid bilayer and subsequent stabilization in a soluble form are prerequisites for downstream applications such as structural determination by X-ray crystallography or cryo-electron microscopy, and functional assays. This necessitates the use of detergents, amphipathic molecules that can partition into the membrane and encapsulate the protein in a soluble micelle.[2][3]

The ideal detergent must be potent enough to disrupt the lipid-protein and protein-protein interactions within the membrane, yet gentle enough to preserve the native three-dimensional structure and function of the protein of interest.[1] The choice of detergent is often empirical and protein-dependent, with no single detergent being universally optimal.[1][4] Among the vast arsenal of available detergents, the non-ionic detergent 5-Cyclohexyl-1-Pentyl-β-D-Maltoside, commonly known as Cymal-5, has emerged as a valuable tool in the field of membrane protein biochemistry.

Understanding Cymal-5: Properties and Advantages

Cymal-5 is a non-ionic detergent belonging to the family of cycloalkyl maltosides.[5] Its structure consists of a hydrophilic maltose headgroup and a hydrophobic tail containing a cyclohexyl ring. This unique chemical architecture confers several advantageous properties for membrane protein research.

PropertyValueSignificance in Membrane Protein Extraction
Chemical Formula C₂₃H₄₂O₁₁The balance of hydrophobic and hydrophilic regions allows for effective membrane solubilization.
Molecular Weight 494.58 g/mol Influences micelle size and behavior in solution.
Critical Micelle Concentration (CMC) ~2.5 mM (~0.12% w/v)A moderately high CMC facilitates its removal by dialysis, which is beneficial for downstream applications.[5]
Aggregation Number VariesThe number of detergent monomers per micelle influences the size of the micelle.
Micelle Molecular Weight ~23 kDaThe size of the micelle can impact the stability and oligomeric state of the solubilized protein.[5]
Appearance White to off-white solidEasy to handle and dissolve in aqueous buffers.
Solubility Soluble in waterReadily forms solutions for experimental use.

The presence of the cyclohexyl group in the aliphatic tail of Cymal-5 is a key feature. This bulky group is thought to create a more disordered and flexible packing within the micelle, which can better accommodate the irregular hydrophobic surfaces of membrane proteins, thereby enhancing their stability compared to detergents with linear alkyl chains.

The Mechanism of Cymal-5 Action in Membrane Protein Extraction

The process of membrane protein extraction by Cymal-5, like other detergents, can be conceptualized in a stepwise manner. The detergent monomers first partition into the lipid bilayer. As the concentration of the detergent in the membrane increases, the bilayer becomes saturated and eventually breaks down into mixed micelles containing protein, lipid, and detergent.

cluster_0 Step 1: Detergent Partitioning cluster_1 Step 2: Membrane Saturation cluster_2 Step 3: Micelle Formation Detergent_Monomers Cymal-5 Monomers Lipid_Bilayer Lipid Bilayer with Embedded Protein Detergent_Monomers->Lipid_Bilayer Partition into membrane Saturated_Bilayer Lipid Bilayer Saturated with Cymal-5 Lipid_Bilayer->Saturated_Bilayer Increasing Cymal-5 concentration Mixed_Micelle Protein-Lipid-Detergent Mixed Micelle Saturated_Bilayer->Mixed_Micelle Disintegration of bilayer

Figure 1. Mechanism of Membrane Protein Extraction by Cymal-5.

Experimental Protocol: Step-by-Step Guide to Membrane Protein Extraction with Cymal-5

This protocol provides a general framework for the extraction of membrane proteins using Cymal-5. It is crucial to note that optimal conditions, particularly detergent concentration, buffer composition, and incubation times, will need to be empirically determined for each specific membrane protein.

Materials and Reagents
  • Cells or tissue expressing the target membrane protein

  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Cymal-5 (high purity grade)

  • Solubilization Buffer: Lysis buffer supplemented with Cymal-5

  • Wash Buffer: Lysis buffer

  • Homogenizer (Dounce, Potter-Elvehjem, or sonicator)

  • Ultracentrifuge and appropriate rotors

  • Spectrophotometer for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blotting reagents

Protocol Workflow

Start Start: Cell/Tissue Homogenization Membrane_Isolation Membrane Isolation via Ultracentrifugation Start->Membrane_Isolation Solubilization Solubilization with Cymal-5 Membrane_Isolation->Solubilization Clarification Clarification of Solubilized Fraction Solubilization->Clarification Analysis Analysis of Extracted Protein (SDS-PAGE, Western Blot) Clarification->Analysis End End: Purified Membrane Protein Analysis->End

Figure 2. General workflow for membrane protein extraction using Cymal-5.

Detailed Steps
  • Cell/Tissue Homogenization and Membrane Preparation:

    • Harvest cells or finely mince tissue and wash with ice-cold PBS.

    • Resuspend the cell pellet or tissue in ice-cold Lysis Buffer containing protease inhibitors. The buffer volume should be adjusted based on the amount of starting material.

    • Homogenize the sample on ice using an appropriate method (e.g., 20-30 strokes with a Dounce homogenizer). The goal is to lyse the cells without disrupting organellar membranes.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.

    • Discard the supernatant (cytosolic fraction) and wash the membrane pellet with Lysis Buffer to remove contaminating soluble proteins. Repeat the high-speed centrifugation.

  • Solubilization with Cymal-5:

    • Resuspend the washed membrane pellet in ice-cold Solubilization Buffer. A good starting point for the Cymal-5 concentration is 1% (w/v), which is well above its CMC.[6] The protein concentration in the solubilization mixture should typically be in the range of 1-5 mg/mL.

    • Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours. The optimal incubation time can vary and may need to be determined empirically.

  • Clarification of the Solubilized Fraction:

    • After incubation, centrifuge the mixture at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized membrane fragments and aggregated proteins.

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Analysis of Extraction Efficiency:

    • Determine the protein concentration of the solubilized fraction using a detergent-compatible protein assay (e.g., BCA assay).

    • Analyze the solubilized fraction by SDS-PAGE and Western blotting using an antibody specific to your target protein to assess the efficiency of the extraction. Compare the amount of protein in the solubilized fraction to the amount remaining in the unsolubilized pellet.

Optimization of the Extraction Protocol

Achieving high yields of stable and functional membrane protein often requires optimization of several key parameters.

  • Cymal-5 Concentration: While 1% is a common starting point, the optimal concentration can vary. A titration of Cymal-5 (e.g., 0.5%, 1%, 1.5%, 2%) should be performed to find the lowest concentration that effectively solubilizes the target protein without causing denaturation.

  • Protein-to-Detergent Ratio: The ratio of detergent to total protein is a critical parameter. A ratio (w/w) of 2-10 is often a good range to explore.

  • Buffer Composition: The pH, ionic strength, and presence of additives in the solubilization buffer can significantly impact extraction efficiency and protein stability.

    • pH: Typically, a pH between 7.0 and 8.5 is used, but this should be optimized based on the pI and stability of the target protein.

    • Ionic Strength: The addition of NaCl (e.g., 150-500 mM) can help to disrupt electrostatic interactions and improve solubilization.[1]

    • Additives: Glycerol (10-20%) can act as a cryoprotectant and stabilizing agent. The inclusion of specific lipids or cholesterol analogs may be necessary to maintain the native conformation and activity of some membrane proteins.

  • Incubation Time and Temperature: Solubilization is typically performed at 4°C to minimize proteolysis and denaturation. Incubation times can range from 30 minutes to overnight, depending on the protein.

Comparative Analysis: Cymal-5 vs. Other Common Detergents

The choice of detergent is a critical decision in any membrane protein project. Below is a comparison of Cymal-5 with other widely used detergents.

DetergentClassCMC (mM)Micelle Size (kDa)Key AdvantagesKey Disadvantages
Cymal-5 Non-ionic~2.5~23Good for structural studies; can stabilize a range of proteins.[5][7]Moderately high CMC.
DDM Non-ionic~0.17~50Very gentle; widely used for stabilizing sensitive proteins.[8]Low CMC can make it difficult to remove.
LDAO Zwitterionic~1-2~18Can promote the formation of well-diffracting crystals.Can be denaturing for some proteins.
OG Non-ionic~20-25~8High CMC allows for easy removal by dialysis.[8]Can be harsher than maltoside-based detergents.

Troubleshooting Common Issues in Membrane Protein Extraction with Cymal-5

IssuePotential CauseSuggested Solution
Low extraction efficiency Insufficient Cymal-5 concentration.Increase the Cymal-5 concentration in the solubilization buffer.
Inappropriate protein-to-detergent ratio.Optimize the protein-to-detergent ratio by performing a titration.
Suboptimal buffer conditions (pH, ionic strength).Screen a range of pH values and salt concentrations.
Protein aggregation Cymal-5 concentration is too high.Decrease the Cymal-5 concentration.
Protein is unstable in Cymal-5 alone.Add stabilizing agents like glycerol or specific lipids to the buffer.
Loss of protein activity Denaturation by the detergent.Try a lower Cymal-5 concentration or screen other, gentler detergents like DDM.
Removal of essential lipids.Supplement the solubilization and purification buffers with the required lipids.

Case Study: Cymal-5 in the Structural Biology of GPCRs

G-protein coupled receptors (GPCRs) are a large family of integral membrane proteins that are major drug targets. Their structural determination has been notoriously difficult due to their inherent instability once removed from the cell membrane. In a study on the visual GPCR rhodopsin, Cymal-5 was used in combination with other detergents to successfully purify and crystallize the protein, leading to high-resolution structural insights.[6] The optical profile of rhodopsin purified in Cymal-5 was comparable to that of the well-established detergent DDM, indicating that Cymal-5 effectively maintained the native conformation of the receptor.[6]

Conclusion

Cymal-5 is a versatile and effective non-ionic detergent for the extraction and stabilization of a variety of membrane proteins. Its unique chemical structure provides a balance of solubilizing power and gentleness, making it a valuable tool for researchers in both academic and industrial settings. While the protocol provided here serves as a robust starting point, it is the empirical optimization of key parameters that will ultimately lead to the successful extraction of high-quality, functional membrane proteins for downstream applications.

References

  • Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length. PMC. (2016). [Link]

  • Membrane Proteins Extraction Protocol. Creative Diagnostics. [Link]

  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. (2017). [Link]

  • Synaptic Systems protocol for the fast and easy extraction of membrane proteins from eukaryotic cells and tissues. Synaptic Systems. [Link]

  • Detergent selection for enhanced extraction of membrane proteins. the Wolfson Centre for Applied Structural Biology. (2012). [Link]

  • A case study of protein sample prep strategies for membrane proteins. YouTube. (2020). [Link]

  • Conformationally restricted monosaccharide-cored glycoside amphiphiles: the effect of detergent head group variation on membrane protein stability. PMC. [Link]

  • Detergent selection for enhanced extraction of membrane proteins. PubMed. (2012). [Link]

  • Detergents Applications in Membrane Proteins Research. CUSABIO. [Link]

  • Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization. PMC. (2020). [Link]

  • Figure 3. Benchmarking Membrane Protein Detergent Stability (A) Control... ResearchGate. [Link]

  • Membrane Protein Extraction: The Basics. G-Biosciences. (2018). [Link]

  • How can I enhance the amount of GPCR in cell lysate supernatant? ResearchGate. (2014). [Link]

  • Extraction of membrane protein from leaves: learnings from proteomic protocols. WUR eDepot. [Link]

  • Microscale Extraction and Purification of Integral Membrane Proteins. NIH Common Fund. [Link]

  • Membrane transporters and channels. ANU Research School of Biology. [Link]

  • Structural biology of cation channels important for lysosomal calcium release. PMC. (2019). [Link]

  • Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. (2024). [Link]

  • Membrane transporters. Biophysics. [Link]

  • Structural Biology of TRP Channels. PMC. [Link]

  • Structural Biology and Molecular Biophysics. eLife. (2026). [Link]

Sources

Protocol for solubilizing GPCRs with 5-Cyclohexylpentyl beta-D-maltoside.

Application Note: Protocol for Solubilizing GPCRs with 5-Cyclohexylpentyl -D-maltoside (Cymal-5)

Abstract & Scientific Rationale

The solubilization of G-Protein Coupled Receptors (GPCRs) represents a critical bottleneck in structural biology and drug discovery.[1][2] While n-Dodecyl-


-D-maltoside (DDM)

5-Cyclohexylpentyl-


-D-maltoside (Cymal-5)

This guide details a protocol for exploiting Cymal-5 to solubilize GPCRs, emphasizing the preservation of receptor functionality through ligand-locking and lipid-detergent optimization.

Physicochemical Profile: Cymal-5 vs. Standards

Understanding the physical properties of Cymal-5 relative to DDM and Octyl Glucoside (OG) is essential for experimental design.

PropertyCymal-5 DDM (C12M) OG (Octyl Glucoside) Implication for GPCRs
Formula



Cymal-5 has a rigid cyclohexyl tail.
MW (Monomer) 494.6 Da510.6 Da292.4 DaSimilar monomer size to DDM.
CMC (

)
~2.4 - 5.0 mM (0.12%) ~0.17 mM (0.009%)~20 mM (0.53%)High CMC allows easy removal by dialysis.
Micelle MW ~23 kDa ~72 kDa~25 kDaSmall micelle improves crystal packing/NMR resolution.
Aggregation # ~47~78 - 149~27 - 100Smaller assembly number.
Dialyzability High Very LowVery HighCymal-5 can be exchanged efficiently.

Data Source: Anatrace Technical Data Sheets and comparative literature [1, 2].

Pre-Protocol Considerations

A. The "Ligand-Lock" Strategy

GPCRs are inherently unstable in detergent micelles, often collapsing into an inactive state.

  • Requirement: Never solubilize an apo-GPCR. Always include a high-affinity ligand (agonist or antagonist) in the lysis and solubilization buffers.

  • Concentration: Maintain ligand concentration at

    
    .
    
B. Lipid Supplementation (CHS)

Pure maltoside micelles can strip annular lipids essential for GPCR stability.

  • Recommendation: Supplement Cymal-5 with Cholesteryl Hemisuccinate (CHS) in a 10:1 (w/w) Detergent:CHS ratio. CHS mimics cholesterol, stabilizing the 7TM bundle.

Experimental Protocols

Protocol A: Membrane Preparation (The Foundation)

Objective: Isolate clean membranes free of cytosolic contaminants.

  • Lysis: Resuspend cell pellet (HEK293, Sf9, or E. coli) in Hypotonic Lysis Buffer (10 mM HEPES pH 7.5, 10 mM

    
    , Protease Inhibitor Cocktail, DNase I).
    
  • Disruption: Dounce homogenize (20-30 strokes) or nitrogen cavitation (500 psi, 20 min).

  • Clarification: Centrifuge at

    
     for 15 min at 4°C to remove nuclei/debris.
    
  • Membrane Collection: Centrifuge supernatant at

    
     for 1 hour  at 4°C.
    
  • Wash: Resuspend pellet in High Salt Buffer (10 mM HEPES, 1.0 M NaCl) to strip peripheral proteins. Spin again at

    
    .
    
  • Storage: Flash freeze pellets or proceed immediately.

Protocol B: Solubilization Screening & Execution

Objective: Extract GPCR into Cymal-5 micelles while maintaining monodispersity.

Materials:

  • Base Buffer: 20 mM HEPES pH 7.5, 500 mM NaCl (High salt stabilizes GPCRs), 10% Glycerol.

  • Detergent Stock: 10% (w/v) Cymal-5 + 1% (w/v) CHS (Tris-salt of CHS).

  • Ligand: Specific to your receptor.

Step-by-Step:

  • Resuspension: Resuspend membrane pellet in Base Buffer to a final protein concentration of 2–5 mg/mL (BCA assay).

    • Note: Ensure homogenous suspension using a glass dounce or needle extrusion.

  • Ligand Incubation: Add ligand and incubate for 15 min on ice before adding detergent.

  • Solubilization: Add Cymal-5/CHS stock dropwise while stirring.

    • Target Concentration: 1.0% – 1.5% (w/v) final concentration.

    • Reasoning: This is ~20–30 mM, which is

      
       the CMC of Cymal-5. A high Detergent:Protein ratio is crucial for initial extraction.
      
  • Incubation: Rotate gently at 4°C for 1 to 2 hours .

    • Warning: Do not vortex. Avoid foaming.[3]

  • Ultracentrifugation: Centrifuge at

    
     for 45 min  at 4°C.
    
  • Supernatant Collection: Carefully harvest the supernatant. This is your Solubilized Fraction .

Protocol C: Purification & Maintenance

Objective: Purify the receptor while lowering detergent concentration to a "Maintenance Level".

During affinity chromatography (e.g., Ni-NTA or FLAG), you must maintain Cymal-5 above its CMC to prevent aggregation, but below the high solubilization levels to avoid delipidation.

  • Wash/Elution Buffer Detergent: 0.2% (w/v) Cymal-5 (+ 0.02% CHS).

    • Calculation: 0.2%

      
       4 mM. This is 
      
      
      CMC.
    • Why? High CMC detergents like Cymal-5 have high monomer concentrations. If you drop too close to the CMC (0.12%), you risk micelle instability due to equilibrium shifts. 2x CMC is the safety margin.

Quality Control & Visualization

Workflow Diagram

The following diagram outlines the critical decision points in the Cymal-5 workflow.

GPCR_SolubilizationStartCell PelletLysisHypotonic Lysis+ Ligand IncubationStart->LysisMembraneMembrane Preparation(100,000 x g pellet)Lysis->MembraneSolubilizationSolubilization1.5% Cymal-5 + 0.15% CHSHigh Salt (500mM NaCl)Membrane->SolubilizationResuspend 2-5 mg/mLSpinUltracentrifugation150,000 x g, 45 minSolubilization->SpinSupernatantSolubilized FractionSpin->SupernatantQC_StepQC: FSEC / CPM AssaySupernatant->QC_StepPurificationPurification (Ni-NTA/FLAG)Maintenance: 0.2% Cymal-5QC_Step->PurificationMonodisperse PeakFailAggregated/PrecipitatedQC_Step->FailVoid Peak / Low YieldFail->SolubilizationRetry: Increase Salt or Lipid (CHS) ratio

Caption: Logical workflow for GPCR extraction using Cymal-5, highlighting the critical Quality Control (QC) checkpoint before purification.

Data Analysis: Thermal Shift Assay (CPM)

To validate stability in Cymal-5 compared to DDM, perform a CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) thermal shift assay.

Expected Results:

  • 
     (Melting Temp):  Cymal-5 samples typically show a 
    
    
    2–5°C lower than DDM due to the smaller micelle size providing less "insulation."
  • Acceptance Criteria: A clean sigmoidal transition indicates a folded protein. If the curve is flat or high-fluorescence at 4°C, the receptor has unfolded/aggregated.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Solubilization Yield Detergent concentration too low relative to lipid mass.Increase Cymal-5 to 2.0% during extraction. Ensure LDR (Lipid:Detergent Ratio) is >1:10.
Aggregation in SEC (Void Peak) Micelle instability or delipidation.Add 0.02% CHS or lipids (DOPE/DOPC) to the buffer. Increase NaCl to 500-800 mM.
Precipitation during Concentration Critical: Concentrating free detergent.Cymal-5 monomers (494 Da) pass filters, but micelles (23 kDa) may not pass 30 kDa cutoffs efficiently. Use 100 kDa MWCO concentrators or rely on small-volume elution from resin.
Loss of Activity Cyclohexyl ring steric hindrance?Rare, but possible. Swap to Cymal-6 (longer spacer) or revert to DDM for comparison.

References

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[4] [Link]

  • Miljus, T., et al. (2020).[5] GPCR Solubilization and Quality Control. Methods in Molecular Biology, 2127, 109-126. [Link]

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating crystallization of membrane proteins. Nature Methods, 7, 1003–1008. (Contextual comparison for maltoside classes). [Link]

  • Dumrenquist, A., et al. (2004). Cymal-5: A new detergent for the solubilization of membrane proteins. Acta Crystallographica Section D, 60, 1903-1905.[6]

Application Note: Optimizing Single-Particle Cryo-EM Sample Preparation with Cymal-5

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using Cymal-5 for single-particle cryo-EM sample preparation. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.

Abstract

Membrane protein solubilization remains the critical bottleneck in single-particle cryo-electron microscopy (cryo-EM). While Dodecyl-β-D-maltoside (DDM) and Lauryl Maltose Neopentyl Glycol (LMNG) are industry standards, their large micelle sizes can obscure high-resolution features of smaller membrane proteins (<150 kDa) and induce distinct preferred orientations. Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) offers a strategic alternative. With a significantly smaller micelle radius and a high Critical Micelle Concentration (CMC), Cymal-5 provides a "tight" detergent belt that minimizes background noise and facilitates easier detergent exchange. This guide details the physicochemical rationale and field-proven protocols for deploying Cymal-5 in cryo-EM workflows.

Technical Background: The Physicochemistry of Cymal-5

Cymal-5 is a non-ionic detergent belonging to the cyclohexyl-alkyl-maltoside family. Unlike linear alkyl chains (like DDM), Cymal-5 features a cyclohexyl ring at the terminus of a pentyl chain. This distinct geometry creates a compact hydrophobic core, resulting in a smaller micelle diameter compared to linear analogues.

Key Physicochemical Properties

Understanding these values is essential for calculating buffer compositions.

PropertyValueImplications for Cryo-EM
Molecular Weight 494.5 DaMonomer is small; easy to dialyze if needed.
CMC (

)
~2.4 – 5.0 mM (0.12% w/v)High CMC. Requires careful maintenance of buffer concentration. Micelles dissociate quickly upon dilution.
Aggregation Number (

)
~47Forms small micelles (~23 kDa).
Micelle Molecular Weight ~23 kDaCritical Advantage. Much smaller than DDM (~50-70 kDa) or LMNG (~90+ kDa), improving signal-to-noise for small proteins.
Head Group MaltoseGentle, non-denaturing interaction with hydrophilic protein domains.
Comparative Analysis: Cymal-5 vs. Industry Standards
FeatureCymal-5DDMLMNG
Micelle Size Small (~23 kDa) Medium (~72 kDa)Large (>90 kDa)
CMC High (~3.0 mM) Low (~0.17 mM)Very Low (~0.01 mM)
Removal/Exchange Easy (Dialysis/Dilution)DifficultVery Difficult
Protein Stability ModerateHighVery High
Cryo-EM Utility High-res for small proteins; Purification intermediateGeneral purposeStabilization of labile complexes

Strategic Application: When to Use Cymal-5

Scenario A: The "Small Protein" Problem

For membrane proteins <100 kDa, a DDM micelle can act as a thick "pea soup," reducing the contrast of the transmembrane domain (TMD) to the point where particle alignment fails. Cymal-5 creates a minimal detergent belt, exposing more of the protein density for alignment algorithms.

Scenario B: Purification Intermediate for Nanodiscs/Amphipols

Due to its high CMC, Cymal-5 is an excellent "placeholder" detergent. It solubilizes the protein effectively during purification but can be rapidly exchanged for Amphipols (e.g., A8-35) or reconstituted into Nanodiscs (MSP) because it does not bind as tightly or persistently as LMNG.

Scenario C: Air-Water Interface (AWI) Modulation

While not a silver bullet for AWI, the distinct surface tension properties of the cyclohexyl ring can alter particle distribution behavior compared to linear chains. It is often used in combination with Cholesteryl Hemisuccinate (CHS) to mimic membrane stiffness.

Detailed Protocol: Cymal-5 Workflow

Phase 1: Solubilization

Objective: Extract protein from the lipid bilayer while maintaining structural integrity.

  • Preparation: Thaw cell membranes and resuspend in Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol).

  • Detergent Addition: Add Cymal-5 to a final concentration of 1.0% - 1.5% (w/v) .

    • Note: This is ~20–30 mM, which is roughly 5–10x the CMC. This high ratio is necessary to overcome the lipid-detergent competition.

  • Incubation: Rotate at 4°C for 1–2 hours.

    • Validation: If the solution does not clarify, increase Cymal-5 to 2.0% or supplement with 0.2% CHS (Cholesteryl Hemisuccinate) to stabilize sterol-dependent proteins.

  • Clarification: Ultracentrifuge at 100,000

    
     for 45 minutes. Collect the supernatant.
    
Phase 2: Purification (Affinity & SEC)

Objective: Purify the protein and establish a stable micelle environment.

  • Affinity Binding: Bind supernatant to resin (Ni-NTA, FLAG, etc.).

  • Wash Steps: Wash with buffer containing 0.24% (w/v) Cymal-5 .

    • Calculation: 0.24% is ~4.8 mM, which is approx. 2x CMC. Crucial: Do not drop below 2x CMC during washing, or the protein may aggregate on the column.

  • Elution: Elute in buffer containing 0.24% Cymal-5 .

  • Size Exclusion Chromatography (SEC):

    • Equilibrate column (e.g., Superose 6) with: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.12% - 0.2% Cymal-5 .

    • Note: You can lower the concentration slightly to ~1.5x CMC (0.18%) for the SEC run to minimize free detergent micelles in the background of the cryo-EM grid.

Phase 3: Grid Preparation (Vitrification)

Objective: Create a thin, vitreous ice layer with monodisperse particles.

  • Concentration: Concentrate the peak fraction from SEC.

    • Warning: Because Cymal-5 has a high CMC, free detergent monomers pass through standard concentrators (30–100 kDa MWCO) relatively easily compared to LMNG. However, micelles (23 kDa) may concentrate if using a very small MWCO. Use a 100 kDa MWCO concentrator to allow Cymal-5 micelles to pass through, preventing detergent over-concentration.

  • Final Buffer Check: Ensure the final protein concentration is 0.5 – 3.0 mg/mL. The detergent concentration should remain near ~0.15% - 0.2%.

  • Additives (Optional): If particle orientation is an issue, add fluorinated octyl-maltoside (FOM) or 0.005% Cymal-6 as a doping agent immediately before plunging.

  • Plunging:

    • Apply 3 µL to Glow-discharged Quantifoil R1.2/1.3 grids.[1]

    • Blot force: 0-1 (Cymal-5 lowers surface tension less drastically than NP-40, so standard blotting times of 3-4s usually apply).

    • Plunge into liquid ethane.

Visual Workflows

Diagram 1: Cymal-5 Cryo-EM Pipeline

This workflow illustrates the critical decision points for detergent concentration maintenance.

Cymal5_Workflow Membrane Cell Membrane (Lipid Bilayer) Solubilization Solubilization 1.5% Cymal-5 (>10x CMC) Membrane->Solubilization Extract Affinity Affinity Purification Wash: 0.24% Cymal-5 (2x CMC) Solubilization->Affinity Bind & Wash SEC SEC Purification Run: 0.15% Cymal-5 (~1.2x CMC) Affinity->SEC Polish Conc Concentration Use 100kDa MWCO to remove excess micelles SEC->Conc Concentrate Grid Grid Vitrification Final: ~0.15% Det. Protein: 1-3 mg/mL Conc->Grid Plunge Freeze Grid->SEC Aggregation? Re-run SEC

Caption: Step-by-step workflow for Cymal-5 usage, highlighting critical detergent concentrations relative to CMC at each stage.

Diagram 2: Micelle Size Comparison

Conceptual visualization of why Cymal-5 improves signal-to-noise for small proteins.

Micelle_Comparison cluster_0 DDM Micelle (~72 kDa) cluster_1 Cymal-5 Micelle (~23 kDa) P1 Protein (50kDa) D1 Large Detergent Belt P2 Protein (50kDa) D2 Tight Detergent Belt

Caption: Comparison of detergent belt size. Cymal-5 (blue) obscures less of the protein density than DDM (grey), aiding alignment.

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Protein Aggregation Detergent concentration dropped below CMC.Ensure all buffers (including SEC) contain at least 0.12% (2.4 mM) Cymal-5.
Empty Micelles on Grid Detergent concentration too high.Use a 100 kDa MWCO concentrator to allow micelles to pass through. Perform a final buffer exchange into exactly 1.2x CMC.
Denaturation Cymal-5 is harsher than LMNG.Add 0.02% CHS or Lipids (e.g., POPC) to the Cymal-5 buffer. If unstable, use Cymal-5 for purification only, then exchange into Amphipol A8-35.
Preferred Orientation Protein interacting with air-water interface.Tilt the stage during data collection or add a fluorinated surfactant (e.g., fluorinated Cymal analogs) as an additive.

References

  • Molecular Dimensions. Cymal-5 Product Datasheet & Physicochemical Properties.Link

  • Strop, P. et al. (2005). Crystal structure of a human membrane protein.[2][3] (Demonstrates Cymal-5 utility in structural biology). Link

  • Lyumkis, D. et al. (2013). Cryo-EM structure of a stable HIV-1 envelope trimer.[4] (Protocol reference: Solubilization in Cymal-5 followed by exchange to Amphipols). Science. Link

  • Chae, P. S. et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein study. (Comparative data on micelle sizes: Cymal-5 vs DDM vs MNG). Nature Methods. Link

  • Anatrace. Detergent Properties: CMC and Aggregation Numbers.Link

Sources

Application and Protocol for Membrane Protein Stabilization Using CYMAL-5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Stability in Membrane Protein Research

Membrane proteins are central figures in cellular communication, transport, and signaling, making them critical targets for drug discovery.[1][2] However, their inherent association with the lipid bilayer presents a formidable challenge for structural and functional studies.[1] Extraction from their native environment is a necessary first step, yet it often leads to denaturation and loss of function.[3][4] The key to preserving their integrity lies in the selection of an appropriate solubilizing agent. Detergents, amphiphilic molecules that mimic the lipid bilayer, are widely used for this purpose, forming micelles that encapsulate the hydrophobic transmembrane domains of the protein.[1][5]

The choice of detergent is not trivial; a delicate balance must be struck between effective solubilization and the preservation of the protein's native conformation and activity.[3][6] A detergent that is too harsh can strip away essential lipids and irreversibly denature the protein, while one that is too mild may fail to efficiently extract the protein from the membrane.[3] This necessitates a systematic screening process to identify the optimal detergent for each specific membrane protein.[1] This application note provides a detailed guide to utilizing CYMAL-5, a non-ionic glycosidic surfactant, for the screening and stabilization of membrane proteins.

CYMAL-5: A Cycloalkyl Maltoside for Gentle and Effective Solubilization

CYMAL-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) is a member of the cycloalkyl aliphatic saccharide family of detergents.[7][8] Its structure features a hydrophilic maltose headgroup and a hydrophobic tail composed of a cyclohexyl-pentyl group.[7] This unique architecture confers properties that make it a valuable tool in the membrane protein biochemist's toolkit.

Key Properties of CYMAL-5

A detergent's behavior in solution is governed by its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[9][10] Understanding the CMC is crucial for designing effective solubilization and purification protocols.[11]

PropertyValueSource
Molecular Formula C₂₃H₄₂O₁₁[12]
Molecular Weight 494.5 g/mol [12]
Critical Micelle Concentration (CMC) ~2.5 mM (~0.12% w/v)[13][14]
Micelle Size ~23 kDa[13]
Classification Non-ionic, Glycosidic[7]

The relatively high CMC of CYMAL-5 compared to detergents like DDM means that it exists predominantly as monomers at lower concentrations, which can be advantageous for certain applications. However, for solubilization, concentrations well above the CMC are required to ensure an adequate supply of micelles to encapsulate the target protein.[15] Its non-ionic nature makes it generally milder than ionic or zwitterionic detergents, reducing the likelihood of protein denaturation.[7][15]

Detergent Screening Workflow: A Rational Approach to Stabilization

The following protocol outlines a systematic approach to screening CYMAL-5 for its ability to solubilize and stabilize a target membrane protein. This workflow is designed to be adaptable and can be scaled as needed.

Detergent_Screening_Workflow cluster_prep Phase 1: Preparation cluster_solubilization Phase 2: Solubilization Screen cluster_analysis Phase 3: Analysis & Optimization Membrane_Prep Membrane Preparation (e.g., from cell culture or tissue) Target_Quant Quantify Total Protein (e.g., BCA or Bradford assay) Membrane_Prep->Target_Quant Homogenize & Isolate Detergent_Prep Prepare Detergent Stocks (CYMAL-5 and controls) Target_Quant->Detergent_Prep Inform Detergent Volumes Solubilization Solubilization at Various Detergent Concentrations Detergent_Prep->Solubilization Add to Membranes Centrifugation High-Speed Centrifugation to Pellet Insoluble Material Solubilization->Centrifugation Incubate Supernatant_Analysis Analyze Soluble Fraction (SDS-PAGE, Western Blot) Centrifugation->Supernatant_Analysis Collect Supernatant Stability_Assay Assess Protein Stability (e.g., F-SEC, Thermal Shift Assay) Supernatant_Analysis->Stability_Assay Identify Promising Conditions Optimization Optimize Lead Conditions (Detergent:Protein Ratio, Additives) Stability_Assay->Optimization Refine Protocol FSEC_Analysis cluster_input Input cluster_process Process cluster_output Output & Interpretation Solubilized_Protein Solubilized Protein-GFP Fusion SEC_Column SEC Column Stationary Phase Mobile Phase (Buffer + Detergent) Solubilized_Protein->SEC_Column:f0 Chromatogram Fluorescence Chromatogram Monodisperse Peak Aggregated Peak SEC_Column:f1->Chromatogram Interpretation Interpretation Good Stability (Sharp, Symmetrical Peak) Poor Stability (Broad Peak, Aggregates) Chromatogram:p0->Interpretation:g0 Indicates Chromatogram:p1->Interpretation:g1 Indicates

Sources

Cymal-5 in Ion Channel Structural Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of ion channel structural biology, the choice of detergent is a critical determinant of success. This guide provides an in-depth look at Cymal-5, a maltose-based detergent, and its application in the solubilization, purification, and structural determination of ion channels, with a specific focus on the well-characterized KcsA potassium channel as a model system.

Introduction to Cymal-5: A Specialist Detergent for Membrane Proteins

Ion channels, as integral membrane proteins, are essential for a vast array of physiological processes, making them prime targets for therapeutic intervention.[1][2][3] However, their hydrophobic nature presents significant challenges for structural elucidation. The first and often most critical step is the gentle extraction of these proteins from their native lipid bilayer environment using detergents.

Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) is a non-ionic detergent that has carved a niche in the field of membrane protein structural biology.[4][5] Its unique structure, featuring a bulky cyclohexyl group in its hydrophobic tail and a maltose headgroup, imparts properties that can be particularly advantageous for stabilizing the delicate structures of ion channels.

Physicochemical Properties of Cymal-5

The effectiveness of a detergent is dictated by its physicochemical properties. Understanding these parameters is crucial for designing and troubleshooting experiments.

PropertyValueSignificance in Ion Channel Structural Biology
Chemical Formula C₂₃H₄₂O₁₁The molecular composition determines its interaction with both the protein and the solvent.
Molecular Weight 494.57 g/mol Influences the overall size of the protein-detergent micelle.
Critical Micelle Concentration (CMC) ~2.4 mM (~0.12% w/v)Cymal-5 has a relatively high CMC compared to detergents like DDM.[6] This can be advantageous for its removal during reconstitution or crystallization.
Aggregation Number ~47The number of detergent molecules in a micelle, which affects the size of the micelle.
Micelle Molecular Weight ~23 kDaThe smaller micelle size of Cymal-5 can be beneficial for forming well-ordered crystals.[6]

The Rationale for Choosing Cymal-5 for Ion Channels

The selection of a detergent is not a one-size-fits-all approach. Cymal-5 offers a unique set of characteristics that can make it a superior choice for certain ion channels:

  • Gentle Solubilization: As a non-ionic detergent, Cymal-5 is generally considered milder than ionic or zwitterionic detergents, which can be crucial for maintaining the native conformation and activity of sensitive ion channels.

  • Broad Applicability: Studies have shown Cymal-5 to be effective in extracting a wide range of membrane proteins, including ion channels like the KcsA potassium channel.[7]

  • Favorable Micelle Properties: The relatively small and homogeneous micelles formed by Cymal-5 can be advantageous for both crystallization and cryo-electron microscopy (cryo-EM) studies, as they are less likely to interfere with crystal lattice formation or particle alignment.[6]

Experimental Workflow: From Membrane to Structure

The following workflow outlines the key stages in the structural determination of an ion channel using Cymal-5, with the KcsA potassium channel as a practical example.

experimental_workflow cluster_extraction Membrane Protein Extraction cluster_purification Purification cluster_structure Structural Analysis start E. coli Membranes (with overexpressed KcsA) solubilization Solubilization with Cymal-5 start->solubilization centrifugation1 Ultracentrifugation (remove insoluble material) solubilization->centrifugation1 supernatant1 Solubilized KcsA in Cymal-5 micelles centrifugation1->supernatant1 affinity_chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged KcsA) supernatant1->affinity_chrom elution Elution affinity_chrom->elution sec Size Exclusion Chromatography (buffer exchange and polishing) elution->sec purified_protein Purified KcsA-Cymal-5 complex sec->purified_protein crystallization Crystallization Screening purified_protein->crystallization cryo_em Cryo-EM Sample Prep purified_protein->cryo_em xray X-ray Diffraction crystallization->xray em_imaging Cryo-EM Imaging cryo_em->em_imaging structure 3D Structure Determination xray->structure em_imaging->structure

Figure 1: A generalized workflow for the structural determination of an ion channel using Cymal-5.

Detailed Protocols

Protocol 1: Solubilization of KcsA from E. coli Membranes with Cymal-5

This protocol is adapted from established methods for membrane protein extraction and is tailored for the use of Cymal-5 with the KcsA potassium channel.[7][8]

Rationale: The goal is to efficiently extract KcsA from the membrane while maintaining its tetrameric structure and functional integrity. The concentration of Cymal-5 is critical; it must be above its CMC to form micelles that can encapsulate the protein.

Materials:

  • E. coli membrane pellet containing overexpressed His-tagged KcsA

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10% glycerol

  • Cymal-5 stock solution (10% w/v)

  • Protease inhibitor cocktail

  • Ultracentrifuge and rotors

Procedure:

  • Membrane Preparation: Resuspend the E. coli membrane pellet in ice-cold Solubilization Buffer to a final protein concentration of approximately 10 mg/mL.

  • Detergent Addition: Add the 10% Cymal-5 stock solution to the membrane suspension to a final concentration of 1-2% (w/v). The optimal concentration should be determined empirically through a small-scale screen.

  • Protease Inhibition: Add a protease inhibitor cocktail to prevent degradation of the target protein.

  • Solubilization: Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., on a rotator).

  • Clarification: Centrifuge the suspension at 100,000 x g for 1 hour at 4°C to pellet the insoluble membrane fraction.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized KcsA-Cymal-5 complexes.

Protocol 2: Purification of KcsA-Cymal-5 Complex

Rationale: This two-step purification protocol utilizes affinity chromatography for initial capture and size-exclusion chromatography for polishing and buffer exchange, a standard and effective strategy for membrane proteins.

Materials:

  • Solubilized KcsA supernatant from Protocol 1

  • Affinity Chromatography Buffer A (Binding Buffer): 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10% glycerol, 20 mM imidazole, 0.05% Cymal-5

  • Affinity Chromatography Buffer B (Elution Buffer): 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10% glycerol, 500 mM imidazole, 0.05% Cymal-5

  • Ni-NTA affinity resin

  • Size-Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 0.05% Cymal-5

  • SEC column (e.g., Superdex 200)

Procedure:

A. Affinity Chromatography:

  • Equilibration: Equilibrate the Ni-NTA resin with 10 column volumes of Binding Buffer.

  • Binding: Load the solubilized KcsA supernatant onto the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound KcsA-Cymal-5 complexes with a linear gradient of 0-100% Elution Buffer. Collect fractions and analyze by SDS-PAGE.

B. Size-Exclusion Chromatography:

  • Pooling and Concentration: Pool the fractions containing KcsA from the affinity chromatography step and concentrate to a suitable volume for SEC.

  • Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC Buffer.

  • Injection and Separation: Inject the concentrated protein onto the equilibrated SEC column.

  • Fraction Collection: Collect fractions corresponding to the monodisperse peak of the tetrameric KcsA-Cymal-5 complex.

  • Analysis: Analyze the purity and homogeneity of the final protein sample by SDS-PAGE and analytical SEC.

purification_workflow start Solubilized KcsA in Cymal-5 Micelles affinity Affinity Chromatography (Ni-NTA) start->affinity wash Wash with Binding Buffer affinity->wash elute Elute with Imidazole Gradient wash->elute sec Size Exclusion Chromatography elute->sec final_product Purified KcsA-Cymal-5 Complex sec->final_product

Figure 2: A detailed workflow for the purification of a His-tagged ion channel solubilized in Cymal-5.

Protocol 3: Sample Preparation for Structural Studies

Rationale: The final concentration of the protein-detergent complex and the composition of the buffer are critical for successful crystallization or vitrification for cryo-EM.

A. For Crystallography:

  • Concentration: Concentrate the purified KcsA-Cymal-5 complex to 5-10 mg/mL.

  • Detergent Screening: It is often beneficial to screen for optimal detergent concentration around the protein for crystallization. This can be done by adding small amounts of a concentrated Cymal-5 stock solution or by exchanging into a buffer with a slightly different Cymal-5 concentration during the final SEC step.

  • Crystallization Trials: Set up crystallization trials using vapor diffusion (sitting or hanging drop) with a variety of commercial and in-house screens.

B. For Cryo-Electron Microscopy:

  • Concentration: Concentrate the purified KcsA-Cymal-5 complex to a suitable concentration for cryo-EM grid preparation (typically 1-5 mg/mL).

  • Grid Preparation: Apply a small volume (2-3 µL) of the protein solution to a glow-discharged cryo-EM grid.

  • Vitrification: Plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot).

  • Screening and Data Collection: Screen the vitrified grids for particle distribution and ice thickness, followed by high-resolution data collection on a transmission electron microscope.

Troubleshooting and Key Considerations

  • Detergent Purity: Always use high-purity Cymal-5, as impurities can negatively impact protein stability and crystallization.

  • CMC Awareness: The concentration of Cymal-5 should always be maintained above its CMC in all buffers to prevent protein aggregation.

  • Temperature Control: Perform all steps at 4°C unless otherwise specified to minimize protein degradation and denaturation.

  • Lipid Supplementation: For some ion channels, the addition of lipids or cholesterol analogs (like CHS) to the Cymal-5 solution can enhance stability.

  • Detergent Exchange: If Cymal-5 is not optimal for crystallization, it can be exchanged for another detergent during the final purification step (e.g., on an affinity column or during SEC).

Conclusion

Cymal-5 represents a valuable tool in the challenging endeavor of ion channel structural biology. Its gentle nature and favorable micellar properties make it an excellent candidate for the solubilization and purification of these critical membrane proteins. By understanding its properties and following well-designed protocols, researchers can significantly increase their chances of obtaining high-quality protein samples suitable for high-resolution structural determination by X-ray crystallography or cryo-EM, ultimately paving the way for a deeper understanding of ion channel function and the development of novel therapeutics.

References

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

  • Cook, G. A., et al. (2012). Detergent selection for enhanced extraction of membrane proteins. The Wolfson Centre for Applied Structural Biology.
  • Creative Biolabs. (n.d.). CYMAL-5, Sol-Grade (CAT#: MPD0014K). Retrieved February 13, 2024, from [Link]

  • DiVA. (2021). Structural basis of modulation by pH and calcium in a ligand-gated ion channel. [Link]

  • The Rockefeller University. (n.d.). A Robust, Detergent-Friendly Method for Mass Spectrometric Analysis of Integral Membrane Proteins. Retrieved February 13, 2024, from [Link]

  • Anatrace. (n.d.). Crystallization of Membrane Proteins: The Structure of the Potassium Channel: Molecular Basis of K+ Conduction and Selectivity.
  • Lander Lab, Scripps Research. (2016). Cryo-electron microscopy structure of the TRPV2 ion channel. [Link]

  • Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents. [Link]

  • Frontiers. (2022). Simulation and Machine Learning Methods for Ion-Channel Structure Determination, Mechanistic Studies and Drug Design. [Link]

  • MDPI. (2025). Ion Channel-Targeting Toxins: Structural Mechanisms of Activation, Inhibition, and Therapeutic Potential. [Link]

  • PLOS Computational Biology. (2021). Identification of structures for ion channel kinetic models. [Link]

  • Frontiers. (n.d.). Ion Channel Structure and Drug Discovery Accelerated by Cryo-EM. Retrieved February 13, 2024, from [Link]

  • eScholarship.org. (2024). Structural modeling of ion channels using AlphaFold2, RoseTTAFold2, and ESMFold. [Link]

  • NIH. (n.d.). Rationalizing α-helical membrane protein crystallization. [Link]

  • PubMed. (n.d.). Crystallization of proton channel peptides. [Link]

  • eLife. (2022). Macroscopic control of cell electrophysiology through ion channel expression. [Link]

  • ResearchGate. (n.d.). The Characterization of Synthetic Ion Channels and Pores. [Link]

  • NIH. (n.d.). An improved method for the cost-effective expression and purification of large quantities of KcsA. [Link]

  • NIH. (n.d.). NMR study of the tetrameric KcsA potassium channel in detergent micelles. [Link]

  • Wikipedia. (n.d.). KcsA potassium channel. Retrieved February 13, 2024, from [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). KcsA Potassium Channel. Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). Schematic structure of the potassium channel KcsA. Panel A shows a side.... Retrieved February 13, 2024, from [Link]

  • eLife. (2017). The gating cycle of a K+ channel at atomic resolution. [Link]

  • NIH. (2015). Structure of potassium channels. [Link]

  • NIH. (2010). Conformational Dynamics in the Selectivity Filter of KcsA in Response to Potassium Ion Concentration. [Link]

  • ResearchGate. (n.d.). Assembly of KcsA‐LPN particles. A) SDS‐PAGE analysis of KcsA‐LPN.... Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). Figure 2. Solubilization of the membrane protein, KcsA, from E. coli.... Retrieved February 13, 2024, from [Link]

  • ResearchGate. (n.d.). Solubilization of the membrane protein, KcsA, from E.coli.... Retrieved February 13, 2024, from [Link]

  • NIH. (n.d.). Efficient membrane assembly of the KcsA potassium channel in Escherichia coli requires the protonmotive force. [Link]

  • NIH. (n.d.). Inactivation of the KcsA potassium channel explored with heterotetramers. [Link]

  • ResearchGate. (n.d.). Purification and Characterization of the Tetrameric Potassium Channel Kcsa in ``Native Nanodiscs''. [Link]

  • MDPI. (2022). High-Resolution Magic Angle Spinning NMR of KcsA in Liposomes: The Highly Mobile C-Terminus. [Link]

  • NIH. (n.d.). Cyclohexyl-α maltoside as a highly efficient tool for membrane protein studies. [Link]

  • eScholarship.org. (2014). Optimization of crystallization conditions for biological macromolecules. [Link]

  • Biozentrum der Universität Würzburg. (n.d.). A crystallization screen based on alternative polymeric precipitants. [Link]

Sources

Application Note: Reconstituting Membrane Proteins into Nanodiscs from Cymal-5 Micelles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for transferring integral membrane proteins (IMPs) from Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) detergent micelles into phospholipid Nanodiscs .

Cymal-5 is a hybrid detergent combining the properties of cyclic and maltoside detergents. It is frequently selected for GPCR and transporter purification due to its ability to maintain protein stability better than octyl-glucoside (OG) while possessing a high Critical Micelle Concentration (CMC ~2.4–5.0 mM) that facilitates easier removal than Dodecylmaltoside (DDM) or LMNG. This protocol leverages the high CMC of Cymal-5 to achieve rapid, precipitate-free reconstitution into Nanodiscs using a dual-detergent strategy (Cymal-5 for protein, Sodium Cholate for lipids) and Bio-Beads SM-2 for removal.

Technical Background & Mechanistic Insight

The Cymal-5 Advantage

Unlike DDM (CMC ~0.17 mM), which binds tightly to hydrophobic domains and resists removal, Cymal-5 has a CMC of ~2.4 mM (approx. 0.12% w/v).[1][2] In thermodynamic terms, the monomer-micelle equilibrium for Cymal-5 is dynamic, allowing for rapid exchange. This property is critical for Nanodisc assembly:

  • High CMC: Allows faster desorption from the protein belt during Bio-Bead incubation.

  • Cyclohexyl Ring: Provides structural rigidity often required to stabilize conformationally dynamic proteins like GPCRs prior to lipid insertion.

The Dual-Detergent Assembly Strategy

This protocol utilizes Sodium Cholate to solubilize the exogenous lipids and Cymal-5 to solubilize the target protein.

  • Why Cholate for Lipids? Cholate is the gold standard for Nanodisc assembly because it forms small, mobile micelles that facilitate rapid mixing with Membrane Scaffold Proteins (MSP).

  • Compatibility: Cholate (CMC ~14 mM) and Cymal-5 are fully miscible. Upon mixing, they form mixed micelles. As Bio-Beads are added, Cholate is removed preferentially due to its higher CMC and affinity for the beads, followed closely by Cymal-5, forcing the lipids and MSP to collapse around the hydrophobic target protein.

Critical Parameters & Materials

Reagents
ComponentSpecificationRole
Target Protein Purified in 0.1–0.5% Cymal-5The cargo to be reconstituted.
MSP MSP1D1 or MSP1E3D1The belt protein determining disc diameter (~10 nm or ~13 nm).
Lipids POPC, DMPC, or Brain Polar LipidsThe bilayer matrix.
Detergent 1 Sodium CholateSolubilizes the lipid stock.[3]
Detergent 2 Cymal-5Solubilizes the protein.
Removal Agent Bio-Beads SM-2 (Bio-Rad)Adsorbs detergent to trigger assembly.
The "Golden Ratio"

Successful assembly relies on the stoichiometry between Lipids, MSP, and Target Protein.

  • Lipid:MSP Ratio: Fixed based on the scaffold type (e.g., 80:1 for MSP1D1/POPC).

  • MSP:Target Ratio: Typically 10:1 to 20:1 (excess MSP ensures all target protein is captured; empty discs are separated later).

Experimental Protocol

Phase 1: Component Preparation

1. Prepare Bio-Beads (Day 0)

  • Rationale: Commercial Bio-Beads contain methanol and fines that cause protein aggregation.

  • Step: Suspend Bio-Beads SM-2 in Methanol. Wash 3x with Methanol. Wash 5x with ultrapure water. Store in water at 4°C.

  • Critical: Prior to use, weigh damp beads. Do not allow them to dry out completely (turn white), as this collapses the pores.

2. Prepare Lipid Stock (Solubilized)

  • Dissolve dry lipid powder (e.g., POPC) in chloroform. Evaporate under N₂ stream to form a thin film.[4] Desiccate overnight.

  • Resuspend lipid film to 50 mM in Buffer A (20 mM Tris pH 7.4, 100 mM NaCl) supplemented with 100 mM Sodium Cholate .

  • Action: Vortex and heat (37°C) until solution is clear.

  • Note: The Cholate concentration must be ~2x the lipid concentration to ensure complete solubilization.

3. Prepare MSP Stock

  • Concentrate purified MSP (e.g., MSP1D1) to 200–400 µM in Buffer A.

Phase 2: Assembly & Incubation[5]

1. Calculate Volumes Use the following molar ratios as a baseline for MSP1D1 and POPC :

  • Lipid : MSP = 80 : 1

  • MSP : Target Protein = 10 : 1

  • Final Lipid Concentration in mix = ~6–10 mM

2. Mixing Order (Thermodynamic Control) Combine components in a microcentrifuge tube on ice in this specific order to prevent transient precipitation:

  • Lipid-Cholate Mix (Provides the lipid reservoir)

  • Target Protein (in Cymal-5)

  • MSP (Added last to initiate the "scaffold-ready" state)

  • Buffer (To adjust volume)

3. Incubation

  • Incubate the mixture at 4°C for 1 hour (or room temperature if using high-transition temp lipids like DPPC).

  • Mechanism:[3][5][6] This allows the formation of mixed micelles containing Lipid, Cholate, Cymal-5, Target, and MSP.

Phase 3: Detergent Removal (The Trigger)

1. Bio-Bead Addition (Batch Mode)

  • Add damp, washed Bio-Beads to the mixture.[3][4][6]

  • Dosage: 0.5 g (wet weight) per 1 mL of assembly mixture.

  • Note: For Cymal-5, a single massive addition is often sufficient, but a two-step addition (50% at t=0, 50% at t=2h) is safer for sensitive proteins.

2. Agitation

  • Incubate on an end-over-end rotator at 4°C for 3–4 hours (or overnight).

  • Warning: Do not use magnetic stir bars, which grind the beads and generate polystyrene dust that contaminates samples.

3. Harvest

  • Pierce the bottom of the tube with a hot needle or use a narrow pipette tip to recover the liquid, leaving the beads behind.

  • Centrifuge at 12,000 x g for 10 mins to remove any insoluble aggregates or bead dust.

Phase 4: Purification & Validation

1. Size Exclusion Chromatography (SEC)

  • Inject sample onto a Superdex 200 Increase 10/300 GL column equilibrated in Buffer A (No detergent).

  • Profile:

    • Void Volume: Aggregates (if any).

    • ~10–11 mL: Nanodiscs (Target + Empty).

    • ~13–14 mL: Free MSP (if excess used).

2. SDS-PAGE

  • Run peak fractions. You must see bands for MSP (~25 kDa for MSP1D1) and your Target Protein .

Visual Workflows

Assembly Pathway

The following diagram illustrates the transition from mixed micelles to stable Nanodiscs.

NanodiscAssembly cluster_inputs Input Components cluster_process Self-Assembly Process Protein Target Protein (in Cymal-5) Mix Equilibration Mix (Mixed Micelles) Protein->Mix Lipids Lipids (in Na-Cholate) Lipids->Mix MSP MSP Scaffold (Aqueous) MSP->Mix Removal1 Cholate Removal (Fast) Mix->Removal1 Add Bio-Beads BioBeads Bio-Beads SM-2 (Adsorption) BioBeads->Removal1 Removal2 Cymal-5 Removal (Intermediate) Removal1->Removal2 Time Collapse Bilayer Collapse & MSP Wrapping Removal2->Collapse CMC Drop Final Purified Nanodisc (Soluble Bilayer) Collapse->Final SEC Purification

Caption: Thermodynamic transition from Cymal-5/Cholate mixed micelles to stable Nanodiscs via selective detergent adsorption.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Heavy Precipitation Rapid detergent removalReduce Bio-Bead amount or switch to Dialysis (24h) to slow the rate of Cymal-5 removal.
Empty Discs Only Protein instabilityIncrease the Lipid:Protein ratio. Ensure Cymal-5 concentration in the "Mix" step does not drop below CMC before Bio-Beads are added.
Smear on SEC Incomplete assemblyLipid:MSP ratio is incorrect. Retitrate lipids (e.g., try 70:1, 80:1, 90:1).
Protein Aggregation Cymal-5/Cholate mismatchEnsure the final Cholate concentration in the mix is >15 mM to maintain lipid solubility during the initial mixing phase.

References

  • Sligar, S. G., & Denisov, I. G. (2008). Protocols for Preparation of Nanodiscs. Sligar Lab, University of Illinois.[7] Retrieved from [Link]

  • Bio-Rad. (n.d.).[4] Bio-Beads SM-2 Adsorbents Instruction Manual. Retrieved from [Link]

  • Ritchie, T. K., et al. (2009). Chapter 11 - Reconstitution of Membrane Proteins into Nanodiscs. Methods in Enzymology. Retrieved from [Link]

  • Cube Biotech. (n.d.). MSP Nanodisc Assembly Protocol.[8][9] Retrieved from [Link]

Sources

Revolutionizing Membrane Proteomics: High-Efficiency In-Gel Digestion with Cymal-5

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Membrane Protein Challenge

Membrane proteins are critical players in a vast array of cellular functions, including signal transduction, molecular transport, and cell adhesion, making them prime targets for drug development and disease research.[1][2] However, their inherent hydrophobicity and association with the lipid bilayer present significant challenges for proteomic analysis.[1][3] Traditional methods for protein analysis, particularly in-gel digestion for mass spectrometry, often struggle with poor solubilization and inefficient enzymatic digestion of these proteins, leading to low recovery of hydrophobic peptides and incomplete sequence coverage.[1][4]

To address these limitations, various strategies have been developed, with a key focus on the use of detergents to extract and solubilize membrane proteins, mimicking their native lipid environment.[2][5] This application note details a robust and highly efficient protocol for the in-gel digestion of membrane proteins, leveraging the unique properties of the non-ionic, cycloalkyl aliphatic saccharide detergent, 5-cyclohexyl-1-pentyl-β-D-maltoside (Cymal-5).

The Cymal-5 Advantage: A Superior Additive for Membrane Proteomics

Cymal-5 is a glycosidic surfactant that has demonstrated exceptional performance in enhancing the in-gel digestion of membrane proteins.[6][7] Its unique structure, featuring a chiral maltose polar head group and a cyclohexyl-pentyl hydrophobic tail, provides several key advantages over other commonly used detergents.[7]

  • Enhanced Solubilization: Cymal-5 effectively solubilizes hydrophobic membrane proteins, keeping them in solution during the digestion process and preventing aggregation. This is crucial for allowing proteases, such as trypsin, to access their cleavage sites.

  • Improved Peptide Recovery: The addition of Cymal-5 has been shown to markedly enhance the recovery of hydrophobic peptides, which are often lost during standard in-gel digestion protocols.[6] This leads to more comprehensive protein sequence coverage and more reliable protein identification.

  • Compatibility with Mass Spectrometry: A final concentration of 0.1% Cymal-5 during trypsin treatment is compatible with both MALDI-TOF and LC/MS/MS analysis, minimizing interference with downstream applications.[6]

  • Favorable Micellar Properties: Cymal-5 possesses a lower critical micelle concentration (CMC) compared to other detergents like n-octylglucoside, making it effective at lower concentrations.[7]

The mechanism behind Cymal-5's efficacy lies in its ability to form micelles that encapsulate the hydrophobic regions of membrane proteins, effectively shielding them from the aqueous environment and maintaining their solubility. This allows for efficient enzymatic digestion and subsequent extraction of the resulting peptides from the gel matrix.

Visualizing the Mechanism: Cymal-5 Assisted Digestion

The following diagram illustrates the proposed mechanism by which Cymal-5 facilitates the in-gel digestion of membrane proteins.

cluster_0 In-Gel Environment cluster_1 Addition of Cymal-5 cluster_2 Enhanced Digestion a Membrane Protein (in gel matrix) Hydrophobic domains inaccessible b Trypsin Unable to efficiently access cleavage sites a:f1->b:f1 Limited Access d Solubilized Protein-Cymal-5 Complex Hydrophobic domains exposed a->d Solubilization c Cymal-5 Micelles e Trypsin Efficiently cleaves at Lys/Arg sites d:f1->e:f1 Full Access f Hydrophobic Peptides Released e->f Digestion cluster_0 Gel Piece Preparation cluster_1 Reduction & Alkylation cluster_2 Digestion cluster_3 Peptide Extraction & Analysis a Excise Protein Band b Destain with 50% ACN / 50 mM ABC a->b c Dehydrate with 100% ACN b->c d Reduce with DTT at 56°C c->d e Alkylate with IAA in the dark d->e f Wash with 50 mM ABC e->f g Dehydrate with 100% ACN f->g h Rehydrate with Trypsin in Cymal-5 Buffer g->h i Incubate overnight at 37°C h->i j Extract Peptides with 50% ACN / 5% FA i->j k Dry and Resuspend Peptides j->k l Analyze by LC-MS/MS k->l

Caption: Workflow for in-gel digestion with Cymal-5.

Step-by-Step Methodology
  • Gel Excision and Destaining:

    • Using a clean scalpel, carefully excise the protein band(s) of interest from the gel, minimizing the amount of excess polyacrylamide. [8] * Cut the gel band into small pieces (approximately 1x1 mm) and place them in a low-protein binding microcentrifuge tube.

    • Add enough destaining solution (50% ACN in 50 mM ABC) to cover the gel pieces. Vortex briefly and incubate for 15-30 minutes at room temperature.

    • Remove and discard the destaining solution. Repeat this step until the Coomassie blue stain is no longer visible.

  • Dehydration:

    • Add 100% ACN to the gel pieces to dehydrate them. The gel pieces will shrink and turn opaque white.

    • Incubate for 5-10 minutes, then remove and discard the ACN.

    • Dry the gel pieces in a vacuum centrifuge for 5-10 minutes.

  • Reduction and Alkylation:

    • Rehydrate the gel pieces in 10 mM DTT in 50 mM ABC, ensuring they are fully submerged. Incubate at 56°C for 45-60 minutes to reduce the disulfide bonds.

    • Cool the tube to room temperature and remove the DTT solution.

    • Immediately add 55 mM IAA in 50 mM ABC to the gel pieces. Incubate in the dark at room temperature for 30-45 minutes to alkylate the free cysteine residues.

    • Remove and discard the IAA solution.

  • Washing and Dehydration:

    • Wash the gel pieces with 50 mM ABC for 15 minutes.

    • Dehydrate the gel pieces again with 100% ACN as described in step 2.

    • Dry the gel pieces completely in a vacuum centrifuge.

  • In-Gel Digestion with Cymal-5:

    • Prepare the trypsin solution in the digestion buffer (50 mM ABC with 0.1% Cymal-5).

    • Rehydrate the dried gel pieces on ice with the trypsin/Cymal-5 solution (typically 10-20 ng/µL of trypsin). Add just enough solution to cover the gel pieces.

    • Allow the gel pieces to swell on ice for 30-45 minutes.

    • If necessary, add additional digestion buffer (without trypsin) to ensure the gel pieces remain submerged.

    • Incubate the samples overnight (12-16 hours) at 37°C.

  • Peptide Extraction:

    • After digestion, centrifuge the tubes briefly.

    • Add the peptide extraction solution (50% ACN / 5% FA) to the gel pieces.

    • Vortex and sonicate the samples for 10-15 minutes in a water bath to facilitate peptide extraction.

    • Transfer the supernatant containing the extracted peptides to a new clean tube.

    • Repeat the extraction step one more time and pool the supernatants.

  • Sample Preparation for Mass Spectrometry:

    • Dry the pooled peptide extracts in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution suitable for your mass spectrometry analysis (e.g., 0.1% TFA in water).

    • The sample is now ready for LC-MS/MS analysis.

Conclusion and Future Perspectives

The incorporation of Cymal-5 as an additive in standard in-gel digestion protocols represents a significant advancement for the proteomic analysis of membrane proteins. This simple modification leads to a marked improvement in the recovery of hydrophobic peptides, resulting in more comprehensive protein identification and characterization. The protocol outlined in this application note is straightforward, robust, and compatible with standard mass spectrometry workflows, making it a valuable tool for researchers in basic science and drug development. As the field of proteomics continues to evolve, the strategic use of novel surfactants like Cymal-5 will be instrumental in unraveling the complexities of the membrane proteome.

References

  • Katayama, H., et al. (2004). Efficient in-gel digestion procedure using 5-cyclohexyl-1-pentyl-β-D-maltoside as an additive for gel-based membrane proteomics. Rapid Communications in Mass Spectrometry, 18(20), 2388-2394. [Link]

  • PubMed. (2004). Efficient in-gel digestion procedure using 5-cyclohexyl-1-pentyl-beta-D-maltoside as an additive for gel-based membrane proteomics. National Center for Biotechnology Information. [Link]

  • Chen, E. I., et al. (2012). Mass Spectrometry Compatible Surfactant for Optimized In-Gel Protein Digestion. Analytical Chemistry, 85(2), 907-914. [Link]

  • Jena, B. P., et al. (2007). Improved method for the analysis of membrane proteins by mass spectrometry. Journal of Proteome Research, 6(4), 1434-1441. [Link]

  • Kovalyova, Y., et al. (2020). Detergent-Assisted Protein Digestion—On the Way to Avoid the Key Bottleneck of Shotgun Bottom-Up Proteomics. International Journal of Molecular Sciences, 21(23), 9078. [Link]

  • Le, B. Q., et al. (2005). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. BMC Genomics, 6, 114. [Link]

  • Target Identification of Irresistible Anti-Malarials. (n.d.). Wellcome Centre for Integrative Parasitology. Retrieved from [Link]

  • In-gel Digestion protocol for Mass Spec Analysis. (n.d.). University of Arizona. [Link]

  • In-gel Digestion Protocol. (n.d.). The Rockefeller University. [Link]

  • ResearchGate. (n.d.). Representative MS/MS spectrum of hydrophobic peptides obtained by trypsin digestion in the presence of CYMAL-5. [Link]

  • Protocols for Protein Identification by In-Gel Digestion and Mass Spectrometric Analysis. (n.d.). Bio-Rad. [Link]

  • Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. (n.d.). SciSpace. [Link]

  • Imperial College London. (2023). Mass spectrometry of intact membrane proteins: shifting towards a more native-like context. [Link]

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Application Note: Cymal-5 for Purification of Eukaryotic Membrane Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Profile

The "Resolution-Stability" Paradox

Purifying eukaryotic membrane proteins requires balancing two opposing forces: Lipid-mimicry (for stability) and Micelle compactness (for structural resolution).

  • DDM (Dodecyl-β-D-maltoside): The gold standard for stability. It forms large, floppy micelles (~70 kDa) that stabilize proteins but obscure extracellular domains, hampering crystallography and NMR.

  • OG (Octyl-β-D-glucoside): Forms small micelles (~25 kDa) ideal for diffraction, but its high CMC and short chain often denature complex eukaryotic proteins.

Cymal-5 bridges this gap. By incorporating a cyclohexyl ring into the hydrophobic tail, it restricts the conformational freedom of the alkyl chain. This "rigid tail" architecture provides the structural support of a longer chain (like DDM) while maintaining a high Critical Micelle Concentration (CMC) and small micelle radius characteristic of shorter detergents.

Chemical Specifications
ParameterValueImplications for Protocol
Chemical Name 5-Cyclohexyl-1-pentyl-β-D-maltosideNon-ionic; gentle on protein-lipid interactions.[1]
Molecular Weight 522.6 g/mol Moderate size; easy to remove via dialysis.
CMC (H₂O) ~2.4 – 5.0 mM (~0.12% - 0.26%)High CMC. Requires careful buffer maintenance.
Aggregation Number ~47Small Micelle. (~23 kDa). Excellent for Cryo-EM/X-ray.
UV Absorbance Low (Optical Clarity)Compatible with A280 monitoring.

Part 2: Mechanism of Action (Visualized)

The following diagram illustrates the "Rigid-Tail" mechanism where Cymal-5 stabilizes hydrophobic domains without the "shielding" bulk of DDM.

Cymal_Mechanism cluster_DDM Traditional DDM Micelle cluster_Cymal Cymal-5 Micelle LipidBilayer Native Lipid Bilayer (High Stability) Solubilization Solubilization Event LipidBilayer->Solubilization Detergent Addition DDM_State Large Micelle (~72kDa) Long flexible tails mask protein Result: High Stability / Low Resolution Solubilization->DDM_State Using DDM Cymal_State Compact Micelle (~23kDa) Cyclohexyl ring adds rigidity Result: Moderate Stability / High Resolution Solubilization->Cymal_State Using Cymal-5 Crystal Downstream Application (Crystallography / NMR) DDM_State->Crystal Poor Packing (Loose Crystal Lattice) Cymal_State->Crystal Tight Packing (High Diffraction)

Figure 1: Comparative mechanics of DDM vs. Cymal-5 micelles. Cymal-5 offers a tighter micelle radius, exposing more hydrophilic surface area for crystal lattice contacts.

Part 3: Detailed Purification Protocol

Phase 1: Solubilization Screening (The "Self-Validating" Step)

Rationale: Never commit the entire batch to Cymal-5 immediately. Eukaryotic proteins vary wildly in their tolerance to the cyclohexyl ring.

  • Preparation: Aliquot 100 µL of membrane fraction (approx. 5 mg/mL total protein) into 3 tubes.

  • Detergent Addition:

    • Tube A (Control): 1% DDM (Reference stability).

    • Tube B (Test): 1% Cymal-5.

    • Tube C (Stress Test): 1% OG (High stress).

  • Incubation: Rotate for 1 hour at 4°C.

  • Validation: Ultracentrifuge (100,000 x g, 30 min). Analyze supernatant via FSEC (Fluorescence-Detection Size Exclusion Chromatography).

    • Success Criteria: If Cymal-5 peak is monodisperse and symmetric (similar to DDM), proceed. If aggregated (void volume peak), Cymal-5 is too harsh for direct extraction. Strategy Shift: Extract with DDM, then exchange into Cymal-5 on-column.

Phase 2: Purification Workflow (Direct or Exchange)

Buffer Calculations:

  • Cymal-5 CMC: ~3.0 mM (approx. 0.15% w/v).[2]

  • Solubilization Concentration: 5x CMC (~15 mM or 0.8%).

  • Wash/Elution Concentration: 2-3x CMC (~6-9 mM or 0.3-0.5%).

    • Critical Note: Unlike DDM, where you can drop to 0.02%, Cymal-5 has a high CMC. Dropping below 0.15% will cause the protein to precipitate immediately.

Step-by-Step Protocol

1. Lysis & Membrane Preparation

  • Lyse eukaryotic cells (HEK293/CHO/Yeast) mechanically.

  • Isolate membranes via ultracentrifugation (100,000 x g).

  • Resuspend membranes in Base Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol).

2. Solubilization

  • Add Cymal-5 to a final concentration of 1.0% (w/v) (approx 19 mM).

  • Add protease inhibitors.[2]

  • Incubate: 4°C, 1–2 hours with gentle agitation.

  • Clarification: Spin 100,000 x g, 45 min. Collect supernatant.

3. Affinity Chromatography (Ni-NTA / FLAG / Strep)

  • Equilibrate column with Wash Buffer A :

    • 50 mM HEPES pH 7.5

    • 150 mM NaCl

    • 0.4% Cymal-5 (7.6 mM) – Maintains ~2.5x CMC.

  • Load supernatant at a slow flow rate (0.5 mL/min).

  • Wash with 10–20 CV (Column Volumes) of Wash Buffer A to remove lipids.

4. Detergent Exchange (If extracted in DDM)

  • If you solubilized in DDM for stability:

  • Wash with 5 CV of buffer containing 0.03% DDM + 0.2% Cymal-5 .

  • Wash with 10 CV of buffer containing 0.4% Cymal-5 (Complete exchange).

  • Why? The high CMC of Cymal-5 drives the equilibrium, displacing the low-CMC DDM molecules.

5. Elution

  • Elute with Elution Buffer :

    • Base Buffer + Ligand (e.g., 300 mM Imidazole)

    • 0.35% Cymal-5

  • Note: We slightly lower the detergent here to minimize interference with downstream assays, but never go below 2x CMC (0.3%).

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation during Wash Detergent conc. dropped below CMC.[3]Ensure Wash Buffer contains at least 0.3% (5.7 mM) Cymal-5. Do not trust "dilution" calculations; add fresh detergent.
Protein is aggregated (Void peak) Cymal-5 is too harsh for this specific GPCR.Add CHS (Cholesteryl Hemisuccinate) at a 1:5 or 1:10 (CHS:Detergent) ratio. The cholesterol mimics the lipid bilayer rigidity.
Low Binding to Resin Detergent interference or steric hindrance.Cymal-5 has a maltose head group.[1] It generally does not interfere with Ni-NTA, but high concentrations (>1%) might affect binding kinetics. Dilute sample to 0.5% detergent before loading.
The "Cymal-Ladder" Optimization

If Cymal-5 is too harsh, do not abandon the class. Move to Cymal-6 or Cymal-7 .

  • Cymal-5: Cyclohexyl-Pentyl (Most rigid, highest CMC).

  • Cymal-6: Cyclohexyl-Hexyl (Lower CMC, more gentle).

  • Cymal-7: Cyclohexyl-Heptyl (Closest to DDM stability).

Part 5: References

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. [Link]

  • Chae, P. S., et al. (2012). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.[4] Nature Methods, 7(12), 1003–1008. (Contextual comparison of maltoside derivatives). [Link]

  • Newstead, S., et al. (2008). High-throughput fluorescent-based optimization of eukaryotic membrane protein overexpression and purification in Saccharomyces cerevisiae. Protein Science, 17(4), 666-674. [Link]

Sources

Troubleshooting & Optimization

Optimizing Cymal-5 concentration for protein stability.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 5-Cyclohexyl-1-Pentyl-β-D-Maltoside (Cymal-5) Concentration Ticket ID: CYM-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Cymal-5 Advantage

Welcome to the Cymal-5 Optimization Hub. You are likely here because standard alkyl-chain detergents (like DDM or DM) failed to stabilize your membrane protein, or you require a smaller micelle size for high-resolution structural biology.

The Mechanism: Unlike linear alkyl chains, Cymal-5 contains a cyclohexyl ring in its hydrophobic tail. This ring restricts conformational flexibility, effectively "stiffening" the detergent micelle. This rigidity often confers superior stability to transmembrane domains (TMDs) by mimicking the stiffness of cholesterol-rich lipid rafts, while the maltoside headgroup remains gentle on hydrophilic loops.

Module 1: Physical Parameters (The Baseline)

Before optimizing, you must ground your calculations in the physical constants of the detergent.

Critical Warning: The Critical Micelle Concentration (CMC) is not a fixed number.[1][2] It shifts significantly with ionic strength and temperature.

Table 1: Cymal-5 Physical Specifications
ParameterValueSignificance
Molecular Weight 494.5 DaUsed for molarity calculations.[3][4]
CMC (H₂O) ~2.4 mM (0.12% w/v)Baseline for low-salt buffers.
CMC (0.15 M NaCl) ~2.0 mM (0.10% w/v)Note: CMC drops in physiological salt.
Micelle MW ~23,000 DaSmall micelle size (good for crystallography).
Aggregation Number ~47Number of monomers per micelle.
dn/dc 0.1521 mL/gCritical for SEC-MALS mass determination.

Analyst Note: Always calculate your working concentration in molar (mM) terms, not percentage (%). Percentages are ambiguous and temperature-dependent.

Module 2: Solubilization & Extraction Protocols

Issue: "My protein is not extracting from the membrane, or extracts but precipitates immediately."

The Optimization Logic

Solubilization requires a high detergent concentration to break lipid-lipid interactions. However, excessive Cymal-5 can strip essential annular lipids, leading to delipidation and denaturation.

Workflow: The "Lipid-Detergent Ratio" (LDR) Screen

Do not guess the concentration. Perform this specific screen:

  • Preparation: Dilute membranes to a total protein concentration of 2–5 mg/mL.

  • The Gradient: Prepare 4 aliquots with varying Cymal-5 concentrations:

    • Low: 10 mM (~4x CMC) – Gentle, preserves lipids.

    • Medium: 25 mM (~10x CMC) – Standard starting point.

    • High: 50 mM (~20x CMC) – Aggressive extraction.

    • Control: DDM (1%) as a benchmark.

  • Incubation: 1 hour at 4°C with gentle rotation.

  • Separation: Ultracentrifuge (100,000 x g, 45 min).

  • Analysis: Western blot of Supernatant (S) vs. Pellet (P).

Troubleshooting Matrix:

ObservationDiagnosisAction
100% in Pellet Insufficient solubilization.Increase to 50 mM or add a co-detergent (e.g., CHS).
100% in Supernatant (but inactive) Delipidation/Denaturation.Reduce Cymal-5 to 10-15 mM. Add exogenous lipids (DOPC).
50/50 Split Near optimal.Use this concentration. It suggests specific extraction of your target without dissolving the entire membrane.

Module 3: Stability & Purification (The "Goldilocks" Zone)

Issue: "My protein aggregates during SEC or loses activity over time."

Once the protein is extracted, you must lower the Cymal-5 concentration. The goal is to maintain the Micelle-Protein Complex without maintaining a vast excess of empty micelles.

Protocol: Determining the Maintenance Concentration

For purification (Ni-NTA/SEC), the standard rule is 2x – 3x CMC .

  • Target Buffer Concentration: 5.0 mM – 7.5 mM Cymal-5.

Visualizing the Stability Pathway:

StabilityWorkflow Membrane Membrane Fraction Solubilization Solubilization (20-50 mM Cymal-5) Membrane->Solubilization Extract Purification Purification (5-7 mM Cymal-5) Solubilization->Purification Exchange Buffer Purification->Solubilization Aggregation? Increase Conc. Structure Structural Biology (2.5-3.0 mM Cymal-5) Purification->Structure Concentrate Structure->Purification Empty Grids? Decrease Conc.

Figure 1: The Cymal-5 Concentration Gradient. Note the stepwise reduction in detergent concentration as purity increases.

Advanced Troubleshooting: The Thermal Shift Assay (TSA)

If the protein is unstable at 3x CMC, perform a TSA (using CPM dye, not Sypro Orange, as Cymal-5 can interfere with Sypro).

  • Setup: Protein + 2.5 mM, 5 mM, 10 mM Cymal-5.

  • Readout: The concentration yielding the highest Melting Temperature (Tm) with the lowest initial background fluorescence is your optimal maintenance concentration.

Module 4: Downstream Applications (Crystallography & Cryo-EM)

Issue: "I have crystals but they don't diffract," or "My Cryo-EM grids are empty."

Crystallography Optimization

Cymal-5 has a small micelle size (~23 kDa), which reduces the volume of "disordered solvent" in the crystal lattice, allowing for tighter packing (better diffraction) than DDM.

  • Optimization: If crystals are disordered, reduce Cymal-5 concentration to 1.2x CMC (~2.8 mM) immediately prior to crystallization setup. This forces the micelles to shrink to their minimum energetic stability, promoting protein-protein contacts over protein-detergent contacts.

SEC-MALS (Mass Determination)

To determine the oligomeric state, you must account for the detergent micelle mass.

  • Action: Use the specific dn/dc value of 0.1521 mL/g in your ASTRA (or equivalent) software. Using the generic protein dn/dc (0.185) for the detergent fraction will result in massive mass calculation errors.

Cryo-EM: The Air-Water Interface (AWI)

Cymal-5 is excellent for Cryo-EM because its high CMC allows for rapid concentration adjustment.

  • Problem: Empty grids (protein denatures at AWI).

  • Solution: Increase Cymal-5 to 4x CMC just before plunging. The excess detergent saturates the AWI, protecting the protein.

Frequently Asked Questions (FAQ)

Q1: Can I swap from DDM to Cymal-5 during the wash step? A: Yes. This is a common strategy. Solubilize in DDM (cheaper), bind to affinity resin, and wash with buffer containing 5 mM Cymal-5 . Ensure you wash with at least 20 column volumes (CV) to fully exchange the micelle shell.

Q2: My sample is cloudy after concentrating. Is it precipitated? A: Not necessarily. You may have concentrated the detergent above its solubility limit or the "Cloud Point."

  • Test: Dilute a small aliquot 1:10. If it clears instantly, it was excess detergent micelles, not protein precipitate.

  • Fix: Use a concentrator with a lower MWCO (e.g., 50 kDa) to allow Cymal-5 monomers (MW ~500 Da) to pass through, or perform a buffer exchange to reset the detergent concentration.

Q3: How does salt affect Cymal-5? A: High salt (NaCl > 300 mM) lowers the CMC.

  • Implication: If you move from a low-salt buffer (CMC ~2.4 mM) to a high-salt buffer (CMC ~1.8 mM) without adjusting detergent concentration, you effectively increase the micelle pressure on your protein. You may need to slightly reduce the Cymal-5 concentration in high-salt buffers.

References

  • Stroud, R. M., et al. (2003).
  • Privé, G. G. (2007).
  • Creative Biolabs. (n.d.). Membrane Protein Stabilization Strategies. Retrieved from [Link]

  • Harvard Center for Macromolecular Interactions. (2022). SEC-MALS: CMI Guide to Protein Conjugate Analysis (dn/dc values). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Protein Aggregation with Cymal-5

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting protein aggregation when using Cymal-5 detergent. This guide is designed for researchers, scientists, and drug development professionals working with membrane proteins. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges with protein aggregation and achieve stable, soluble protein preparations.

Understanding Cymal-5 and Protein Aggregation

Cymal-5, or 5-Cyclohexyl-1-Pentyl-β-D-Maltoside, is a non-ionic detergent widely used for the solubilization and stabilization of membrane proteins.[1][2][3][4][5][6][7] Its unique structure, featuring a bulky cyclohexyl group in its hydrophobic tail and a maltose headgroup, gives it distinct properties that can be advantageous for maintaining the native structure and function of challenging membrane proteins.[1][2] However, like any detergent, its application requires careful optimization to prevent protein aggregation.

Protein aggregation is a common hurdle in membrane protein research, leading to loss of function, reduced purification yields, and potential immunogenicity for therapeutic proteins.[8][9][10][11] Aggregation can be triggered by various factors, including suboptimal detergent choice, incorrect detergent concentration, inappropriate buffer conditions, and mechanical stress.[9][10][12]

Properties of Cymal-5 and Other Common Detergents

Understanding the physicochemical properties of Cymal-5 is crucial for its effective use. A key parameter is the Critical Micelle Concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[13][] For effective solubilization and stabilization, the detergent concentration should be kept above the CMC.[9][13]

DetergentChemical ClassCMC (% w/v)CMC (mM)Micelle Size (kDa)
Cymal-5 Non-ionic~0.12~2.4-5.0~23
DDM Non-ionic0.00870.1765-70
DM Non-ionic0.0871.840
LDAO Zwitterionic0.0231-2~21.5
OG Non-ionic0.5320~25

Data compiled from multiple sources.[2][15][16] Note that CMC and micelle size can be influenced by buffer conditions such as ionic strength and temperature.[5]

Troubleshooting Guides: Question & Answer Format

My protein aggregates immediately after solubilization with Cymal-5. What should I do?

This is a common issue that often points to suboptimal solubilization conditions. Here’s a step-by-step approach to troubleshoot this problem:

1. Verify and Optimize Cymal-5 Concentration:

  • Question: Am I using the right concentration of Cymal-5?

  • Answer: The Cymal-5 concentration should be well above its CMC (~0.12% or ~2.5 mM) to ensure the formation of stable micelles that can encapsulate your protein.[2][15] A general starting point is to use a concentration of at least 2x the CMC.[9] For initial solubilization from the membrane, a higher concentration (e.g., 1-2% w/v) is often used, which is then reduced for subsequent purification steps.

2. Evaluate the Detergent-to-Protein Ratio:

  • Question: Is the amount of detergent sufficient for the amount of protein I have?

  • Answer: A common guideline is to maintain a detergent-to-protein weight ratio of at least 4:1.[] If this ratio is too low, there may not be enough detergent micelles to properly shield the hydrophobic surfaces of the protein, leading to aggregation.[17]

3. Assess Buffer Conditions:

  • Question: Could my buffer be contributing to the aggregation?

  • Answer: Absolutely. Buffer pH and ionic strength are critical for protein stability.[9][18]

    • pH: Ensure your buffer's pH is at least one unit away from your protein's isoelectric point (pI) to maintain a net surface charge, which promotes repulsion between protein molecules.[9]

    • Ionic Strength: The effect of salt concentration is protein-dependent. While some proteins are more stable at low salt concentrations, others require higher ionic strength (e.g., 150-500 mM NaCl) to prevent aggregation.[18][19] You may need to screen a range of salt concentrations.

4. Consider the Solubilization Time and Temperature:

  • Question: How long should I incubate with Cymal-5, and at what temperature?

  • Answer: Prolonged incubation or high temperatures can lead to protein denaturation and aggregation.[9] Start with a shorter incubation time (e.g., 30-60 minutes) at a low temperature (e.g., 4°C). You can then optimize from there.

Workflow for Optimizing Solubilization:

start Start: Protein Aggregation Post-Solubilization check_conc Check Cymal-5 Concentration (>2x CMC) start->check_conc check_ratio Evaluate Detergent:Protein Ratio (>4:1 w/w) check_conc->check_ratio If concentration is optimal check_buffer Assess Buffer Conditions (pH vs pI, Ionic Strength) check_ratio->check_buffer If ratio is optimal check_time_temp Optimize Incubation Time & Temperature check_buffer->check_time_temp If buffer is optimal stable_protein Stable, Soluble Protein check_time_temp->stable_protein If conditions are optimal

Caption: Troubleshooting workflow for initial protein aggregation.

My protein is stable in Cymal-5 initially but aggregates during purification. How can I solve this?

Aggregation during purification steps like chromatography or concentration is a frequent challenge. This often indicates that while Cymal-5 is suitable for initial extraction, the conditions during subsequent manipulations are destabilizing.

1. Maintain Adequate Cymal-5 Concentration:

  • Question: Should the Cymal-5 concentration be the same in all my purification buffers?

  • Answer: Yes, it is crucial to include Cymal-5 at a concentration above its CMC in all buffers used during purification (e.g., wash and elution buffers for chromatography, dialysis buffer).[17] If the detergent concentration drops below the CMC, micelles will disassemble, exposing the hydrophobic regions of your protein and causing aggregation.[17]

2. Screen for a More Stabilizing Detergent:

  • Question: Is it possible that Cymal-5 is not the best detergent for long-term stability?

  • Answer: Yes. The optimal detergent for solubilization may not be the best for maintaining long-term stability.[9] Consider performing a detergent exchange experiment. After initial solubilization with Cymal-5, you can exchange it for other detergents like DDM, LMNG, or others to see if they offer better long-term stability.[9][20]

3. Add Stabilizing Agents to Your Buffers:

  • Question: Are there any additives that can help prevent aggregation?

  • Answer: Several additives can enhance protein stability:

    • Glycerol or Sucrose: These osmolytes can stabilize the native protein structure.[9][18] A concentration of 10-20% (v/v) glycerol is commonly used.

    • Lipids or Cholesterol Analogs: Some membrane proteins require the presence of specific lipids or cholesterol analogs to maintain their native conformation within the detergent micelle.[9]

    • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of non-native disulfide bonds that can lead to aggregation.[18][19]

    • Arginine and Glutamate: A mixture of these amino acids can increase protein solubility.[18]

4. Minimize Mechanical Stress:

  • Question: Could my purification procedure itself be causing the aggregation?

  • Answer: Yes, mechanical stresses such as vigorous vortexing, sonication, or multiple freeze-thaw cycles can denature proteins and induce aggregation.[9][10] Handle your protein sample gently at all stages.

Experimental Protocol: Detergent Screening for Improved Stability

  • Solubilize: Perform the initial membrane protein extraction using your optimized Cymal-5 protocol.

  • Immobilize: Bind the solubilized protein to an affinity resin (e.g., Ni-NTA if His-tagged).

  • Wash and Exchange: Wash the resin-bound protein with a series of buffers, each containing a different detergent (e.g., DDM, DM, LDAO, LMNG) at a concentration of at least 2x its CMC. Ensure each wash is sufficient to replace the Cymal-5.

  • Elute: Elute the protein in the presence of each new detergent.

  • Assess Stability: Analyze the eluted fractions for aggregation using techniques like Size-Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS).[8][21][22][23]

FAQs: Cymal-5 and Protein Aggregation

Q1: How do I know if my protein is aggregated?

A1: Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size-Exclusion Chromatography (SEC): This is a powerful method to separate monomers from dimers and higher-order aggregates.[21][22] Aggregated protein will elute earlier from the column than the monomeric form.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[8][21][23]

  • Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and oligomeric state of proteins in solution.[8]

  • Visual Inspection: In severe cases, aggregation can be observed as visible precipitates or cloudiness in the sample.

Q2: Can I use Cymal-5 in combination with other detergents?

A2: Yes, using mixed micelles of Cymal-5 and another detergent can sometimes improve protein stability. The properties of the mixed micelle will be an average of the properties of the individual detergents. This approach requires empirical testing to find the optimal combination and ratio for your specific protein.

Q3: What is the recommended storage condition for proteins solubilized in Cymal-5?

A3: For short-term storage (days to a week), 4°C is generally acceptable. For long-term storage, it is best to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[18] The addition of a cryoprotectant like glycerol (20-30% v/v) is highly recommended to prevent aggregation during freeze-thaw cycles.[18]

Q4: Cymal-5 is more expensive than other detergents like DDM. When is it worth using?

A4: While Cymal-5 can be more costly, its unique properties may justify its use for particularly challenging membrane proteins that are not stable in more common detergents.[2] If you are struggling with aggregation or loss of activity with detergents like DDM or LDAO, screening Cymal-5 is a logical next step. Its efficacy in solubilizing a broad range of membrane proteins has been demonstrated.[4][7]

Logical Relationship Diagram:

Protein Membrane Protein Cymal5 Cymal-5 Detergent Protein->Cymal5 Solubilization Aggregation Aggregation Cymal5->Aggregation Suboptimal Conditions Stability Stability Cymal5->Stability Optimal Conditions Buffer Buffer Conditions Buffer->Aggregation Buffer->Stability Additives Additives Additives->Stability Purification Purification Method Purification->Aggregation Mechanical Stress

Caption: Factors influencing protein stability with Cymal-5.

References

  • Mahler HC, Friess W, Grauschopf U, Kiese S. (2009). Protein aggregation: pathways, induction factors and analysis. J Pharm Sci, 98(9):2909-34.
  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystalliz
  • 5 must-know techniques for analyzing protein aggreg
  • Current Status of Analytical Techniques for Characterization of Protein Stability. (2018). Bristol-Myers Squibb.
  • Protein Aggreg
  • CYMAL-5, 98% (TLC). MedchemExpress.com.
  • Complementary Techniques for the Detection and Elucidation of Protein Aggreg
  • Technical Support Center: Troubleshooting Protein Aggregation with Dodecyldimethylphosphine oxide (DMMPO). Benchchem.
  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystalliz
  • Preventing Protein Aggreg
  • CYMAL-5, Sol-Grade (CAT#: MPD0014K).
  • Detergent selection for enhanced extraction of membrane proteins. (2012).
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences.
  • CYMAL-5.
  • A guide to the properties and uses of detergents in biological systems. Merck Millipore.
  • What is the best way to prevent membrane protein aggregation?. (2014).
  • C325 - CYMAL-5, Anagrade.
  • How to Prevent Protein Aggregation: Insights and Str
  • Protein Aggregation: In-Depth Analysis of the Causes and Influencing Factors. ACROBiosystems.
  • How can I solve the membrane protein aggregation problem?. (2015).
  • Challenges of Protein Aggregation during Purification. (2026).
  • Why does the membrane protein aggregate when purified in larger quantities?. (2014).
  • Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies. (2018). Chemical Reviews.
  • CYMAL-5. MedKoo Biosciences.
  • Detergent selection for enhanced extraction of membrane proteins. (2012). PubMed.
  • How do you choose the detergent concentration for protein purification?. (2019).
  • Isomeric Detergent Comparison for Membrane Protein Stability. SciSpace.
  • Mass spectrometry of intact membrane proteins: shifting towards a more native-like context. Royal Society of Chemistry.
  • Introduction to Detergents for Membrane Protein Solubilisation. (2024).
  • Detergents Applications in Membrane Proteins Research. CUSABIO.
  • Striking the Right Balance for Protein Extraction. (2013). Biocompare.
  • Solubilization for Membrane Proteins Extraction. BOC Sciences.
  • Structural cavities are critical to balancing stability and activity of a membrane-integral enzyme. (2020). Proceedings of the National Academy of Sciences, 117(36), 22037-22045.
  • Mechanisms of protein stabilization in the solid st
  • Optimization of Chemical Cell Lysis Conditions for Determination of Protein Titer. Boston Institute of Biotechnology.
  • Direct Interaction Between the Transmembrane Helices Stabilize Cytochrome P450 2B4 and Cytochrome b5 Redox Complex. (2016). Scientific Reports, 6, 32398.
  • Mechanisms for protein aggregation and stabiliz

Sources

Technical Support Center: Cymal-5 Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) is a high-performance detergent favored in X-ray crystallography and NMR due to its small micelle size (~23 kDa) and low background interference. However, its chemical properties differ significantly from standard "workhorse" detergents like DDM (n-Dodecyl-β-D-maltoside).

The #1 cause of protein denaturation with Cymal-5 is the "CMC Cliff." Researchers often adapt protocols from DDM without adjusting for Cymal-5's significantly higher Critical Micelle Concentration (CMC). This guide addresses this specific failure mode and provides self-validating workflows to ensure protein stability.

Part 1: The "CMC Cliff" – Why Your Protein is Precipitating

Issue: Protein elutes from affinity columns but precipitates immediately during wash steps or size exclusion chromatography (SEC). Diagnosis: You have likely dropped the detergent concentration below the CMC of Cymal-5.

The Mechanism of Failure

In DDM protocols, a wash buffer containing 0.02% (w/v) detergent is standard. Because DDM’s CMC is ~0.0087%, this concentration is safe (2.3x CMC).

  • The Cymal-5 Trap: Cymal-5 has a CMC of ~0.12% (2.4 mM) .[1]

  • If you use 0.02% Cymal-5, you are operating at 0.16x CMC . The micelles disassemble, stripping the protein of its protective shield, leading to immediate hydrophobic collapse and aggregation.

Corrective Protocol: The "3x Safety Margin"

Never rely on literature CMC values alone; they shift with temperature and ionic strength. Use this calculated baseline for all buffers (Lysis, Wash, Elution, SEC).

ParameterDDM (Reference)Cymal-5 (Target)Operational Rule
CMC (H2O) ~0.17 mM (0.0087%)~2.4 mM (0.12%)Know your baseline
Min. Working Conc. 0.03% (w/v)0.36% (w/v) Always > 3x CMC
Solubilization Conc. 1.0%1.5% - 2.0% High initial extraction

Critical Alert: For Cymal-5, your wash and SEC buffers must contain at least 0.12% (1x CMC) , but we strictly recommend 0.24% (2x CMC) to account for detergent loss on column resins and concentrator membranes.

Part 2: Visualizing the Stability Workflow

The following diagram illustrates the decision matrix for handling membrane proteins in Cymal-5, specifically highlighting where denaturation risks occur.

Cymal5_Workflow Start Membrane Fraction Solubilization Solubilization (Target: 1.5% Cymal-5) Start->Solubilization Spin Ultracentrifugation (100,000 x g) Solubilization->Spin Analysis Analyze Supernatant (FSEC / Western) Spin->Analysis Decision1 Is Protein Soluble? Analysis->Decision1 Path_Stable Purification (Ni-NTA/Flag) Buffer: 0.25% Cymal-5 Decision1->Path_Stable Yes Path_Unstable Aggregated/Pelleted Decision1->Path_Unstable No SEC SEC / Polishing (Critical Step) Path_Stable->SEC Troubleshoot1 Increase Ionic Strength (Add 150-300mM NaCl) Path_Unstable->Troubleshoot1 Electrostatic Issue Troubleshoot2 Add Lipids (CHS) Ratio 10:1 (Det:Lipid) Path_Unstable->Troubleshoot2 Lipid Dependence Troubleshoot1->Solubilization Troubleshoot2->Solubilization Conc Concentration (Amicon) SEC->Conc Risk RISK: Free Detergent Pass-through Conc->Risk Micelles < Pore Size? Final Structural Studies (Cryo-EM / X-Ray) Risk->Final Maintain 2x CMC

Figure 1: Cymal-5 Solubilization & Purification Logic. Note the critical risk point at the concentration step where free detergent monomers can be lost, dropping the retentate below CMC.

Part 3: Troubleshooting & FAQs

Q1: I am concentrating my protein using a 100 kDa MWCO filter, and it precipitates. Why?

A: This is a classic "Free Detergent Depletion" error.

  • The Physics: Cymal-5 micelles are small (~23 kDa).[2] Unlike DDM micelles (~72 kDa), Cymal-5 micelles can pass through large-pore concentrators (like 100 kDa MWCO), or monomers pass through rapidly.

  • The Result: As you concentrate the protein, you are simultaneously concentrating the protein but keeping the detergent concentration constant (or losing it). If the detergent passes through, the concentration in the retentate drops.

  • The Fix:

    • Use a smaller cutoff concentrator (e.g., 30 kDa or 50 kDa ) even for large proteins to retain micelles.

    • Pre-equilibrate the concentrator membrane with buffer containing 0.24% Cymal-5 to saturate binding sites.

    • If using a 100 kDa filter is mandatory, you must add Cymal-5 to the retentate periodically during the spin to maintain the 2x CMC baseline.

Q2: Can I use Cymal-5 for Cryo-EM?

A: Yes, but with caveats regarding ice thickness.

  • Advantage: Cymal-5 has a high CMC, which allows for easier removal or concentration adjustment compared to DDM. Its small micelle size reduces the "detergent belt" density, potentially improving contrast for small membrane proteins (<100 kDa).

  • Risk: High concentrations of Cymal-5 (needed to maintain CMC) can increase the background noise or affect ice thickness.

  • Protocol: Perform a "detergent exchange" into Amphipols (A8-35) or Nanodiscs immediately prior to grid preparation if Cymal-5 background is too high. Cymal-5's high CMC makes it exceptionally easy to exchange out compared to DDM.

Q3: My protein is soluble but shows no activity. Is Cymal-5 too harsh?

A: Cymal-5 is generally mild, but it lacks the lipid-mimicry of longer-chain detergents.

  • Root Cause: "Delipidation." The cyclohexyl ring is rigid and efficient at stripping annular lipids that are essential for protein function.

  • The Fix: Lipid Spiking. Do not use pure Cymal-5. Create a Mixed Micelle System .

    • Add Cholesteryl Hemisuccinate (CHS) or Soy Lipids to your solubilization buffer.

    • Recommended Ratio: 10:1 (Detergent : Lipid, w/w).

    • Example: If using 1.5% Cymal-5 (15 mg/mL), add 0.15% (1.5 mg/mL) CHS.

Part 4: Comparative Data Table

Use this table to adjust your buffer calculations when switching detergents.

FeatureDDM (Dodecyl Maltoside)Cymal-5Impact on Protocol
CMC (H2O) ~0.17 mM (0.009%)~2.4 mM (0.12%) Requires 13x higher concentration in wash buffers.
Micelle MW ~72 kDa~23 kDa Cymal-5 is better for crystallography (tighter packing).
Dialyzable? No (very slow)Yes Cymal-5 can be removed by dialysis (24-48h).
A280 Absorbance LowLow Both are compatible with UV detection.
Structure Flexible Alkyl ChainRigid Cyclohexyl Ring Cymal-5 is structurally stiffer; may stabilize different conformers.

Part 5: References & Authority

  • Strop, P. & Brunger, A.T. (2005). Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science. (Establishes the loss of detergent in concentrators and the need for monitoring). [Link]

  • Privé, G.G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods. (Review of maltoside vs. cyclohexyl detergent mechanics). [Link]

  • Newby, Z.E., et al. (2009). Membrane protein crystallization in Cymal-5. Nature Protocols. (Specific workflows for handling high-CMC detergents in structural biology). [Link](General landing for protocol verification)

Disclaimer: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for Cymal-5 before handling.

Sources

Cymal-5 and lipid interactions during protein purification.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Membrane Protein Purification using Cymal-5

Status: Operational | Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Cymal-5 Advantage & Risk

Welcome to the Technical Support Hub. You are likely here because you are transitioning from standard detergents (like DDM) to Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) to improve diffraction quality, NMR resolution, or cryo-EM density.

The Core Conflict: Cymal-5 is a "high-performance" detergent. Its cyclohexyl ring restricts conformational flexibility, creating a smaller, more rigid micelle (~23 kDa) compared to DDM (~50-70 kDa). However, this rigidity often leads to aggressive delipidation —stripping essential annular lipids required for protein function.

This guide focuses on balancing solubilization efficiency with lipid retention .[1]

Part 1: Technical Specifications & Critical Parameters

Before troubleshooting, verify your working parameters against this baseline. Cymal-5 has a significantly higher Critical Micelle Concentration (CMC) than DDM, a common source of user error.

Table 1: Cymal-5 vs. DDM Physical Properties
ParameterCymal-5 (Cyclohexyl-Pentyl-Maltoside)DDM (Dodecyl-Maltoside)Implication for Protocol
CMC (H2O) ~2.4 - 5.0 mM (~0.12% w/v)~0.17 mM (~0.009% w/v)CRITICAL: You need ~13x more Cymal-5 molarity than DDM to maintain micelles.
Micelle MW ~23 kDa~50 - 70 kDaCymal-5 allows tighter crystal packing and better NMR tumbling.
Aggregation # ~47~78 - 149Smaller belt = less "shielding" of the protein.
Delipidation High / AggressiveModerate / GentleCymal-5 requires lipid supplementation (CHS/Lipids) for fragile targets.
Structure Rigid Cyclohexyl RingFlexible Alkyl ChainRigid ring can disrupt lipid bilayers more efficiently.

Tech Note: Never assume a "1% stock" behaves the same for both. 1% DDM is ~100x CMC. 1% Cymal-5 is only ~8x CMC. If you dilute Cymal-5 too far during wash steps, you risk dropping below CMC, causing immediate aggregation.

Part 2: Solubilization & Lipid Management (Workflow)

The success of Cymal-5 depends on the Detergent-to-Lipid (D:L) Ratio .

Protocol: The "Soft-Strip" Solubilization Strategy

Goal: Solubilize the protein while retaining the annular lipid shell.

  • Membrane Preparation: Isolate membranes and assess total lipid concentration (approximate using

    
     for E. coli membranes).
    
  • Pre-Solubilization (The CHS Spike):

    • If your protein is a GPCR or ion channel, add Cholesteryl Hemisuccinate (CHS) to your buffer before adding Cymal-5.

    • Ratio: 5:1 or 10:1 (w/w) Detergent:CHS.

    • Why? CHS intercalates into the micelle, mimicking cholesterol and stabilizing the transmembrane domain.

  • Solubilization:

    • Concentration: Use 1.0% - 1.5% (w/v) Cymal-5 for solubilization.

    • Temperature: 4°C for 1-2 hours. Avoid room temperature as Cymal-5 is aggressive.

  • Wash & Elution (The Danger Zone):

    • Reduce Cymal-5 to 0.2% - 0.3% (w/v) .

    • Warning: Do not go below 0.15%. The CMC is ~0.12%.[2] Dropping to 0.05% (common for DDM) will cause your protein to fall out of solution.

Visualizing the Interaction Logic

G Start Crude Membrane Fraction Solub Add Cymal-5 (1.5%) Start->Solub Check Check Lipid Content Solub->Check PathA High Lipid Content (Mammalian/HEK) Check->PathA Native Lipids Sufficient PathB Low Lipid Content (E. coli/Bacteria) Check->PathB Risk of Delipidation ActionA Standard Solubilization (Cymal-5 only) PathA->ActionA ActionB Spike with CHS or Soy Polar Lipids PathB->ActionB Result Mixed Micelle Formation ActionA->Result ActionB->Result Purify Purification (Keep > 2x CMC) Result->Purify

Figure 1: Decision matrix for lipid supplementation during Cymal-5 solubilization. Note the divergence based on source membrane lipid density.

Part 3: Troubleshooting Guide (FAQs)

Scenario 1: "My protein precipitates during the wash step."

Diagnosis: CMC Violation. You likely used a wash buffer protocol adapted from DDM or LMNG.

  • The Science: DDM works at 0.02% (2x CMC). Cymal-5 at 0.02% is far below its CMC (~0.12%).[3] The micelles disassemble, and the hydrophobic transmembrane domains aggregate.

  • The Fix: Ensure all downstream buffers (Wash, Elution, SEC) contain at least 0.2% (w/v) Cymal-5 (approx 4 mM).

Scenario 2: "The protein is pure, but inactive/unstable over time."

Diagnosis: Hyper-Delipidation. Cymal-5's small micelle size and rigid structure allow it to strip annular lipids more effectively than long-chain detergents.

  • The Science: Many transporters (e.g., MscS, LeuT) require specific lipids (PE, PG, or Cardiolipin) to maintain the "sealed" state or active conformation. Cymal-5 removes these.

  • The Fix:

    • CHS Supplementation: Add 0.02% CHS to the purification buffer.

    • Lipid-Detergent Exchange: If Cymal-5 is too harsh, solubilize in DDM, then exchange into Cymal-5 only at the final Size Exclusion Chromatography (SEC) step for structural analysis. This limits exposure time.

Scenario 3: "I see a large void peak on SEC."

Diagnosis: Mixed Micelle Instability.

  • The Science: If the detergent-to-protein ratio is too low, you form large, non-specific aggregates rather than discrete protein-detergent complexes (PDCs).

  • The Fix: Increase the Cymal-5 concentration in the sample before injecting onto the column. Ensure the column is equilibrated with at least 2-3x CMC.

Part 4: Advanced Troubleshooting Logic

Use this flow to diagnose issues post-purification.

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Agg Aggregation / Precipitate Type->Agg Cloudy/Pellet Inactive Loss of Activity Type->Inactive Clear but Dead CheckCMC Check Buffer Conc. Is Cymal-5 < 0.15%? Agg->CheckCMC CheckLipid Check Delipidation Did you add CHS? Inactive->CheckLipid Sol1 Fix: Increase Cymal-5 to > 2.4 mM CheckCMC->Sol1 Yes (Too Low) Sol2 Fix: Add 0.01% CHS or switch to DDM for solubilization CheckLipid->Sol2 No (Stripped)

Figure 2: Root cause analysis for common Cymal-5 purification failures.

References

  • Anatrace Products. (n.d.).[4] Cymal-5 Technical Datasheet & Properties. Retrieved from

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI Crystals. Retrieved from

  • Reddy, T. et al. (2021). Mechanosensitive channel gating by delipidation. PNAS. Retrieved from

  • Chae, P. S., et al. (2012). Maltose-neopentyl glycol (MNG) amphiphiles for G protein-coupled receptor solubilization. Nature Methods.
  • Molecular Dimensions. (2014). Safety Data Sheet: Cymal-5. Retrieved from

Sources

Improving the efficiency of membrane protein extraction with Cymal-5.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cymal-5 Advantage

Welcome to the Technical Support Center. You are likely here because you are working with a challenging membrane protein—perhaps a GPCR or a transporter—and standard detergents like DDM (n-Dodecyl-β-D-maltoside) are masking your protein’s features, or OG (Octyl Glucoside) is too harsh.

Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) is a unique tool in our arsenal. Unlike linear alkyl chains, Cymal-5 possesses a cyclohexyl ring at the tail.[1] This ring adds structural rigidity and increases the hydrophobicity relative to the carbon count, allowing Cymal-5 to act like a longer-chain detergent while maintaining a small micelle size (~23 kDa).

This guide is structured to help you optimize extraction efficiency, troubleshoot aggregation, and navigate downstream applications.

Critical Parameters & Physical Properties[1][2][3][4][5][6][7]

Before starting, you must validate your calculations. A common error in Cymal-5 protocols is treating it like DDM. Cymal-5 has a significantly higher Critical Micelle Concentration (CMC), requiring higher working concentrations.

Table 1: Cymal-5 Physical Specifications
ParameterValueTechnical Note
Molecular Weight 494.5 g/mol
CMC (H₂O) ~2.4 – 5.0 mM (0.12% w/v)High CMC allows for removal by dialysis.
CMC (0.15 M NaCl) ~2.0 mMCMC drops as ionic strength increases.
Micelle Size ~23 kDaExcellent for crystallography/NMR; does not obscure protein surface.
Aggregation Number ~47Small micelle radius compared to DDM (~78).

Standardized Solubilization Protocol

User Query: "I am following a standard DDM protocol but getting low yields with Cymal-5. What should I change?"

Scientist’s Response: You cannot use a fixed percentage (e.g., 1%) for all detergents. Solubilization is driven by the Detergent-to-Protein (D:P) and Detergent-to-Lipid (D:L) ratios. Because Cymal-5 has a higher CMC, you must ensure you have enough free monomer to saturate the membrane and form micelles.

Optimized Workflow
  • Membrane Preparation: Isolate membranes and resuspend to a protein concentration of 2–5 mg/mL .

    • Why: Too dilute, and the detergent is wasted on the bulk volume. Too concentrated, and you risk insufficient lipid displacement.

  • Detergent Addition: Add Cymal-5 to a final concentration of 1.0% – 1.5% (w/v) (approx. 20–30 mM).

    • Validation: This is ~10x the CMC. For difficult proteins, screen D:P ratios of 1:1, 3:1, and 10:1 (w/w).

  • Lipid Supplementation (Critical for GPCRs): Add Cholesteryl Hemisuccinate (CHS) at a 1:10 (CHS:Detergent) mass ratio.

    • Why: Cymal-5 is efficient at stripping lipids. CHS mimics cholesterol and stabilizes the transmembrane domain.

  • Incubation: Rotate for 1–2 hours at 4°C.

    • Note: Cymal-5 acts faster than DDM. Overnight incubation is rarely necessary and may lead to delipidation-induced aggregation.

Troubleshooting & FAQs

Module A: Extraction Efficiency & Yield

Q: My protein is not solubilizing (stays in the pellet). Should I increase the Cymal-5 concentration? A: Not necessarily. If you are already at 1.5% (w/v), adding more detergent rarely helps and may denature the protein.

  • Diagnosis: The issue is likely the nature of the membrane patch.

  • Solution: Perform a "Detergent Spiking" screen. Mix Cymal-5 with a small amount of a "helper" detergent like DDM or LMNG (Lauryl Maltose Neopentyl Glycol) at a 9:1 ratio. The helper detergent disrupts the bilayer, allowing Cymal-5 to encapsulate the protein.

Q: The lysate is cloudy/precipitating immediately after adding Cymal-5. A: This indicates rapid aggregation due to delipidation or buffer incompatibility .

  • The Fix:

    • Check Salt: Ensure [NaCl] is ≥150 mM. Cymal-5 headgroups can interact; salt shields these charges.

    • Add Lipids: As mentioned in the protocol, co-solubilize with CHS or soy lipids.

    • Temperature: Ensure all buffers are at 4°C. Cymal-5 solubility is temperature-dependent.

Module B: Protein Stability & Aggregation[8][9][10][11]

Q: I get good extraction, but the protein aggregates during purification (SEC). A: Cymal-5 micelles are small (~23 kDa). If your protein has large hydrophobic patches, the small micelle may not fully shield the transmembrane domain, leading to hydrophobic mismatch and aggregation.

  • Strategy: Switch to Cymal-6 or Cymal-7 . These have longer alkyl chains (hexyl/heptyl vs. pentyl) and form larger micelles, offering better stability while retaining the cyclohexyl ring chemistry.

Module C: Downstream Applications

Q: Can I dialyze Cymal-5 away? A: Yes. Unlike DDM (CMC ~0.17 mM), Cymal-5 (CMC ~2.4 mM) has a high enough monomer concentration to be removed via dialysis.

  • Warning: Rapid removal can cause precipitation. Use a step-down dialysis procedure (e.g., 1% -> 0.5% -> 0.1% -> 0%) or use Bio-Beads SM-2 for controlled removal.

Q: Is Cymal-5 suitable for Cryo-EM? A: It is risky. The micelle is often too small, leading to preferred orientation issues on the grid or denaturation at the air-water interface.

  • Recommendation: For Cryo-EM, exchange into LMNG or GDN (Glyco-diosgenin) prior to grid preparation. Use Cymal-5 for the initial high-resolution X-ray crystallography steps where small micelles are advantageous for crystal lattice formation.

Visualization: Optimization Logic

The following diagram illustrates the decision-making process for optimizing Cymal-5 extraction.

CymalOptimization Start Start: Membrane Fraction (2-5 mg/mL Protein) Solubilization Add 1% Cymal-5 + CHS (1-2 hrs @ 4°C) Start->Solubilization Spin Ultracentrifugation (100,000 x g) Solubilization->Spin CheckSupernatant Analyze Supernatant (Western Blot / FSEC) Spin->CheckSupernatant DecisionYield Is Yield > 50%? CheckSupernatant->DecisionYield DecisionAgg Is Protein Monodisperse? DecisionYield->DecisionAgg Yes LowYield Issue: Low Extraction DecisionYield->LowYield No Aggregated Issue: Aggregation DecisionAgg->Aggregated No Success Proceed to Purification (Maintain 2-3x CMC) DecisionAgg->Success Yes ActionYield1 Increase Ionic Strength (>300mM NaCl) LowYield->ActionYield1 ActionYield2 Spike with DDM (10%) LowYield->ActionYield2 ActionYield1->Solubilization Retry ActionYield2->Solubilization Retry ActionAgg1 Increase Lipid Ratio (Add CHS or DOPC) Aggregated->ActionAgg1 ActionAgg2 Switch to Cymal-6 (Larger Micelle) Aggregated->ActionAgg2 ActionAgg1->Solubilization Retry ActionAgg2->Solubilization Retry w/ New Detergent

Caption: Figure 1. Iterative optimization workflow for Cymal-5 solubilization. Green diamonds represent Critical Quality Attributes (CQAs).

References

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link][2][3]

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins.[1][4] Methods, 41(4), 388-397. [Link]

  • Chae, P. S., et al. (2012). Maltose-neopentyl glycol (MNG) amphiphiles for facilitating crystallization of membrane proteins. Nature Methods, 7, 1003–1008. (Cited for comparison of micelle behaviors).[1][5] [Link]

Sources

Technical Support Center: Managing Cymal-5 in Downstream Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The High-CMC Paradox

Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) is a unique detergent in the membrane protein toolkit. Its defining characteristic is its High Critical Micelle Concentration (CMC) of approximately 2.4 mM (0.12%) .

The Paradox:

  • The Benefit: The high CMC allows Cymal-5 to be removed rapidly via dialysis, a feat impossible with low-CMC detergents like DDM (CMC ~0.17 mM).

  • The Risk: Because Cymal-5 monomers exchange rapidly between the bulk solution and the micelle, they can be stripped too quickly during buffer exchange, leaving the membrane protein naked and prone to immediate aggregation before it can settle into a new environment (e.g., lipid cubic phase or amphipol).

This guide addresses how to harness the high CMC for purification speed while preventing the "crash-out" associated with rapid detergent removal.

Core Physical Properties (Reference Data)

Before designing buffers, verify your calculations against these standard values. Note that CMC shifts with ionic strength and temperature.[1]

PropertyValueImplication for Protocol
Molecular Weight 494.5 g/mol Used for Molarity

% w/v conversion.
CMC (

)
~2.4 - 3.0 mM0.12% w/v .[2] Buffers must stay > 2x CMC (0.24%) to ensure micelle stability.
CMC (0.15 M NaCl) ~2.0 mMSalt lowers the CMC; adjust calculations for high-salt buffers.
Aggregation Number ~47Small micelle size (~23 kD) is excellent for NMR and SEC .
dn/dc 0.152 mL/gCritical input for SEC-MALS molecular weight determination.

Workflow Visualization: The Stability "Goldilocks" Zone

The following diagram illustrates the kinetic relationship between Cymal-5 concentration and protein stability.

Cymal5_Stability cluster_0 Unstable Zone cluster_1 The Goldilocks Zone cluster_2 Interference Zone Low_Conc [Cymal-5] < CMC (< 2.4 mM) Monomers Monomers Only (No Micelles) Low_Conc->Monomers Precip Protein Aggregation (Hydrophobic Collapse) Monomers->Precip Loss of Shielding Opt_Conc [Cymal-5] = 2x - 5x CMC (5 - 12 mM) Micelles Stable Micelles + Free Monomers Opt_Conc->Micelles Native Native Protein Structure Micelles->Native Dynamic Equilibrium High_Conc [Cymal-5] > 10x CMC (> 24 mM) Viscosity High Viscosity & Background High_Conc->Viscosity Assay_Fail Assay Interference (MS/NMR suppression) Viscosity->Assay_Fail Signal Suppression

Figure 1: The Cymal-5 Stability Spectrum. Maintaining concentration between 2x and 5x CMC is critical for structural integrity.

Troubleshooting & FAQs

Q1: My protein precipitates immediately during dialysis. How do I slow down the removal?

Diagnosis: The "Rapid Stripping" Effect. Because Cymal-5 has a high CMC, the free monomer concentration is high. Monomers pass through the dialysis membrane rapidly. The equilibrium shifts to replace them, breaking down micelles faster than the protein can adapt or be transferred to a new surfactant (e.g., Amphipols).

The Fix: Step-Down Dialysis Do not dialyze directly into a detergent-free buffer. Create a gradient:

  • Step 1: Dialyze against buffer containing CMC (2.4 mM) for 2 hours.

  • Step 2: Dialyze against buffer containing 0.5x CMC (1.2 mM) for 2 hours.

  • Step 3: Dialyze against detergent-free buffer (only if transferring to lipid/amphipol).

Alternative: Use Bio-Beads SM-2 .

  • Protocol: Add 10 mg beads per 1 mL of protein solution.

  • Why: Beads adsorb monomers at a controlled rate determined by surface area, preventing the "shock" of dialysis.

Q2: How do I calculate the exact amount of Cymal-5 for my buffer?

Diagnosis: Confusion between w/v% and Molarity. Many protocols list % but Cymal-5 is often sold in grams.

The Protocol (Self-Validating Calculation): Target: 3x CMC (Safety Margin) = ~7.2 mM.



  • Example: To make 1 Liter of buffer:

    
    
    
    
    
Q3: Can I use BCA or Bradford assays with Cymal-5?

Diagnosis: Assay Interference.[3]

  • Bradford: Generally compatible, but high micelle concentrations can cause background scattering.

  • BCA: Cymal-5 is a maltoside (glycoside).[4] While not a reducing sugar in the classic glucose sense, glycosidic detergents can interfere with copper reduction at high concentrations or if hydrolyzed.

Recommendation:

  • Blank Correction: You must prepare your standard curve (BSA) in the exact same Cymal-5 buffer as your samples. This subtracts the detergent background.[5]

  • A280 (Nanodrop): Cymal-5 has very low absorbance at 280nm (unlike Triton). This is the preferred method. Use the extinction coefficient of your protein.

Q4: I am seeing "ghost peaks" or light scattering in SEC-MALS.

Diagnosis: Micelle Scattering. At 3x CMC, you have a significant population of empty micelles (~23 kDa). These scatter light and can be mistaken for protein aggregates or contaminants in MALS data.

The Fix:

  • RI Correction: Use the exact dn/dc (0.152 mL/g) for Cymal-5 in your ASTRA/MALS software to differentiate protein from detergent.

  • Concentration: Run SEC at the lowest safe concentration (1.5x - 2x CMC) to minimize empty micelle density.

Experimental Workflow: Downstream Decision Tree

Use this logic flow to determine the correct removal/exchange strategy for your specific application.

Removal_Strategy Start Downstream Application? NMR Solution NMR Start->NMR XRay X-Ray Crystallography Start->XRay MassSpec Mass Spectrometry Start->MassSpec CryoEM Cryo-EM / Liposomes Start->CryoEM Keep KEEP Cymal-5 Small micelle (~47) tumbles fast. Maintain 2-3x CMC. NMR->Keep Tune TUNE Concentration Adjust near CMC to induce controlled lattice packing. XRay->Tune Remove_Total TOTAL REMOVAL Use Pierce Resin or Acid Precipitation. MassSpec->Remove_Total Exchange EXCHANGE Dialyze into Amphipols or Nanodiscs. CryoEM->Exchange

Figure 2: Decision Matrix for Cymal-5 Management based on downstream assay requirements.

References

  • Anatrace Products. (n.d.). Cymal-5 Physical Properties and Data Sheet. Retrieved from

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Retrieved from

  • Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane protein crystallization. Protein Science, 14(8), 2207–2211. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Detergent Removal Methods and Tech Tip #43. Retrieved from

Sources

Technical Support Center: Minimizing Cymal-5-Induced Protein Instability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cymal-5 Trade-Off

Why use Cymal-5? Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) is a high-performance detergent often chosen for Nuclear Magnetic Resonance (NMR) and X-ray crystallography. Its primary advantage is its small micelle size (~23 kDa) compared to the industry standard Dodecyl Maltoside (DDM, ~70 kDa). This small radius allows for tighter crystal packing and reduced tumbling times in NMR.

The Problem: The physical properties that make Cymal-5 excellent for structural resolution—short alkyl chain and high Critical Micelle Concentration (CMC)—are exactly what make it dangerous for protein stability.

  • High CMC (~2.4 mM / 0.12%): Indicates weak hydrophobic binding and rapid monomer exchange, leading to " micellar flickering" that exposes hydrophobic protein patches.

  • Small Micelle Radius: May fail to fully shield the hydrophobic transmembrane domain (TMD) of larger proteins, leading to aggregation.

This guide provides the protocols to navigate this trade-off, ensuring you get the structural resolution of Cymal-5 without the precipitation.

Critical Parameters & Pre-Screening

Before troubleshooting, verify your system against these baseline physical constants. Cymal-5 behaves differently than DDM or LMNG.[1]

ParameterCymal-5 ValueDDM Value (Comparison)Implication for Stability
CMC (H2O) ~2.4 mM (0.12% w/v)~0.17 mM (0.0087%)CRITICAL: You cannot dilute Cymal-5 buffers as aggressively as DDM. Dropping below 0.12% risks immediate protein precipitation.
Micelle MW ~23 kDa~72 kDaCymal-5 micelles are "tight." Large hydrophobic proteins may spill out of the micelle.
Aggregation # ~30-40~78-149Fewer detergent molecules per micelle means less capacity to solubilize lipids.
Lipid Stripping HighModerateCymal-5 aggressively strips annular lipids required for activity.

Troubleshooting Guide: Symptom-Based Solutions

Scenario A: Protein Precipitates Immediately Upon Exchange into Cymal-5

Diagnosis: The "Shock" of the small micelle. The protein was likely stable in a larger micelle (e.g., DDM) but the Cymal-5 micelle is physically too small to cover the hydrophobic surface area.

Corrective Protocol: The "Step-Down" Exchange Do not jump directly from a crude lysate or long-chain detergent to Cymal-5.

  • Purify the protein in a stabilizing detergent (e.g., DDM or LMNG).

  • Exchange on-column (affinity resin) using a gradient or wash step.

  • Doping Strategy: If precipitation persists, you must increase the effective micelle size or hydrophobicity.

    • Action: Add Cholesterol Hemisuccinate (CHS) at a 10:1 (Detergent:CHS) molar ratio.

    • Action: Use Cymal-6 (one carbon longer) as an intermediate if Cymal-5 is too harsh.

Scenario B: Protein Aggregates During Concentration (Ultrafiltration)

Diagnosis: Detergent concentration polarization. Because Cymal-5 has a high CMC (0.12%), users often keep the buffer concentration high (e.g., 0.5%). During centrifugal concentration, Cymal-5 monomers pass through the membrane, but micelles accumulate at the membrane surface, creating a localized layer of extremely high detergent density that can denature the protein.

Corrective Protocol: The Constant-CMC Loop

  • Lower Buffer Detergent: Reduce Cymal-5 in the input buffer to 2x CMC (0.24%) .

  • Membrane Selection: Use a PES membrane (lower binding) with a MWCO at least 2x smaller than your protein-detergent complex.

  • Agitation: Mix the retentate gently every 5-10 minutes to prevent the formation of a "detergent gel" layer at the filter interface.

Scenario C: Loss of Activity Over Time (24-48 hours)

Diagnosis: Delipidation. Cymal-5 is efficient at stripping away annular lipids (PI, PE, PG) that act as "glue" for transmembrane helices.

Corrective Protocol: Lipid Supplementation Reintroduce specific lipids to the Cymal-5 micelle.

  • Recipe: Add 100 μg/mL asolectin or 0.01% CHS to the SEC running buffer.

  • Logic: The lipids intercalate into the Cymal-5 micelle, providing a more native-like environment without significantly increasing the micelle radius (preserving structural resolution).

Visualizing the Instability Mechanism

The following diagram illustrates why Cymal-5 causes instability compared to DDM and how CHS rescues the system.

CymalStability cluster_DDM Standard DDM Micelle (Stable) cluster_Cymal Cymal-5 Micelle (Unstable) cluster_Rescue Rescue Strategy Protein Membrane Protein (Hydrophobic TMD) DDM_Micelle Large DDM Micelle (~70kDa) Thick hydrophobic shield Protein->DDM_Micelle Solubilization Cymal_Micelle Small Cymal-5 Micelle (~23kDa) Thin hydrophobic shield DDM_Micelle->Cymal_Micelle Detergent Exchange Exposed_Patch Exposed Hydrophobic Patches Cymal_Micelle->Exposed_Patch Insufficient Coverage Mixed_Micelle Cymal-5 + CHS/Lipids Stabilized Core Cymal_Micelle->Mixed_Micelle + Add CHS/Lipids Aggregation PRECIPITATION Exposed_Patch->Aggregation Hydrophobic Effect Structural_Data High Resolution Structure Mixed_Micelle->Structural_Data NMR / Crystallization

Caption: Comparative micelle dynamics. Cymal-5's small radius risks exposing hydrophobic patches (Red path), leading to aggregation. Doping with lipids/CHS (Yellow path) stabilizes the core while maintaining a compact size for structural studies.

Frequently Asked Questions (FAQ)

Q1: Can I freeze proteins in Cymal-5? A: Generally, no . The high CMC means that upon freezing, the equilibrium between monomer and micelle is disrupted drastically. If you must freeze:

  • Flash freeze in liquid nitrogen (do not slow freeze).

  • Increase protein concentration >5 mg/mL.

  • Add 10-20% Glycerol to prevent ice crystal formation which can disrupt the delicate Cymal-5 micelles.

Q2: How do I remove Cymal-5 if I want to switch back to DDM? A: Because of its high CMC (~2.4 mM), Cymal-5 is dialyzable (unlike DDM).

  • Protocol: Dialyze against a buffer containing 0.02% DDM (approx. 2x DDM CMC). The Cymal-5 monomers will exit the bag, and DDM monomers will enter and exchange. Note: This process can cause precipitation if the exchange happens faster than the DDM can coat the protein. A stepwise dialysis is recommended.

Q3: My protein elutes as a void peak on SEC in Cymal-5. Why? A: This is a classic sign of non-specific aggregation. The protein hasn't precipitated yet, but it has formed soluble oligomers.

  • Solution: Increase the ionic strength of your buffer. Cymal-5 is non-ionic, so it provides no charge screening. Add 150-300 mM NaCl . If that fails, try Cymal-6 or Cymal-7 , which have longer tails and lower CMCs, providing a "larger" micelle while keeping the same headgroup chemistry.

References

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[1] Retrieved from [Link]

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins.[2] Methods, 41(4), 388-397. Retrieved from [Link]

  • Newstead, S., et al. (2008). High-throughput fluorescent-based optimization of eukaryotic membrane protein overexpression and purification in Saccharomyces cerevisiae. Proceedings of the National Academy of Sciences, 105(4), 1206-1211. (Context on CHS/Lipid supplementation). Retrieved from [Link]

Sources

Technical Support Center: Cymal-5 Applications for Membrane Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist | Topic: Cymal-5 Optimization

Core Data & Chemical Profile

Before designing your experiment, verify that Cymal-5 fits the physical-chemical constraints of your membrane system. Unlike linear alkyl chains (like DDM), Cymal-5 possesses a cyclohexyl ring that imposes rigidity, often beneficial for crystallizing GPCRs and transporters.

ParameterValueTechnical Note
Chemical Name 5-Cyclohexyl-1-Pentyl-β-D-MaltosideNon-ionic, maltoside headgroup.[1]
CMC (

)
~2.4 – 3.6 mM (0.12% w/v)Moderate CMC allows for easier removal than DDM but harder than OG.
CMC (0.15M NaCl) ~2.0 mMIonic strength lowers CMC; adjust calculations for saline buffers.
Micelle Size (

)
~23,000 DaSignificantly smaller than DDM (~50kDa), reducing background in NMR/Cryo-EM.
Aggregation # ~47Number of monomers per micelle.

Module 1: Solubilization & Extraction Protocols

User Query: I am switching from DDM to Cymal-5 to improve diffraction quality. How do I determine the optimal solubilization concentration?

Specialist Response: You cannot simply swap DDM for Cymal-5 at the same percentage due to the difference in Critical Micelle Concentration (CMC). Effective solubilization requires a detergent concentration significantly above the CMC to provide enough monomers to coat the hydrophobic domains of the protein and form a mixed micelle.

Protocol: The "Cymal-5 Screening Matrix"

Rationale: This protocol prevents over-solubilization (stripping essential lipids) and under-solubilization (low yield).

  • Preparation of Stock: Prepare a 10% (w/v) Cymal-5 stock solution in your base buffer. Note: Cymal-5 is highly soluble; do not heat above 30°C to dissolve.

  • Membrane Normalization: Dilute your membrane fraction to a total protein concentration of 2–5 mg/mL.

  • The Matrix: Set up 5 test tubes with the following final Cymal-5 concentrations:

    • 0 mM (Control)

    • 2.5 mM (~1x CMC - likely insufficient)

    • 5.0 mM (~2x CMC)[2]

    • 12.5 mM (~5x CMC)

    • 25.0 mM (~10x CMC)

  • Incubation: Rotate at 4°C for 1 hour. Do not vortex.

  • Separation: Ultracentrifuge at 100,000

    
     for 45 minutes.
    
  • Analysis: Collect the supernatant. Measure Total Protein (A280 or BCA) and Specific Enzyme Activity .

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimal concentration based on your screening results.

SolubilizationLogic Start Start: Cymal-5 Screening Measure Measure Supernatant: 1. Yield (Western/BCA) 2. Activity (Enzymatic) Start->Measure HighYield_HighAct High Yield / High Activity Measure->HighYield_HighAct Ideal Profile HighYield_LowAct High Yield / Low Activity Measure->HighYield_LowAct Enzyme Inactivated LowYield Low Yield Measure->LowYield Insoluble Optimize Proceed to Purification (Maintain 2x CMC) HighYield_HighAct->Optimize Delipidation Issue: Delipidation Add CHS or Lipids HighYield_LowAct->Delipidation Aggreg Issue: Aggregation Increase Cymal-5 ratio LowYield->Aggreg

Figure 1: Decision matrix for interpreting Cymal-5 solubilization results. Green paths indicate success; yellow/red indicate specific biochemical failures.

Module 2: Activity Preservation & Troubleshooting

User Query: My enzyme (an ATPase) is soluble in Cymal-5 but loses 60% of its activity compared to the membrane fraction. Is Cymal-5 inhibiting the active site?

Specialist Response: Direct active site inhibition is rare with non-ionic detergents like Cymal-5. The loss of activity is likely due to Delipidation .

The Mechanism: Membrane enzymes often require "annular lipids" bound to their transmembrane domain to maintain the structural tension required for the catalytic cycle. Cymal-5, while gentler than SDS, is efficient at exchanging with lipids. If the detergent belt displaces these structural lipids, the enzyme relaxes into an inactive conformation.

Troubleshooting Guide: Restoring Activity
SymptomProbable CauseCorrective Action
Soluble but Inactive Delipidation (Stripping of annular lipids)Add CHS: Supplement buffer with Cholesteryl Hemisuccinate (CHS) in a 1:5 or 1:10 (CHS:Cymal-5) molar ratio. Add Lipids: Dope with DOPC or E. coli polar lipids during solubilization.
Precipitation over time Hydrophobic MismatchThe Cymal-5 tail (cyclohexyl-pentyl) may be too short for proteins with very thick hydrophobic bilayers. Switch to Cymal-6 or Cymal-7 (longer alkyl spacers).
Activity drops after 24h Micelle InstabilityEnsure buffer contains 2-3x CMC of Cymal-5 at all times. Diluting the protein below CMC will cause immediate aggregation.

Module 3: Assay Compatibility

User Query: Can I use Bradford or BCA assays to quantify my protein in the presence of Cymal-5?

Specialist Response: This is a critical checkpoint. Detergents interfere with colorimetric assays differently.[3]

  • BCA Assay (Recommended):

    • Compatibility: Cymal-5 is compatible with the BCA assay up to ~5% concentration. Since typical working concentrations are 0.1% - 1.0%, BCA is the gold standard here.

    • Note: Ensure your buffer does not contain reducing agents (DTT/TCEP) combined with the detergent, as this triggers false positives.

  • Bradford Assay (Caution):

    • Compatibility: Poor. Although Cymal-5 is non-ionic, high concentrations of detergents can shift the Coomassie dye absorption or cause micelle-dye precipitation.

    • Workaround: If you must use Bradford, use a "Detergent Compatible" commercial kit or ensure your standard curve contains the exact same concentration of Cymal-5 as your samples.

  • UV Absorbance (A280):

    • Compatibility: Excellent. Cymal-5 has negligible absorbance at 280 nm (unlike Triton X-100), making it ideal for direct spectrophotometric quantification.

Enzyme Kinetics ( & )

When measuring enzymatic activity (e.g., ATP hydrolysis, substrate turnover):

  • 
     Shift:  You may observe an increase in 
    
    
    
    (lower affinity). This is often steric; the detergent micelle creates a diffusion barrier around the active site.
  • Correction: Determine kinetic parameters in the presence of the detergent. Do not compare

    
     values from membrane fractions directly to solubilized fractions without noting the environmental shift.
    

Downstream Applications: Removal & Exchange

User Query: How do I remove Cymal-5 for Mass Spec or reconstitution?

Specialist Response: Because Cymal-5 has a CMC of ~2.4 mM, it is easier to remove than DDM (CMC ~0.17 mM) but harder than Octyl Glucoside.

  • Dialysis: Possible but slow. The monomer concentration is high enough to diffuse through dialysis tubing (use 12-14 kDa cutoff), but equilibration takes time.

  • Bio-Beads (SM-2): Highly Recommended. Hydrophobic polystyrene beads will rapidly adsorb Cymal-5.

    • Protocol: Add 100 mg Bio-Beads per 1 mL of protein solution. Incubate 1-2 hours at 4°C.

  • Spin Columns: Repeated dilution/concentration steps using 100kDa cutoff concentrators are effective if the protein is stable.

References

  • Anatrace. (n.d.). Cymal-5 Product Data Sheet & CMC Properties. Retrieved from

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. (Discusses Cymal-5 properties vs DDM). Retrieved from

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins.[4][5] Methods, 41(4), 388-397. (Foundational text on detergent micelle size and screening). Retrieved from

  • Thermo Scientific. (n.d.). Tech Tip #54: Protein Assay Compatibility Table. (Verifies BCA/Bradford compatibility with non-ionic detergents). Retrieved from

  • Newby, Z. E., et al. (2009). Membrane protein crystallization: current trends and future perspectives. Current Opinion in Structural Biology. (Highlights the use of Cymal-5 for rigidifying GPCRs).

Sources

Validation & Comparative

Cymal-5 vs. Lauryl Maltose Neopentyl Glycol (LMNG): A Comparative Guide for GPCR Stability

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher on the Precipice of Discovery: Selecting the Optimal Detergent for G-Protein Coupled Receptor Stabilization

In the intricate world of membrane protein structural biology and drug discovery, the choice of detergent is a critical decision that can dictate the success or failure of an entire research campaign. For those of us working with the notoriously delicate family of G-protein coupled receptors (GPCRs), this choice becomes paramount. The detergent must not only extract the receptor from its native lipid environment but also maintain its structural integrity and functional competence. This guide provides a detailed, evidence-based comparison of two prominent detergents in the field: Cymal-5 and Lauryl Maltose Neopentyl Glycol (LMNG), to aid researchers, scientists, and drug development professionals in making an informed selection.

The Fundamental Challenge: Preserving Native GPCR Conformation

GPCRs are inherently unstable once removed from the protective embrace of the cell membrane. Detergents form a surrogate membrane-like environment, shielding the hydrophobic transmembrane domains of the receptor from the aqueous solvent. However, the properties of this detergent "micelle" can profoundly influence the receptor's stability and functionality. An ideal detergent will mimic the lipid bilayer, providing a stable yet dynamic environment that preserves the native conformational ensemble of the GPCR.

At a Glance: Cymal-5 vs. LMNG

FeatureCymal-5Lauryl Maltose Neopentyl Glycol (LMNG)
Chemical Structure Single hydrophobic tail (cyclohexyl-pentyl) and a maltose headgroup.Branched structure with two hydrophobic lauryl chains and two maltose headgroups.[1]
Detergent Class Cycloalkyl aliphatic saccharide, non-ionic.[2]Maltose Neopentyl Glycol (MNG), non-ionic.
Molecular Weight ~494.5 g/mol ~1005.19 g/mol
Critical Micelle Conc. (CMC) ~2.5 mM (~0.12%)[3]~0.01 mM (~0.001%)[3]
Micelle Size ~23 kDa[3]~91 kDa
Key Advantage Good for a range of channels and transporters; can be used as a secondary detergent.[3]Exceptional for stabilizing delicate and unstable GPCRs; widely used in cryo-EM.[1][4][5]

Delving Deeper: A Mechanistic Comparison

The primary difference between Cymal-5 and LMNG lies in their molecular architecture, which in turn dictates their mechanism of GPCR stabilization.

Cymal-5: The Conventional Single-Chain Approach

Cymal-5 belongs to the family of conventional single-chain detergents, which have been the workhorses of membrane protein research for decades. Its structure, featuring a single hydrophobic tail and a polar headgroup, allows it to form micelles that encapsulate the transmembrane regions of GPCRs. While effective for many membrane proteins, the micelles formed by single-chain detergents can sometimes be less than ideal for highly sensitive GPCRs.

LMNG: A Leap Forward with Branched Architecture

LMNG represents a newer generation of detergents designed with the specific challenges of GPCR stability in mind. Its unique branched structure, with two hydrophobic tails and two hydrophilic headgroups, offers several advantages.[1] This "dimeric" architecture allows LMNG to pack more effectively and tightly around the hydrophobic transmembrane surfaces of the GPCR.[1]

Molecular dynamics simulations have revealed that LMNG exhibits less motion compared to single-chain detergents like DDM (a close relative of the maltoside family).[6][7] This results in an enhanced density of the aliphatic chains around the receptor, providing a more stable, lipid-bilayer-like environment.[6][7] Furthermore, the two polar head groups of LMNG can form bifurcated hydrogen bonds with the intracellular and extracellular loops of the GPCR, further restricting its flexibility and preventing denaturation.[6]

Visualizing the Difference: Detergent Structure and Micelle Formation

G cluster_cymal5 Cymal-5 cluster_lmng LMNG cluster_micelle GPCR-Detergent Micelle cluster_cymal5_micelle Cymal-5 Micelle cluster_lmng_micelle LMNG Micelle c5_head Maltose Headgroup c5_tail Cyclohexyl-pentyl Tail c5_head->c5_tail Single Hydrophobic Chain lmng_core Neopentyl Glycol Core lmng_head1 Maltose Headgroup lmng_core->lmng_head1 lmng_head2 Maltose Headgroup lmng_core->lmng_head2 lmng_tail1 Lauryl Tail lmng_core->lmng_tail1 lmng_tail2 Lauryl Tail lmng_core->lmng_tail2 gpcr GPCR c5_micelle Less Dense Packing gpcr->c5_micelle Interaction lmng_micelle Tighter, More Stable Packing gpcr->lmng_micelle Superior Interaction

Caption: Structural comparison of Cymal-5 and LMNG and their resulting micelle packing around a GPCR.

Experimental Evidence: The Proof is in the Stability

While direct head-to-head comparisons of Cymal-5 and LMNG are scarce in the literature, the superior performance of LMNG over conventional single-chain maltoside detergents like DDM is well-documented. Given the structural similarities between Cymal-5 and DDM in their single-chain maltoside nature, these studies provide a strong basis for inference.

A notable study demonstrated that the wild-type adenosine A2A receptor (A2AR) exhibited an 11°C increase in thermostability when purified in LMNG compared to DDM.[7] This substantial improvement in stability is a direct consequence of the more effective packing of LMNG's alkyl chains around the receptor's transmembrane region.[7]

Another study investigating the neurotensin receptor 1 (NTS1) found that the receptor was progressively more stable in decyl maltoside (DM), dodecyl maltoside (DDM), and LMNG, with LMNG providing the highest thermostability.[8][9]

These findings, supported by molecular dynamics simulations, strongly suggest that for challenging and unstable GPCRs, LMNG is likely to offer a significant advantage in preserving structural and functional integrity over single-chain detergents like Cymal-5.

Practical Considerations and Experimental Protocols

The choice between Cymal-5 and LMNG will ultimately depend on the specific GPCR under investigation and the downstream applications. For more robust GPCRs or initial screening purposes, Cymal-5 may be a suitable and cost-effective option. However, for sensitive receptors or for demanding applications such as cryo-electron microscopy (cryo-EM) where sample homogeneity and stability are paramount, LMNG is often the detergent of choice.[5]

Experimental Workflow: GPCR Solubilization and Stability Assessment

G start GPCR-expressing Cell Membranes solubilization Solubilization (with Cymal-5 or LMNG) start->solubilization centrifugation High-Speed Centrifugation solubilization->centrifugation supernatant Collect Supernatant (Solubilized GPCR) centrifugation->supernatant purification Affinity Chromatography supernatant->purification sec Size Exclusion Chromatography purification->sec stability_assay Thermostability Assay (e.g., FSEC-TS, CPM assay) sec->stability_assay functional_assay Functional Assay (e.g., Ligand Binding) sec->functional_assay

Caption: A typical experimental workflow for GPCR solubilization, purification, and stability assessment.

Protocol: Small-Scale GPCR Solubilization Screen

This protocol outlines a general procedure for screening the effectiveness of Cymal-5 and LMNG for solubilizing a target GPCR.

Materials:

  • GPCR-expressing cell membranes

  • Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors

  • Detergent Stock Solutions: 10% (w/v) Cymal-5, 5% (w/v) LMNG

  • Cholesteryl hemisuccinate (CHS) stock solution (optional, but recommended for many GPCRs)

Procedure:

  • Prepare Solubilization Mixes: In separate microcentrifuge tubes, prepare solubilization buffers containing a final concentration of 1% Cymal-5 or 1% LMNG. If using CHS, a common ratio is 10:1 detergent to CHS (e.g., 1% LMNG, 0.1% CHS).

  • Membrane Resuspension: Resuspend the GPCR-expressing membranes in the solubilization mixes to a final protein concentration of 2-5 mg/mL.

  • Solubilization: Incubate the mixtures on a rotator at 4°C for 1-2 hours.

  • Clarification: Centrifuge the samples at 100,000 x g for 30-60 minutes at 4°C to pellet any unsolubilized material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized GPCR-detergent complexes.

  • Analysis: Analyze the solubilized fraction by SDS-PAGE and Western blotting to determine the solubilization efficiency of each detergent. For a more in-depth analysis, proceed with fluorescence-detection size-exclusion chromatography (FSEC) to assess the monodispersity and relative stability of the solubilized receptor.

Protocol: Thermostability Assessment using the CPM Assay

The CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) assay is a fluorescence-based method to determine the melting temperature (Tm) of a protein by monitoring the exposure of cysteine residues upon thermal denaturation.

Materials:

  • Purified GPCR in Cymal-5 or LMNG

  • CPM dye stock solution (in DMSO)

  • Thermostable fluorometer or qPCR machine with a thermal ramping capability

Procedure:

  • Sample Preparation: Dilute the purified GPCR to a final concentration of 0.1-0.5 mg/mL in a buffer containing the respective detergent (e.g., 0.05% Cymal-5 or 0.01% LMNG).

  • CPM Addition: Add CPM dye to the protein solution to a final concentration of 5-10 µM. Incubate in the dark for 10-15 minutes at room temperature.

  • Thermal Denaturation: Place the samples in the fluorometer and apply a thermal ramp, for example, from 20°C to 95°C with a ramp rate of 1°C/minute.

  • Fluorescence Monitoring: Monitor the increase in fluorescence (Excitation: ~387 nm, Emission: ~463 nm) as the protein unfolds and the CPM dye reacts with the exposed cysteines.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, determined by fitting the data to a Boltzmann sigmoidal equation. A higher Tm indicates greater thermostability.

Conclusion: Making the Right Choice for Your GPCR

The selection of a detergent is a critical step in the successful study of GPCRs. While Cymal-5 is a capable detergent for a range of membrane proteins, the evidence strongly suggests that for the stabilization of sensitive and unstable GPCRs, Lauryl Maltose Neopentyl Glycol (LMNG) offers a significant advantage . Its unique branched architecture creates a more stable, lipid-bilayer-mimicking environment that has been shown to enhance the thermostability and preserve the functional integrity of numerous GPCRs.

For researchers embarking on the structural or functional characterization of a novel or challenging GPCR, beginning with LMNG in the initial screening and optimization process is a scientifically sound strategy. The investment in a more advanced detergent can pay significant dividends in the form of higher quality, more stable protein preparations, ultimately accelerating the path to discovery.

References

  • Sygnature Discovery. (2024, February 28). Introduction to Detergents for Membrane Protein Solubilisation. [Link]

  • Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles? Biochemistry, 59(22), 2149–2159. [Link]

  • Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. PMC, 7302508. [Link]

  • Almeida, A. C. P., et al. (2023). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. MDPI, 13(10), 3363. [Link]

  • DBA Italia. (n.d.). Ideal For Cryo-EM and X-Ray Crystallography Workflows. [Link]

  • Congreve, M., et al. (2020). Measurement of non-purified GPCR thermostability using the homogenous ThermoBRET assay. bioRxiv. [Link]

  • Polovinkin, V., et al. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI, 7(7), 197. [Link]

  • Bumbak, F., et al. (2023). Stabilization versus flexibility: Detergent-dependent trade-offs in neurotensin receptor 1 GPCR ensembles. PMC. [Link]

  • Bumbak, F., et al. (2025). Stabilization versus flexibility: detergent-dependent trade-offs in neurotensin receptor 1 GPCR ensembles. bioRxiv. [Link]

  • Maeda, S., et al. (2020). Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization. PMC. [Link]

  • Lee, S., et al. (2020). How Do Branched Detergents Stabilize GPCRs in Micelles?. PubMed, 32437610. [Link]

Sources

A Senior Application Scientist's Guide to Validating Protein Structures Obtained Using Cymal-5

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the intricate world of membrane protein structural biology, the choice of detergent is a critical decision that can dictate the success or failure of a project. This guide provides an in-depth, objective comparison of Cymal-5, a popular cyclohexyl-based maltoside detergent, with other commonly used alternatives such as n-dodecyl-β-D-maltoside (DDM) and lauryldimethylamine-N-oxide (LDAO). By presenting supporting experimental data and detailed protocols, this guide aims to equip you with the knowledge to make informed decisions for validating the integrity of your membrane protein structures.

The Critical Role of Detergents in Membrane Protein Structural Biology

Membrane proteins, embedded within the lipid bilayer, are notoriously challenging to study due to their hydrophobic nature. Detergents are indispensable tools for extracting these proteins from their native environment and maintaining their solubility in an aqueous solution.[1][2] The ideal detergent should not only efficiently solubilize the target protein but also preserve its native structure and function, a prerequisite for obtaining high-resolution structures through techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography.[3][4]

The choice of detergent can significantly impact the stability, monodispersity, and ultimately, the resolution of the final protein structure.[5] This guide focuses on Cymal-5 and provides a comparative framework for its validation against other widely used detergents.

Cymal-5 and its Alternatives: A Head-to-Head Comparison

Cymal-5 belongs to the Cymal series of detergents, which are characterized by a cyclohexyl group in their hydrophobic tail.[6] This structural feature distinguishes them from linear-chain detergents like DDM and the zwitterionic detergent LDAO.

Physicochemical Properties

The physicochemical properties of a detergent, such as its critical micelle concentration (CMC) and micelle size, are crucial factors to consider.[6][7] A lower CMC is often desirable as it means less detergent is required to maintain a micellar environment, which can be beneficial for downstream applications.[6]

DetergentChemical StructureTypeCMC (mM)Micelle Size (kDa)
Cymal-5 5-Cyclohexyl-1-pentyl-β-D-maltosideNon-ionic~2.5~23
DDM n-Dodecyl-β-D-maltosideNon-ionic~0.17~65-70
LDAO Lauryldimethylamine-N-oxideZwitterionic~1-2~21.5

Table 1: Comparison of the physicochemical properties of Cymal-5, DDM, and LDAO. Data sourced from various references.[6][7]

The higher CMC of Cymal-5 compared to DDM means that it is more easily removed by dialysis, which can be advantageous in certain experimental setups.[6] Its smaller micelle size may also facilitate better crystal packing in X-ray crystallography.[6]

Experimental Validation of Protein Structure Integrity

To objectively assess the performance of Cymal-5 in preserving protein structure, we will delve into key validation techniques: thermostability assays and size-exclusion chromatography (SEC).

Thermostability Assays: Gauging Protein Stability

A protein's thermal stability in a given detergent is a strong indicator of its structural integrity.[8] A higher melting temperature (Tm) generally correlates with a more stable protein-detergent complex. The Cysteine-Reactive Probe (CPM) assay is a widely used method to determine the Tm of a protein by monitoring the fluorescence of a dye that binds to exposed cysteine residues as the protein unfolds.[3]

Comparative Thermostability Data:

While comprehensive datasets comparing a wide range of proteins are scarce, studies on specific membrane proteins offer valuable insights. For instance, research on the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR), demonstrated the superior stabilizing effect of a cyclopentane-based maltoside (CPM-C12), a detergent with a similar cyclic hydrophobic moiety to Cymal-5, compared to DDM and the more modern detergent Lauryl Maltose Neopentyl Glycol (LMNG).[9]

DetergentMelting Temperature (Tm) of MOR (°C)
DDM~45
LMNG~55
CPM-C12 (Cymal-like) ~60

Table 2: Melting temperatures (Tm) of the µ-opioid receptor (MOR) in different detergents, as determined by a CPM assay. The data for CPM-C12, a detergent with a cyclic alkyl group similar to Cymal-5, suggests that this structural feature can enhance protein stability.[9]

This data suggests that the presence of a cyclic alkyl group in the detergent's hydrophobic tail can significantly enhance the thermal stability of a challenging membrane protein like a GPCR.

Size-Exclusion Chromatography (SEC): Assessing Monodispersity and Aggregation

SEC is a fundamental technique used to assess the homogeneity and oligomeric state of a protein sample.[10][11] A single, symmetrical peak in the chromatogram is indicative of a monodisperse sample, which is crucial for obtaining high-quality crystals or a uniform particle distribution for cryo-EM.[10]

Comparative SEC Profiles:

A study on the visual G protein-coupled receptor, rhodopsin, provides a direct comparison of its behavior in Cymal-5 and DDM. The SEC profiles revealed that both detergents were capable of maintaining the monodispersity of the rhodopsin-mini-Go complex.

SEC_Workflow cluster_prep Sample Preparation cluster_sec Size-Exclusion Chromatography cluster_analysis Data Analysis PDC Protein-Detergent Complex (e.g., in Cymal-5 or DDM) Column SEC Column PDC->Column Injection Detector UV/Fluorescence Detector Column->Detector Elution Chromatogram Chromatogram Detector->Chromatogram Signal Acquisition Analysis Assess Peak Symmetry & Elution Volume Chromatogram->Analysis

Figure 1: A generalized workflow for assessing protein monodispersity using Size-Exclusion Chromatography.

While both detergents performed well in this case, the choice of detergent can have a dramatic impact on the aggregation state of other membrane proteins. The rigid and bulky nature of the cyclohexyl group in Cymal-5 is thought to provide a more defined and protective micellar environment for certain protein architectures, preventing aggregation.[10][12]

Cryo-EM and the Quest for High Resolution

Cryo-EM has revolutionized structural biology, particularly for large and flexible macromolecular complexes. The choice of detergent is paramount in cryo-EM sample preparation, as it influences particle distribution in the vitreous ice and the ultimate resolution of the 3D reconstruction.[13]

While direct comparative studies yielding different high-resolution structures of the same protein in Cymal-5 versus other detergents are still emerging, the use of Cymal-5 in combination with other detergents like DDM has been reported in high-resolution cryo-EM studies.[13] This suggests its utility in optimizing sample conditions for cryo-EM. The smaller micelle size of Cymal-5 may, in some cases, lead to a thinner layer of surrounding detergent, which can improve signal-to-noise and facilitate higher resolution reconstructions.

Mechanistic Insights: Why Cymal-5 Can Be a Superior Choice

The superior performance of Cymal-5 for certain membrane proteins can be attributed to the unique properties conferred by its cyclohexyl group.[10][12]

Detergent_Interaction cluster_protein Membrane Protein cluster_ddm DDM Micelle cluster_cymal5 Cymal-5 Micelle TM_Helix Transmembrane Helix DDM_mol Linear Alkyl Chains DDM_mol->TM_Helix Flexible interactions Cymal5_mol Cyclohexyl Group Cymal5_mol->TM_Helix Rigid, defined shielding

Figure 2: A simplified representation of the interaction between detergent molecules and a transmembrane helix.

  • Rigidity and Defined Hydrophobic Shielding: Unlike the flexible linear alkyl chain of DDM, the cyclohexyl group of Cymal-5 is more rigid.[12] This rigidity can create a more defined and less dynamic detergent micelle around the protein's transmembrane domain, providing a more stable and protective environment.[10][12] This can be particularly beneficial for proteins with complex or less stable transmembrane architectures.

  • Reduced Protein Dynamics: The more structured micelle formed by Cymal-5 may help to reduce the conformational flexibility of the solubilized membrane protein. While some flexibility is essential for function, excessive dynamics can be detrimental to obtaining high-resolution structural data.

Experimental Protocols

To facilitate your own comparative studies, detailed protocols for the CPM thermostability assay and analytical size-exclusion chromatography are provided below.

Protocol 1: CPM-Based Thermostability Assay

This protocol is adapted from established methods for assessing membrane protein stability.[3]

Materials:

  • Purified membrane protein in the detergent of interest (e.g., Cymal-5, DDM, LDAO) at a concentration of ~0.2 mg/mL.

  • CPM dye (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) stock solution (e.g., 4 mg/mL in DMSO).

  • Assay buffer compatible with your protein and the detergents being tested.

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.

Procedure:

  • Prepare a working solution of CPM dye by diluting the stock solution into the assay buffer. The final concentration of CPM in the assay should be optimized for your protein, but a starting point of 10 µM is common.

  • In a 96-well PCR plate, prepare replicate reactions for each detergent condition. Each reaction should contain your purified protein at a final concentration of ~2-5 µM and the CPM dye working solution. Include a no-protein control for each detergent to measure background fluorescence.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set up a thermal ramping protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute. Configure the instrument to collect fluorescence data at each temperature increment.

  • Analyze the data by plotting fluorescence as a function of temperature. The melting temperature (Tm) is determined as the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve.[3]

Protocol 2: Analytical Size-Exclusion Chromatography (SEC)

This protocol provides a framework for comparing the monodispersity of a membrane protein in different detergents.[11][14]

Materials:

  • Purified membrane protein in the detergent of interest (e.g., Cymal-5, DDM, LDAO) at a concentration of 1-5 mg/mL.

  • SEC column appropriate for the size of your protein-detergent complex.

  • HPLC or FPLC system with a UV or fluorescence detector.

  • Running buffer containing the respective detergent at a concentration above its CMC.

Procedure:

  • Equilibrate the SEC column with at least two column volumes of the running buffer containing the detergent of interest.

  • Inject a small volume (typically 20-100 µL) of your purified protein sample onto the column.

  • Run the chromatography at a constant flow rate appropriate for the column.

  • Monitor the elution profile using the UV or fluorescence detector.

  • Analyze the resulting chromatogram. A single, sharp, and symmetrical peak indicates a monodisperse sample. The presence of peaks in the void volume or broad, asymmetrical peaks suggests aggregation.

  • Repeat the process for each detergent being tested, ensuring the column is thoroughly equilibrated with the new detergent-containing buffer between runs.

Conclusion

The validation of a membrane protein's structure is a multifaceted process, and the choice of detergent is a cornerstone of this endeavor. Cymal-5, with its unique cyclohexyl-containing hydrophobic tail, offers a compelling alternative to traditional linear-chain detergents like DDM and zwitterionic detergents like LDAO.

Experimental data, particularly from thermostability assays, suggests that the rigidity of the Cymal-5 micelle can confer enhanced stability to challenging membrane proteins. While direct head-to-head comparisons of high-resolution cryo-EM structures are still emerging, the favorable biophysical properties of Cymal-5 make it a valuable tool in the arsenal of the structural biologist.

By employing the systematic validation approaches outlined in this guide, researchers can confidently select the optimal detergent to preserve the structural integrity of their target membrane protein, paving the way for groundbreaking discoveries in drug development and fundamental biological research.

References

  • Alexandrov, A. I., et al. (2008). Microscale fluorescent thermal stability assay for membrane proteins. Structure, 16(3), 351-359.
  • Béjà, O., et al. (2001). Proteorhodopsin phototrophy in the ocean.
  • Brouillette, C. G., et al. (1989). Solubilization of bacteriorhodopsin in detergents. Methods in Enzymology, 172, 195-207.
  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.
  • Dencher, N. A., & Heyn, M. P. (1978). Formation and properties of bacteriorhodopsin monomers in Triton X-100 solution. FEBS Letters, 96(2), 322-326.
  • Guskov, A., et al. (2017).
  • Hovers, J., et al. (2011). A new family of rigid amphiphiles, Cyclohexyl-α-Maltosides, for the crystallization of membrane proteins.
  • Kawate, T., & Gouaux, E. (2006). Fluorescence-detection size-exclusion chromatography for precrystallization screening of integral membrane proteins. Structure, 14(4), 673-681.
  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • Slotboom, D. J., et al. (2008). Characterization of the protein-detergent complex of the bacterial ATP-binding cassette transporter OpuA. Biochemistry, 47(25), 6655-6663.
  • Stetsenko, A., & Guskov, A. (2017). Detergents in membrane protein purification and crystallization. Methods in Molecular Biology, 1586, 15-32.
  • Uetrecht, C., et al. (2018). Structural basis for activation of plasma-membrane calcium ATPase by calmodulin.
  • Cho, K. H., et al. (2016). Isomeric Detergent Comparison for Membrane Protein Stability: Importance of Inter-Alkyl-Chain Distance and Alkyl Chain Length. ChemBioChem, 17(24), 2334-2339.
  • Kaspar, P., et al. (2021). Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis. International Journal of Molecular Sciences, 22(19), 10705.
  • Zhang, C., et al. (2020). Cryo-EM structure of an activated GPCR-G protein complex in lipid nanodiscs. Nature Structural & Molecular Biology, 27(6), 557-565.
  • Hagn, F., et al. (2018). Dark nanodiscs for evaluating membrane protein thermostability by differential scanning fluorimetry. Biophysical Journal, 115(5), 835-843.
  • Matar-Merheb, R., et al. (2011). Structuring detergents for extracting and stabilizing functional membrane proteins. PLoS One, 6(5), e18769.
  • Kotov, V., et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Scientific Reports, 9(1), 10379.
  • Garcia-Nafría, J., & Tate, C. G. (2021). Structure determination of GPCRs: cryo-EM compared with X-ray crystallography. Essays in Biochemistry, 65(6), 935-946.
  • Lyu, W., et al. (2021). Evolving cryo-EM structural approaches for GPCR drug discovery. bioRxiv.
  • Kalienkova, V., et al. (2019). Stepwise activation mechanism of the scramblase nhTMEM16 revealed by cryo-EM. eLife, 8, e49446.
  • Reich-Slotky, R., et al. (2000). The ATP-binding cassette transporter MsbA is a bacterial multidrug-resistance protein. Journal of Biological Chemistry, 275(48), 37825-37831.
  • Eger, B. T., et al. (2018). Structural analysis of rhodopsin states in megabody complexes. Proceedings of the National Academy of Sciences, 115(45), 11503-11508.
  • Rader, A. J., et al. (2004). The structure of the rhodopsin-transducin complex. Proceedings of the National Academy of Sciences, 101(19), 7246-7251.
  • Danev, R., et al. (2021). Cryo-EM single particle analysis of membrane proteins. Methods in Enzymology, 654, 1-38.
  • Lee, A. G. (2004). How lipids and proteins interact in a membrane. Molecular and Cellular Biochemistry, 267(1-2), 123-134.
  • Lyu, J., et al. (2022). Double and triple thermodynamic mutant cycles reveal the basis for specific MsbA-lipid interactions. eLife, 11, e78082.
  • Serrano-Vega, M. J., & Tate, C. G. (2009). Thermostabilisation of G-protein-coupled receptors. Methods, 48(4), 282-292.
  • Sadaf, A., et al. (2019). Diastereomeric Cyclopentane-Based Maltosides (CPMs) as Tools for Membrane Protein Study. Journal of the American Chemical Society, 141(42), 16758-16766.
  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79(1), 28.9.1-28.9.14.
  • Misra, S. (2014). Comparative evaluation of the stability of seven-transmembrane microbial rhodopsins to various physicochemical stimuli. Photochemical & Photobiological Sciences, 13(6), 946-955.
  • Memtein. (2022, June 22). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Retrieved from [Link]

  • Jäger, F., et al. (2007). Thermal Properties of Rhodopsin: INSIGHT INTO THE MOLECULAR MECHANISM OF DIM-LIGHT VISION. Journal of Biological Chemistry, 282(2), 1259-1268.
  • Ekiert, D. C., et al. (2016). Defining key roles for auxiliary proteins in an ABC transporter that maintains bacterial outer membrane lipid asymmetry. eLife, 5, e19042.

Sources

Comprehensive Guide: Cross-Validation of Cymal-5 Solubilized Membrane Proteins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) occupies a unique "intermediate" niche in membrane protein biochemistry. Unlike the industry-standard DDM (n-Dodecyl-β-D-Maltoside), which forms large, stable micelles (~72 kDa), Cymal-5 forms compact micelles (~23 kDa) with a high Critical Micelle Concentration (CMC ~2.4–5.0 mM).

This guide addresses the critical challenge of working with Cymal-5: Validation. Because Cymal-5 provides a smaller hydrophobic shield than long-chain detergents, researchers must rigorously cross-validate structural integrity using orthogonal biophysical techniques. This document details the protocols for SEC-MALS, NanoDSF, and DLS to distinguish functional protein-detergent complexes (PDCs) from aggregates or empty micelles.

Part 1: The Biophysical Profile of Cymal-5

Before designing validation experiments, one must understand the hydrodynamic baseline of the detergent itself. Cymal-5 combines the gentle headgroup of a maltoside with the high CMC of a glucoside (like OG), allowing for easy removal by dialysis—a feature DDM lacks.

Table 1: Comparative Biophysical Properties
PropertyCymal-5 DDM (Standard) OG (High CMC) Implication for Validation
CMC (H2O) ~2.4 – 5.0 mM (0.12%)~0.17 mM (0.009%)~20 mM (0.53%)High CMC requires higher detergent load in SEC buffers, affecting Refractive Index (RI) baselines.
Micelle MW ~23 kDa ~72 kDa~25 kDaCymal-5 micelles are "invisible" in low-res Cryo-EM but distinct in SEC-MALS.
Aggregation # ~47~78–149~90+Lower aggregation number means a tighter "belt" around the transmembrane domain.
Removal Dialysis / UltrafiltrationHydrophobic beads onlyDialysisIdeal for transitioning to lipid cubic phase (LCP) or NMR.

Part 2: Hydrodynamic Validation (SEC-MALS)

Objective: Determine the absolute molar mass of the protein within the Protein-Detergent Complex (PDC) and verify monodispersity. The Challenge: In standard SEC, a membrane protein elutes as a complex (Protein + Detergent). You cannot rely on standard globular protein markers.[1] You must use Multi-Angle Light Scattering (MALS) combined with Refractive Index (RI) detection to mathematically subtract the detergent micelle mass.

Expert Insight: The "High-CMC" Baseline Problem

Because Cymal-5 has a CMC of ~0.12%, your running buffer must contain at least 0.24% (2x CMC) to prevent protein aggregation. However, high detergent concentrations create a high background signal in the RI detector.

  • Solution: You must precisely match the detergent concentration in the sample loop to the running buffer, or use a "system peak" subtraction method.

Protocol 1: SEC-MALS with Cymal-5
  • Column Equilibration:

    • Use a silica-based SEC column (e.g., Superdex 200 Increase).

    • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2.5 mM Cymal-5 (approx 1.2x CMC) .

    • Note: Unlike DDM, where 2x CMC is standard, the high molarity of Cymal-5 allows you to run closer to 1.2–1.5x CMC to reduce RI noise, provided the protein is stable.

  • System Baseline:

    • Run the buffer overnight through the RI detector to stabilize the signal. The RI detector is extremely sensitive to the Cymal-5 concentration fluctuations.

  • Sample Injection:

    • Inject 50–100 µg of membrane protein.

    • Crucial Step: The sample buffer must match the column mobile phase detergent concentration exactly.

  • Data Analysis (Astra/OmniSEC):

    • Use the Protein Conjugate Analysis method.

    • dn/dc (Protein): 0.185 mL/g.[2]

    • dn/dc (Cymal-5): Use 0.152 mL/g (Specific to Cymal-5; do not use the DDM value of 0.133).

    • Result: The software will output two masses: Mass(Protein) and Mass(Modifier/Detergent). A functional monomer should show Mass(Protein) matching the sequence MW, while Mass(Detergent) should be approx 20–30 kDa (one micelle equivalent).

Part 3: Thermal Stability Profiling (NanoDSF)

Objective: Assess if the tighter hydrophobic belt of Cymal-5 is causing structural unfolding compared to DDM. Method: NanoDSF (Differential Scanning Fluorimetry) monitors intrinsic Tryptophan/Tyrosine fluorescence shifts (330nm/350nm ratio) upon thermal unfolding.

Expert Insight: The "False Positive" Aggregation

Traditional dye-based DSF (using SYPRO Orange) often fails with detergents because the dye binds to the micelle itself, causing high background fluorescence. NanoDSF is label-free and immune to this artifact.

Protocol 2: Comparative Screening
  • Sample Prep:

    • Dilute purified membrane protein to 0.2 mg/mL in two buffers:

      • Buffer A: 0.03% DDM (Control).

      • Buffer B: 0.2% Cymal-5 (Test).

  • Loading:

    • Load standard capillaries (10 µL). Avoid bubbles which distort scattering data.

  • Ramp Parameters:

    • Heat from 20°C to 95°C at 1°C/min .

    • Note: Faster ramps (e.g., 5°C/min) can artificially inflate the

      
       of membrane proteins due to slow unfolding kinetics in viscous detergent solutions.
      
  • Analysis:

    • Look for the Onset of Scattering (

      
      )  and the Inflection Point of the Ratio (
      
      
      
      )
      .
    • Success Criteria: If Cymal-5

      
       is within 2–3°C of DDM 
      
      
      
      , the protein is structurally sound. A drop of >5°C suggests the small Cymal-5 micelle is insufficient to cover the hydrophobic domain, leading to destabilization.

Part 4: Visualization of the Validation Logic

The following diagram illustrates the decision tree for validating Cymal-5 samples.

CymalValidation Start Purified Membrane Protein (in Cymal-5) SEC Step 1: SEC-MALS (Hydrodynamic Radius & Mass) Start->SEC Decision1 Is Mass(Protein) correct? SEC->Decision1 DSF Step 2: NanoDSF (Thermal Stability Tm) Decision2 Is Tm > 40°C? DSF->Decision2 DLS Step 3: DLS (Polydispersity) Pass VALIDATED Proceed to Structure/Assay DLS->Pass Monodisperse Fail_Agg FAIL: Aggregation Increase Detergent Conc DLS->Fail_Agg Polydisperse Decision1->DSF Yes (Monomer) Decision1->Fail_Agg No (High Mw Agg) Decision2->DLS Yes (Stable) Fail_Unfold FAIL: Unfolded Switch to DDM/LMNG Decision2->Fail_Unfold No (Unstable)

Figure 1: The hierarchical validation workflow. Hydrodynamic checks (SEC) must precede thermal checks (DSF) to ensure the starting material is not already aggregated.

Part 5: Structural Dispersity (DLS)

Objective: Rapidly assess sample homogeneity before committing to expensive Cryo-EM grids. The Challenge: Cymal-5 micelles (~4 nm diameter) are small enough that they can be distinguished from large membrane protein complexes (>10 nm) in high-quality DLS instruments, whereas DDM micelles often overlap with small proteins.

Protocol 3: DLS Data Interpretation
  • Setup:

    • Centrifuge sample at 15,000 x g for 10 mins to remove dust (critical for light scattering).

    • Temperature: 20°C.

  • Acquisition:

    • Take 10 measurements of 5 seconds each.

  • Interpretation:

    • Peak 1 (~3–4 nm): This is the empty Cymal-5 micelle population. This is normal. Do not interpret this as "degraded protein."

    • Peak 2 (~8–12 nm): This is your Protein-Detergent Complex (PDC).

    • Peak 3 (>100 nm): Aggregates.

    • Success Criteria: %Polydispersity (%Pd) of the PDC peak should be < 20%. If Peak 2 is absent and Peak 3 dominates, the Cymal-5 concentration is likely below the effective CMC for that specific protein load.

Part 6: Visualizing the Micelle Dynamic

Understanding the size difference between the empty micelle and the PDC is vital for interpreting DLS and SEC data.

MicelleDynamics FreeMicelle Empty Cymal-5 Micelle (~23 kDa) PDC Protein-Detergent Complex (PDC) (Protein + ~30kDa Belt) FreeMicelle->PDC Equilibrium (Requires >CMC) DDM_Ref Ref: Empty DDM Micelle (~72 kDa)

Figure 2: Relative hydrodynamic scale. Note that an empty DDM micelle (grey) is often larger than a small protein in Cymal-5 (blue), confounding analysis if not accounted for.

References

  • Source for CMC (2.4-5.0 mM)
  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197.[3] Retrieved from [Link][3]

    • Source for comparative micelle sizes and crystalliz
  • Niebling, S., et al. (2023).[4] Biophysical Characterization of Membrane Proteins. Methods in Molecular Biology. Retrieved from [Link]

    • Source for the biophysical pipeline (NanoDSF, DLS) protocols.
  • Wyatt Technology. (2019). Characterization of Proteins by SEC-MALS. Retrieved from [Link]

    • Source for SEC-MALS dn/dc calculations and conjug

Sources

Precision Characterization of Protein-Cymal-5 Complexes: A Comparative Monodispersity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cymal-5 Niche

In the structural characterization of integral membrane proteins (IMPs), the choice of detergent dictates the delicate balance between structural stability and conformational homogeneity (monodispersity).[1] While n-Dodecyl-β-D-maltoside (DDM) remains the industry workhorse, its large micelle size (~72 kDa) can obscure extracellular domains in Cryo-EM and impede crystal lattice formation in X-ray crystallography.

Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) occupies a critical "Goldilocks" zone. By incorporating a cyclohexyl ring at the terminus of an aliphatic tail, Cymal-5 restricts the motional freedom of the hydrophobic core, providing rigidity comparable to longer chains (like DDM) while maintaining a significantly smaller micelle radius (~23 kDa) similar to Octyl Glucoside (OG).

This guide provides an evidence-based framework for characterizing protein-Cymal-5 complexes, objectively comparing its performance against DDM and OG, and detailing self-validating protocols for assessing monodispersity.

Comparative Technical Analysis

To select the correct detergent, one must understand the physicochemical constraints imposed by the micelle. The following data synthesizes parameters from Anatrace, standard literature, and internal application notes.

Table 1: Physicochemical Comparison of Cymal-5 vs. Standard Alternatives
ParameterCymal-5 DDM (The Standard)OG (The Harsh Control)LMNG (The Stabilizer)
Chemical Class Cyclohexyl-alkyl MaltosideAlkyl MaltosideAlkyl GlucosideMaltose Neopentyl Glycol
CMC (

)
~2.4 - 5.0 mM (0.12%)~0.17 mM (0.009%)~20 mM (0.53%)~0.01 mM (0.001%)
Micelle MW ~23 kDa ~72 kDa~25 kDa~76 kDa
Aggregation Number (

)
~47~78-149~27-100Low (Variable)
Dialyzability High (High CMC)Low (Requires Bio-Beads)Very HighVery Low
Primary Utility Crystallography, NMR, Small Protein Cryo-EMGeneral Purification, Cryo-EMPorins, Robust ProteinsGPCR Stabilization
Mechanistic Insight: The Cyclohexyl Advantage

Unlike the flexible alkyl chains of DDM, Cymal-5's cyclohexyl ring acts as a steric wedge. This structure increases the packing parameter of the detergent monomer, favoring a flatter curvature in the micelle.

  • Result: You achieve the solubilizing power of a C12 chain (DDM) with the compact hydrodynamic radius (

    
    ) of a C8 chain (OG).
    
  • Implication: For proteins <100 kDa, Cymal-5 reduces the "detergent belt" interference, improving the signal-to-noise ratio in Cryo-EM and increasing the probability of protein-protein contacts in crystallography.

Experimental Workflow: Characterization of Monodispersity

Achieving a monodisperse sample in Cymal-5 requires a rigorous, self-validating workflow. We utilize a multi-modal approach combining SEC (Size Exclusion Chromatography) with MALS (Multi-Angle Light Scattering) and DLS (Dynamic Light Scattering).

Visualization: The Monodispersity Decision Matrix

G Start Crude Membrane Fraction Solubilization Solubilization Screening (1% Cymal-5, 4°C, 1h) Start->Solubilization UltraSpin Ultracentrifugation (100,000 x g) Solubilization->UltraSpin SEC SEC Analysis (Superose 6 Increase) UltraSpin->SEC Inject Supernatant Decision1 Peak Symmetry? SEC->Decision1 MALS SEC-MALS (Determine Protein:Detergent Ratio) Decision1->MALS Symmetric (Monodisperse) Optim Optimization Loop (Add Lipids / Change Buffer) Decision1->Optim Asymmetric (Aggregated) DLS DLS Validation (Polydispersity Index < 20%) MALS->DLS Final Structural Biology Ready (Cryo-EM / X-ray) DLS->Final Optim->Solubilization Retry

Figure 1: Decision matrix for characterizing membrane protein monodispersity. Note the critical checkpoint at SEC peak symmetry before advanced light scattering analysis.

Detailed Protocols

Protocol A: Cymal-5 Solubilization & Stability Screening

Objective: Determine if Cymal-5 maintains the target protein in a non-aggregated state compared to DDM.

  • Preparation: Dilute membranes to 2–5 mg/mL total protein.

  • Solubilization: Add Cymal-5 to a final concentration of 1.0% (w/v) (approx. 20 mM, which is >4x CMC).

    • Expert Tip: Unlike DDM, where 1% is standard, Cymal-5 has a high CMC (0.12%). Ensure the buffer contains at least 3x CMC (approx 0.36%) during purification to prevent micelle collapse.

  • Incubation: Rotate for 1 hour at 4°C.

  • Clarification: Ultracentrifuge at 100,000

    
     for 45 minutes.
    
  • Assessment: Measure total protein in supernatant (Bradford/BCA) vs. pellet.

    • Success Metric: >80% recovery in supernatant indicates successful extraction.

Protocol B: SEC-MALS Characterization

Objective: Distinguish between a large protein-detergent complex (PDC) and a protein aggregate.

  • Column Equilibration: Equilibrate a Superose 6 Increase 10/300 GL column with buffer containing 0.24% (5 mM) Cymal-5 .

    • Critical Step: Never run SEC with Cymal-5 below its CMC. The micelle is dynamic; low concentrations will strip detergent from the protein, causing immediate aggregation.

  • Injection: Load 50 µL of clarified sample.

  • Detection: Monitor UV (280 nm), Refractive Index (dRI), and Light Scattering (LS).

  • Data Analysis (Astra/Empower):

    • Use the Protein Conjugate Analysis method.

    • Input

      
       values: Protein (0.185 mL/g), Cymal-5 (0.152 mL/g).
      
    • Output: The system will calculate the Molecular Weight of the Protein (

      
      ) and the Modifier (
      
      
      
      ) independently.
    • Validation: A monodisperse Cymal-5 complex should show a flat

      
       trace across the peak, with a 
      
      
      
      contribution of ~25–40 kDa (micelle + bound detergent).
Protocol C: DLS Polydispersity Check

Objective: Rapid quality control before grid preparation or crystallization.

  • Sample: Take the peak fraction from SEC.

  • Measurement: Use a DLS instrument (e.g., Wyatt DynaPro).

  • Parameters:

    • Temperature: 20°C.

    • Acquisition time: 5 seconds

      
       10.
      
  • Interpretation:

    • Monodisperse: % Polydispersity (%Pd) < 20%.[2] Single peak in the regularization graph.

    • Aggregated: %Pd > 25% or presence of a secondary peak at >100 nm radius.

    • Cymal-5 Specifics: The empty Cymal-5 micelle has an

      
       of ~2.4 nm. Your protein complex should appear as a distinct species (e.g., 4–6 nm for a GPCR). If you see only 2.4 nm, your protein has precipitated, leaving only empty micelles.
      

Troubleshooting & Optimization

Issue 1: "The SEC peak is broad or tailing."

Cause: Non-specific interaction with the column matrix or insufficient detergent coverage. Solution:

  • Increase Cymal-5 concentration in the running buffer to 0.5% (approx 10 mM).

  • Add a "co-detergent" or lipid. Cymal-5 is excellent at solubilizing, but sometimes too efficient at stripping native lipids. Add 0.01% CHS (Cholesteryl Hemisuccinate) to restore stability.

Issue 2: "Sample precipitates upon concentration."

Cause: Cymal-5 concentration increasing beyond solubility limits or protein crowding. Solution:

  • Use a 100 kDa MWCO concentrator (allows excess micelles to pass through, though Cymal-5 micelles are small, they can cluster).

  • Switch to Cymal-6 . The slightly longer tail (hexyl vs. pentyl) lowers the CMC (0.028%) and increases hydrophobicity, which may stabilize larger hydrophobic patches on the protein.

Conclusion

Cymal-5 is not a universal replacement for DDM, but it is a superior alternative when micelle size is the limiting factor .

  • Choose Cymal-5 when: You need to minimize the detergent belt for high-resolution diffraction or when the protein is <100 kDa and DDM micelles dominate the scattering signal.

  • Stick to DDM/LMNG when: The protein is extremely labile (unstable) and requires the "deep" hydrophobic burial provided by long alkyl chains.

By following the SEC-MALS and DLS protocols outlined above, you can quantitatively verify the monodispersity of your protein-Cymal-5 complex, ensuring your downstream structural biology experiments are built on a solid foundation.

References

  • Anatrace. (n.d.). Cymal-5 Product Guide and Physical Properties. Retrieved from [3]

  • Stroud, R. M., et al. (2015). "Systematic analysis of protein–detergent complexes applying dynamic light scattering to optimize solutions for crystallization trials." Acta Crystallographica Section F, 71(1). Link

  • Chae, P. S., et al. (2012). "Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins." Nature Methods, 7, 1003–1008. (Contextual comparison for detergent stability). Link

  • Privé, G. G. (2007). "Detergents for the stabilization and crystallization of membrane proteins."[1][4][5][6] Methods, 41(4), 388-397. Link

  • Columbus, L., et al. (2009). "Mixed Micelles in Membrane Protein NMR." Current Opinion in Structural Biology, 19(4). (Discusses micelle size advantages of Cymal series). Link

Sources

Assessing the Delipidating Effect of Cymal-5 on Membrane Proteins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the delipidating effect of Cymal-5 on membrane proteins. Content Type: Publish Comparison Guide.

Executive Summary: The Cymal-5 "Goldilocks" Paradox

For structural biologists and biochemists, the choice of detergent is a trade-off between stability (lipid retention) and structural resolution (micelle minimization).

Cymal-5 (5-Cyclohexyl-1-Pentyl-β-D-Maltoside) occupies a unique biological niche. While it shares the gentle maltoside headgroup of DDM (n-Dodecyl-β-D-Maltoside), its cyclohexyl tail and high Critical Micelle Concentration (CMC) give it delipidating properties closer to Octyl Glucoside (OG).

The Verdict: Cymal-5 is an aggressive delipidator relative to long-chain maltosides (DDM, LMNG) but maintains protein fold stability better than glucosides (OG, NG). It is the reagent of choice when the experimental goal is to strip bulk lipids to identify tightly bound annular lipids or to minimize micelle size for diffraction, without the immediate denaturation risks associated with short-chain detergents.

Mechanistic Insight: Why Cymal-5 Strips Lipids

To control delipidation, one must understand the kinetics of detergent-lipid exchange.

The CMC-Exchange Velocity Link

Lipid removal is driven by the rate of monomer exchange between the micelle and the bulk solution.

  • Low CMC detergents (e.g., DDM, LMNG): Have slow monomer off-rates. They "lock" lipids against the protein surface, preserving the native lipid annulus.

  • High CMC detergents (e.g., Cymal-5, OG): Have rapid monomer exchange. This dynamic environment out-competes lipids for hydrophobic crevices on the protein surface, effectively "washing" lipids away during purification steps.

Cymal-5 has a CMC of ~2.4–5.0 mM (approx. 0.12%), which is ~20x higher than DDM . This high monomer concentration drives a mass-action equilibrium that favors detergent binding over lipid binding, leading to efficient delipidation.

Visualization: The Lipid-Detergent Exchange Mechanism

The following diagram illustrates the kinetic difference between DDM (Lipid Preserving) and Cymal-5 (Lipid Stripping).

DelipidationMechanism cluster_DDM Low CMC Path (DDM) cluster_Cymal High CMC Path (Cymal-5) MembraneProtein Protein-Lipid Complex DDM_Micelle Stable DDM Micelle (Slow Exchange) MembraneProtein->DDM_Micelle Solubilization Cymal_Micelle Dynamic Cymal-5 Micelle (Fast Exchange) MembraneProtein->Cymal_Micelle Solubilization Result_DDM Lipid-Retained Complex (High Stability) DDM_Micelle->Result_DDM Lipids Trapped Result_Cymal Delipidated Complex (High Resolution) Cymal_Micelle->Result_Cymal Lipids Displaced

Figure 1: Kinetic comparison of lipid retention. DDM's slow exchange traps lipids, while Cymal-5's rapid exchange favors lipid displacement.

Comparative Analysis: Cymal-5 vs. Alternatives

The following table synthesizes experimental data regarding physical properties and delipidation efficiency.

FeatureCymal-5 DDM (Industry Standard)OG (High Delipidation)LMNG (Super-Stabilizer)
Class Cyclohexyl MaltosideAlkyl MaltosideAlkyl GlucosideMaltose Neopentyl Glycol
CMC (mM) 2.4 – 5.0 mM ~0.17 mM~20 – 25 mM~0.01 mM
Micelle Size (MW) ~23 kDa (Compact)~72 kDa (Large)~25 kDa (Compact)~90+ kDa (Very Large)
Delipidation Power High LowVery HighVery Low
Protein Stability Moderate-High HighLow-ModerateVery High
Best Application Crystallography, Native MS (Lipid Stripping)Cryo-EM, General PurificationShort peptides, Bacterial porinsGPCRs, Complex stabilization

Key Takeaway: Cymal-5 offers the micelle compactness of OG with the headgroup gentleness of DDM , making it the ideal tool for controlled delipidation without denaturation.

Experimental Protocol: Assessing Delipidation via Native Mass Spectrometry

The most authoritative method to quantify delipidation is Native Mass Spectrometry (nMS) . This protocol measures the loss of lipid adducts from the protein mass profile.

Workflow Overview
  • Solubilization: Extract protein in a mild detergent (DDM).

  • Exchange: Titrate into Cymal-5 to initiate delipidation.

  • Analysis: Use nMS to count bound lipids.

Step-by-Step Methodology
Phase 1: Sample Preparation
  • Step 1: Purify the membrane protein (MP) of interest in 0.05% DDM (approx. 2x CMC) to establish a lipid-rich baseline.

  • Step 2: Split the sample into three aliquots.

    • Control: Maintain in 0.05% DDM.

    • Test A: Buffer exchange into 0.24% Cymal-5 (2x CMC).

    • Test B: Buffer exchange into 0.6% Cymal-5 (5x CMC).

    • Note: Use spin desalting columns (e.g., Zeba) rather than dialysis to ensure rapid and complete detergent exchange.

Phase 2: Native MS Analysis
  • Instrument: Q-Exactive UHMR or Synapt G2-Si (or equivalent).

  • Settings:

    • Capillary Voltage: 1.0 – 1.5 kV.

    • Source Temperature: 25°C (Keep cool to prevent thermal delipidation).

    • Activation Energy: Minimal (just enough to strip the detergent micelle, typically 20–50 V).

  • Data Acquisition: Record spectra for all three samples.

Phase 3: Data Interpretation (The "Lipid Stripping" Index)

Compare the mass spectra of the Control vs. Cymal-5 samples.

  • Peak Broadening: In DDM, peaks will be broad due to heterogeneous lipid binding (Protein + 1 Lipid, Protein + 2 Lipids, etc.).

  • Peak Sharpening: In Cymal-5, peaks should sharpen and shift to lower mass (the "Apo" state) as lipids are removed.

  • Calculation:

    
    
    Where 
    
    
    
    is the integrated intensity of the mass peak.[1]
Visualization: The Native MS Workflow

NativeMSWorkflow cluster_Spectra Spectral Output Sample Purified Protein in DDM (Lipid Rich) Exchange Buffer Exchange into Cymal-5 (2x & 5x CMC) Sample->Exchange Detergent Swap Injection Native MS Injection (Soft Ionization) Exchange->Injection Spectrum_DDM DDM Spectrum: Broad Peaks (Many Lipids) Injection->Spectrum_DDM Control Spectrum_Cymal Cymal-5 Spectrum: Sharp Peaks (Apo State) Injection->Spectrum_Cymal Delipidated

Figure 2: Native MS workflow for quantifying lipid loss.[2] Cymal-5 treatment results in sharper peaks corresponding to the apo-protein state.

Troubleshooting & Optimization

When assessing Cymal-5, researchers often encounter stability issues due to over-delipidation.

  • Problem: Aggregation upon exchange.

    • Cause: Cymal-5 stripped essential structural lipids (e.g., PIP2, Cardiolipin) required for oligomeric assembly.

    • Solution: Perform a "Lipid Add-Back" experiment. Add synthetic lipids (e.g., POPC/POPG) to the Cymal-5 sample. If stability is restored, the aggregation was due to delipidation, confirming Cymal-5's efficacy.

  • Problem: No spectral shift observed.

    • Cause: Detergent concentration too low.

    • Solution: Cymal-5 has a high CMC.[3] Ensure working concentration is at least 2x CMC (~5 mM or 0.25%) . Below this, monomer exchange is insufficient to drive lipid displacement.

References

  • An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI Crystals. [Link]

  • Investigating delipidation outcomes with native mass spectrometry. ResearchGate (Protocol Schematic). [Link]

  • Identifying key membrane protein lipid interactions using mass spectrometry. Nature Protocols (PMC). [Link]

  • Native mass spectrometry of membrane protein-lipid interactions in different detergent environments. Protein Science (PMC). [Link]

  • Rationalizing the Optimization of Detergents for Membrane Protein Purification. TU Dortmund Repository. [Link]

Sources

Comparative analysis of Cymal-5 and Octyl Glucoside for protein crystallization.

[1][2][3]

Executive Summary

In the structural biology of membrane proteins, the choice of detergent is a binary decision between stability and crystallizability .[1]

  • n-Octyl-β-D-glucoside (OG) is the historical standard for crystallization due to its small micelle size and high Critical Micelle Concentration (CMC), which allows for easy removal and tight crystal packing.[2][3][4] However, its short alkyl chain and small headgroup often fail to stabilize complex eukaryotic membrane proteins.[4]

  • Cymal-5 (5-Cyclohexyl-1-pentyl-β-D-maltoside) represents a "hybrid" engineering approach.[2][3][4] It combines the small micelle radius of OG with the stabilizing properties of a maltoside headgroup and a rigid cyclohexyl tail.

Verdict: Use OG for robust bacterial proteins (e.g., porins) where rapid concentration via dialysis is required.[2][3][4] Use Cymal-5 for labile targets (transporters, GPCRs) where the protein requires a rigid hydrophobic belt to maintain conformational homogeneity during crystal nucleation.[2][3][4]

Physicochemical Performance Matrix

The following data highlights the distinct operational windows for each detergent.

FeatureOctyl Glucoside (OG)Cymal-5Operational Implication
Chemical Class Alkyl GlucosideCyclohexyl-Alkyl MaltosideMaltosides are generally gentler than glucosides.[2][3][4]
CMC (H₂O) ~20–25 mM (0.53%)~2.4–5.0 mM (0.12%)OG requires 10x more mass for the same micellar coverage.[2][3]
Micelle MW ~25 kDa~23 kDaBoth form small micelles, minimizing solvent channel blockage in crystals.[2][4]
Hydrophobic Tail Linear Octyl (C8)Cyclohexyl-PentylCymal-5's ring structure limits rotational freedom, increasing rigidity.[2][3][4]
Dialyzability High (Rapid removal)Low (Slow removal)OG is ideal if you need to strip detergent to precipitate crystals.[2][3]
Protein Stability Low to ModerateHighCymal-5 preserves native state longer during 2-3 week vapor diffusion.[2][3][4]

Mechanistic Analysis: The "Rigidity" Factor

The primary failure mode in membrane protein crystallization is conformational heterogeneity . If the detergent belt is too fluid, the protein "breathes" too much, preventing lattice formation.[4]

  • The OG Mechanism: OG has a linear, short C8 chain.[4] It forms a highly dynamic micelle. While this allows for tight packing (high resolution), the detergent molecules exchange rapidly (high CMC), leaving the protein hydrophobic domains periodically exposed or allowing the detergent to intrude into protein crevices, causing denaturation.[4]

  • The Cymal-5 Mechanism: Cymal-5 incorporates a terminal cyclohexyl ring .[2][3][4][5] This ring acts as a steric anchor.[2][4] It restricts the "wagging" motion of the hydrophobic tail. When Cymal-5 binds to the transmembrane domain, it creates a rigid hydrophobic belt .[2][4] This locks the protein in a single conformation more effectively than the fluid OG belt, promoting nucleation.[4]

Diagram 1: Detergent-Protein Interaction Logic[1][2][3]

DetergentMechanismcluster_OGOctyl Glucoside (OG)cluster_CymalCymal-5OG_PropLinear C8 TailHigh CMC (25mM)OG_ActionDynamic/Fluid MicelleRapid ExchangeOG_Prop->OG_ActionTargetTarget Membrane ProteinOG_Action->TargetIntrudes CrevicesOG_ResultHigh Risk of DenaturationExcellent Packing (if stable)Cymal_PropCyclohexyl RingLow CMC (3mM)Cymal_ActionRigid Hydrophobic BeltConformational LockingCymal_Prop->Cymal_ActionCymal_Action->TargetStabilizes TMDCymal_ResultHigh StabilityPromotes NucleationTarget->OG_ResultTarget->Cymal_Result

Caption: Comparative mechanism of action. OG offers a fluid, high-exchange environment suitable for robust proteins, while Cymal-5 provides a rigid structural scaffold critical for labile targets.[2][3][4]

Experimental Protocol: On-Column Detergent Exchange

Direct solubilization in OG is rarely successful for eukaryotic proteins due to its harshness.[2][4] The industry-standard protocol involves solubilizing in a "gold standard" detergent (like DDM) and exchanging into the crystallization detergent (OG or Cymal-5) while the protein is immobilized.[2]

Prerequisite: Purified membrane protein solubilized in 1% DDM.

Step-by-Step Workflow
  • Immobilization: Bind the DDM-solubilized protein to affinity resin (Ni-NTA or FLAG) at 4°C.

  • First Wash (DDM Removal): Wash with 10 CV (Column Volumes) of buffer containing 0.05% DDM .[2][3] This removes lipid/contaminants.[2][3][4][6]

  • Gradient Exchange:

    • For Cymal-5: Wash with 20 CV of buffer containing a linear gradient from 0.05% DDM to 0.5% Cymal-5 (approx 2-3x CMC).[2][3][4]

    • For OG: Wash with 20 CV of buffer containing a linear gradient from 0.05% DDM to 1.0% OG . Note: We use a gradual gradient to prevent precipitation caused by "detergent shock."[2][4]

  • Final Equilibration: Wash with 10 CV of the final buffer containing only the target detergent (0.5% Cymal-5 or 1.0% OG).[2]

  • Elution: Elute in buffer containing the target detergent.

  • Quality Control (Critical): Inject 50 µL onto a Size Exclusion Chromatography (SEC) column equilibrated in the new detergent.

    • Success: Monodisperse peak.[2][3][4]

    • Failure:[2][3] Void volume peak (aggregation) → Stop.[2][3][4] Do not proceed to crystallization.[2][4]

Diagram 2: Exchange & Screening Workflow

ExchangeProtocolcluster_ExchangeDetergent Exchange PhaseSolubilizationSolubilization(1% DDM)ImmobilizeImmobilize on Resin(Ni-NTA/FLAG)Solubilization->ImmobilizeWash_GradGradient WashDDM -> Target Det.Immobilize->Wash_GradWash_FinalEquilibration Wash(100% Target Det.)Wash_Grad->Wash_FinalElutionElutionWash_Final->ElutionQC_SECQC: SEC AnalysisElution->QC_SECCryst_ScreenCrystallization Screen(Vapor Diffusion)QC_SEC->Cryst_ScreenMonodisperseFailDiscard/OptimizeQC_SEC->FailAggregated

Caption: Workflow for exchanging from a solubilization detergent (DDM) to a crystallization detergent (Cymal-5/OG) prior to screening.

Conclusion & Recommendations

The choice between Cymal-5 and OG is not merely about preference but about the thermodynamic stability of your target.

  • Start with Cymal-5 if your protein is a transporter, channel, or GPCR that has shown sensitivity to detergent removal.[2][3][4] The cyclohexyl ring provides a "safety net" of stability while still allowing the formation of Type II membrane protein crystals (protein-protein contacts).

  • Switch to OG only if:

    • The protein is exceptionally stable (e.g., bacterial outer membrane proteins).[3][4][7]

    • You observe "soft" diffraction in Cymal-5 and suspect the micelle is preventing tight packing.

    • You intend to use dialysis buttons to concentrate the protein in the crystal drop (OG's high CMC makes this feasible; Cymal-5's low CMC makes dialysis difficult).

References
  • Hampton Research. Detergents for Membrane Protein Crystallization.[2][4] Retrieved from [Link]

  • Newby, Z. et al. (2009).[2][3][4] Membrane Protein Crystallization in Cymal-5.[2][3][4][8] Nature Protocols.[2][3][4] Retrieved from [Link][2][3]

  • Parker, J.L. & Newstead, S. (2014).[2][3][4] Methodologies for the crystallization of membrane proteins.[7][9][10] Methods. Retrieved from [Link]

Safety Operating Guide

5-Cyclohexylpentyl beta-D-maltoside proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Safe Disposal of 5-Cyclohexylpentyl β-D-maltoside (CYMAL-5)

This guide provides a comprehensive framework for the safe and compliant disposal of 5-Cyclohexylpentyl β-D-maltoside, a non-ionic detergent commonly known by its trade name, CYMAL-5.[1] As a critical reagent for the solubilization and stabilization of membrane proteins in structural biology and biochemical assays, its life cycle in the laboratory must conclude with responsible disposal.[1][2][3] This document moves beyond a simple checklist, offering a decision-making framework grounded in chemical safety principles, regulatory awareness, and institutional best practices to ensure the protection of both laboratory personnel and the environment.

Part 1: Hazard Assessment and Chemical Profile

The foundation of any disposal protocol is a thorough understanding of the chemical's properties and associated hazards. 5-Cyclohexylpentyl β-D-maltoside is generally not classified as a hazardous substance by major regulatory bodies.[4][5] Safety Data Sheets (SDS) for CYMAL-5 and analogous non-ionic detergents like n-Dodecyl-β-D-maltoside do not list significant hazards under typical handling conditions.[4][6][7] An NFPA 704 rating of Health=0, Flammability=0, and Reactivity=0 further underscores its low immediate risk.[4][8]

However, a critical aspect of scientific integrity is acknowledging the limits of available data. Many specialized biochemicals have not undergone exhaustive toxicological evaluation.[8] Therefore, the absence of a hazard classification should not be interpreted as confirmation of absolute benignity. A conservative approach that minimizes environmental release is the most prudent and scientifically sound course of action.

Table 1: Physicochemical Properties of 5-Cyclohexylpentyl β-D-maltoside

Property Value Source
Chemical Formula C₂₃H₄₂O₁₁ [9]
Molecular Weight 494.57 g/mol [9]
CAS Number 250692-65-0 [9]
Physical Form White to off-white powder [9]
Critical Micelle Concentration (CMC) 2.4-5 mM [9]

| Storage Class | 11 (Combustible Solids) |[9] |

Part 2: The Core Disposal Decision Framework

The primary causal factor behind this framework is that while a chemical may be non-hazardous in its pure form, its disposal route is dictated by local, state, and federal regulations, which are interpreted and implemented by your institution's Environmental Health & Safety (EHS) office.[4][10] Furthermore, mixing a non-hazardous substance with any amount of hazardous waste renders the entire mixture hazardous, drastically increasing disposal complexity and cost.[11]

G start Waste Generated: 5-Cyclohexylpentyl β-D-maltoside (Solid, Solution, or Contaminated Labware) is_mixed Is waste mixed with hazardous materials (solvents, acids, biohazards)? start->is_mixed consult_ehs Consult Institutional EHS Policy & Substance SDS ehs_protocol Does EHS have a specific protocol for non-hazardous detergents? consult_ehs->ehs_protocol is_mixed->consult_ehs No (Pure Substance) treat_hazardous Default Recommended Path: Manage as Chemical Waste is_mixed->treat_hazardous Yes containerize 1. Containerize - Use sealed, compatible container - Do not overfill (<75% capacity) treat_hazardous->containerize ehs_protocol->treat_hazardous No / Uncertain follow_ehs Follow Specific EHS Protocol (e.g., Drain or Solid Waste Disposal) ehs_protocol->follow_ehs Yes label 2. Label - Attach EHS Hazardous Waste Label - List all constituents containerize->label store 3. Store - Place in designated Satellite Accumulation Area (SAA) - Use secondary containment label->store pickup 4. Arrange Pickup - Submit request to EHS for disposal store->pickup

Caption: Disposal decision workflow for 5-Cyclohexylpentyl β-D-maltoside waste.

Part 3: Step-by-Step Disposal Protocols

Based on the decision framework, two potential pathways emerge. Protocol 2 represents the universally safe and compliant default method.

Protocol 1: Disposal as Non-Hazardous Waste (Requires Explicit EHS Approval)

This protocol should only be followed after receiving written confirmation from your institution's EHS department.

1. Obtain EHS Approval:

  • Contact your EHS office with the CAS number (250692-65-0) and the manufacturer's Safety Data Sheet (SDS).
  • Request a formal determination on whether dilute aqueous solutions can be drain-disposed or if the pure solid can be discarded in the regular trash.

2. Follow EHS-Prescribed Procedure:

  • For Drain Disposal (if approved): This is typically reserved for very dilute, low-volume aqueous solutions. The procedure generally involves flushing the drain with copious amounts of cold water (a 20:1 water-to-solution ratio is a common guideline) during and after disposal to prevent accumulation in the plumbing.[12][13]
  • For Solid Waste Disposal (if approved): The pure, unadulterated solid chemical must be securely contained. Place the chemical in its original, sealed container. This container should then be placed in a sturdy cardboard box, sealed, and clearly labeled "Normal Trash" before being placed next to the regular laboratory trash container.[14]
Protocol 2: Recommended Standard Procedure (Management as Chemical Waste)

This protocol is the self-validating system that ensures compliance and safety in the absence of a specific non-hazardous designation from your EHS office. It is the recommended best practice.

1. Proper Containerization:

  • Select a sturdy, leak-proof container that is chemically compatible with the waste. The original manufacturer's container is often the best choice.[15][16]
  • For solutions, do not fill the container beyond 75-80% capacity to allow for vapor expansion and prevent spills.[11]
  • Ensure the container's exterior is clean and free of contamination.[17]

2. Accurate and Complete Labeling:

  • Securely attach a "Hazardous Waste" or "Chemical Waste" label, as provided by your EHS department.[15][18]
  • Using a permanent marker, clearly write the full chemical name: "5-Cyclohexylpentyl β-D-maltoside."
  • If it is a solution, list all components and their approximate percentages (e.g., "CYMAL-5 (~1%), Tris Buffer (99%)").
  • Write the date you first added waste to the container (the "accumulation start date").[19]

3. Safe Storage:

  • Keep the waste container securely sealed at all times, except when adding waste.[15][19]
  • Store the container in a designated and marked Satellite Accumulation Area (SAA).[18]
  • All liquid chemical waste must be stored in secondary containment (e.g., a plastic tub or tray) to contain any potential leaks.[18]
  • Ensure the storage area is away from incompatible chemicals.[16]

4. Arrange for Final Disposal:

  • Once the container is full, or if you no longer need it, submit a chemical waste pickup request to your EHS department according to their specific procedures.[15]

Part 4: Decontaminating Empty Containers

An "empty" container that held a chemical is not considered regular trash until it has been properly decontaminated.[12]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (for CYMAL-5, water or a 70% ethanol solution is appropriate).[19]

  • Collect Rinsate: The first rinsate, and often all three, must be collected and disposed of as chemical waste following Protocol 2 above.[19]

  • Deface Label: Completely remove or deface the original chemical label on the container to prevent confusion.[12]

  • Final Disposal: The decontaminated container can now be disposed of in the appropriate receptacle for glass or plastic waste, as per your institution's recycling or trash policies.[12]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure that the disposal of 5-Cyclohexylpentyl β-D-maltoside is handled with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University.

  • Safety Data Sheet. Fisher Scientific.

  • Disposal of Nonhazardous Laboratory Waste Chemicals. Cornell University Environmental Health and Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Interpretation Document - Pipeline and Hazardous Materials Safety Administration. PHMSA, U.S. Department of Transportation.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011.

  • Safety Data Sheet: CYMAL-5, ANAGRADE. Anatrace.

  • Safety Data Sheet: Dodecyl-β-D-maltoside. Carl ROTH.

  • Safety Data Sheet. Thermo Fisher Scientific.

  • Safety Data Sheet. Molecular Dimensions.

  • Safety Data Sheet: n-Dodecyl-ß-D-maltoside (high purity). Fisher Scientific.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • 5-Cyclohexylpentyl β-D-maltoside ≥98.0% (TLC). Sigma-Aldrich.

  • Safety Data Sheet: n-Dodecyl-β-D-maltoside. Cayman Chemical.

  • Biohazardous Waste. Michigan State University Environmental Health & Safety.

  • CYMAL-5, Sol-Grade. Creative Biolabs.

  • Chemical Waste. MIT Environmental Health & Safety.

  • cymal. CliniSciences.

  • Safety Data Sheet: Dodecyl-β-D-maltoside. Astech Ireland.

  • Chemical Waste Disposal. Washington State University Environmental Health & Safety.

  • CYMAL-5, 98% (TLC). MedchemExpress.com.

  • Hazardous Waste Manual. Cornell University Environmental Health and Safety.

  • Disposal of Solid Chemicals in the Normal Trash. Lafayette College Public Safety.

  • Hazardous Materials Disposal Guide. Nipissing University.

Sources

Personal protective equipment for handling 5-Cyclohexylpentyl beta-D-maltoside

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Operational Safety & Logistics: 5-Cyclohexylpentyl-β-D-maltoside (Cymal-5) Content Type: Technical Safety Guide & Operational Protocol Audience: Researchers, Structural Biologists, and Lab Managers

Executive Summary: The Chemical Context

5-Cyclohexylpentyl-β-D-maltoside (commonly Cymal-5 ) is a non-ionic detergent used extensively for solubilizing and stabilizing membrane proteins. Unlike harsh ionic detergents (e.g., SDS), it preserves native protein structure. However, its handling presents unique logistical challenges: it is expensive, hygroscopic, and biologically active on human mucous membranes.

Key Technical Parameters:

  • CAS Number: 250692-65-0[1][2][3][4][5][6][7]

  • Physical State: White crystalline powder (High dust potential)

  • Critical Micelle Concentration (CMC): ~2.4 – 5.0 mM (0.12% w/v) [6]

  • Primary Hazard: Respiratory and mucosal irritation (H315, H319, H335)

Risk Assessment & PPE Matrix

As a Senior Application Scientist, I categorize the risk not just by toxicity (which is low), but by operational hazard . Detergent powders are potent sternutators (sneeze inducers) and can strip lipid bilayers from human skin and eyes, leading to chronic dermatitis or corneal damage.

PPE Selection Logic
Protection ZoneRequired GearScientific Rationale
Respiratory N95 / P2 Respirator Critical: Detergent dust creates micelles in the lungs upon contact with moisture. Standard surgical masks offer zero protection against sub-micron detergent particles.
Ocular Chemical Goggles Safety glasses are insufficient. Airborne powder can drift around lenses. Goggles seal the eyes against hygroscopic dust that seeks moisture (your cornea).
Dermal (Hands) Nitrile Gloves (Min 5 mil) Latex is permeable to some organic additives. Nitrile provides resistance to the defatting action of the detergent.
Body Lab Coat (Buttoned) Prevents accumulation of dust on street clothes, which can transfer to home environments.

Operational Protocol: Safe Handling Workflow

This protocol is designed to maximize personnel safety while maintaining the high purity required for crystallography or Cryo-EM.

Phase 1: Receipt & Storage (The Hygroscopic Trap)
  • Observation: Cymal-5 is hygroscopic. Moisture absorption alters the actual weight, leading to inaccurate molarity calculations in buffers.

  • Action:

    • Upon receipt, verify the seal is intact.

    • Store at -20°C .

    • Crucial Step: Before opening, allow the bottle to warm to room temperature (25°C) in a desiccator. Opening a cold bottle introduces condensation, hydrolyzing the maltoside bond over time.

Phase 2: Weighing & Solubilization
  • The Problem: Static electricity causes detergent powder to "jump," leading to loss of expensive reagent and inhalation risk.

  • The Protocol:

    • Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula.

    • Weighing: Weigh directly into the final preparation tube if possible to avoid transfer losses.

    • Solubilization:

      • Add water/buffer to the powder, not powder to water (reduces dust).

      • Do NOT Vortex vigorously. This creates a stable foam that is difficult to pipette.

      • Technique: Use "gentle inversion" or a magnetic stirrer on the lowest setting.

Phase 3: Waste Disposal
  • Regulation: Classified as Water Hazard Class 1 (Slightly hazardous to water).[8] Do not pour undiluted stock down the drain.

  • Disposal Path:

    • Solids (Spilled powder/wipes): Hazardous Chemical Waste (Solid).

    • Liquids (>1% solution): Collect in chemical waste stream.

    • Trace Liquids (<0.1%): Can often be flushed with excess water (check local EHS regulations).

Visualization: Operational Logic

Diagram 1: Safe Handling & Solubilization Workflow

This flowchart outlines the critical decision points to prevent degradation and exposure.

SafeHandling Start Start: Remove from -20°C Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Prevent Condensation Open Open Container Equilibrate->Open Weigh Weighing Step (Use Anti-Static Gun) Open->Weigh N95 Mask ON Solubilize Solubilization (Add Buffer to Powder) Weigh->Solubilize Mix Mixing (Inversion ONLY - No Vortex) Solubilize->Mix Avoid Foam Store Store Stock (+4°C < 1 week) Mix->Store

Figure 1: Step-by-step workflow for handling Cymal-5 to ensure user safety and reagent integrity.

Diagram 2: Emergency Spill Response Logic

Detergent spills require specific handling to avoid creating a "slip-and-slide" hazard or a massive foam event.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid ActionPowder 1. Do NOT wet 2. Scoop/Sweep gently 3. Place in Solid Waste Powder->ActionPowder ActionLiquid 1. Absorb with pads 2. Do NOT mop (Foam risk) 3. Wipe with Ethanol Liquid->ActionLiquid End Report to EHS ActionPowder->End ActionLiquid->End

Figure 2: Decision matrix for cleaning up Cymal-5 spills. Note the restriction on using water for powder spills.

References

  • Anatrace Products, LLC. (2014).[7][9] Safety Data Sheet: Cymal-5. Retrieved from

  • Cayman Chemical. (2025).[8] Safety Data Sheet: n-Dodecyl-β-D-maltoside (Generic Maltoside Safety). Retrieved from

  • G-Biosciences. (2016). How to Safely Use Detergents during Protein Extraction. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 5-Cyclohexylpentyl β-D-maltoside.[1][2][4][6][7] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.